2-Acetamido-3-fluorobenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c1-5(12)11-8-6(9(13)14)3-2-4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYXMLONVFAWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372185 | |
| Record name | 2-Acetamido-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550346-18-4 | |
| Record name | 2-(Acetylamino)-3-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550346-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetamido-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Acetamido-3-fluorobenzoic acid CAS number 550346-18-4
An In-Depth Technical Guide to 2-Acetamido-3-fluorobenzoic Acid CAS Number: 550346-18-4 Synonyms: N-Acetyl-3-fluoroanthranilic acid, 2-(Acetylamino)-3-fluorobenzoic acid[1][2]
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block
This compound is a synthetically valuable organic compound belonging to the classes of fluorinated building blocks, amides, and carboxylic acids.[3] While a niche molecule, its structure is of significant interest to medicinal chemists and material scientists. The presence of three key functional groups on the benzene ring—a carboxylic acid, an ortho-acetamido group, and a fluorine atom—provides a rich platform for chemical modification and the introduction of desirable physicochemical properties into larger molecules.
This guide provides a comprehensive technical overview of this compound, focusing on its synthesis from accessible precursors, its expected analytical characteristics, and its potential applications as an intermediate in the development of novel therapeutics and advanced materials.[4] The strategic placement of the fluorine atom is particularly noteworthy, as fluorine substitution is a well-established strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[5][6]
Physicochemical and Structural Properties
The compound is typically a white to yellow crystalline solid.[4] Its structural arrangement, featuring both a hydrogen bond donor (amide N-H) and acceptor (amide C=O), alongside the acidic carboxylic group, suggests a potential for forming robust intermolecular interactions, influencing its solid-state properties and solubility.[2] It is generally insoluble in water but exhibits better solubility in polar organic solvents such as ethanol and dimethylformamide.[2][4]
| Property | Value | Source |
| CAS Number | 550346-18-4 | - |
| Molecular Formula | C₉H₈FNO₃ | [4] |
| Molecular Weight | 197.16 g/mol | [4][7] |
| Appearance | White to yellow crystalline solid | [4] |
| Density (Predicted) | 1.415 ± 0.06 g/cm³ | [4] |
| Boiling Point (Predicted) | 401.6 ± 35.0 °C | [4] |
| Flash Point (Predicted) | 196.7 °C | [4] |
| InChI Key | CRYXMLONVFAWEC-UHFFFAOYSA-N | [2] |
Synthesis and Methodology
Caption: Two-step synthesis pathway to the target compound.
Protocol 1: Synthesis of 2-Amino-3-fluorobenzoic acid (Precursor)
This protocol is adapted from a robust and validated procedure published in Organic Syntheses, a highly trusted source for experimental methodology.[8] The core of this reaction is the oxidative cleavage of the isatin ring system.
Causality: 7-Fluoroisatin is treated with hydrogen peroxide under strongly basic conditions (NaOH). The peroxide attacks the α-keto-amide system, leading to oxidative cleavage of the C2-C3 bond and subsequent rearrangement to form the sodium salt of the corresponding aminobenzoic acid. Acidification then precipitates the free acid.[8][9]
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a thermometer and an addition funnel, charge 7-fluoroisatin (15.0 g, 0.09 mol) and 1 M aqueous sodium hydroxide solution (200 mL).[8]
-
Oxidant Addition: While stirring, add 30% hydrogen peroxide solution (22 mL, ~0.20 mol) dropwise over approximately 45 minutes. The reaction is exothermic, and the temperature may rise to 30-40°C.[8]
-
Reaction Monitoring: Stir the resulting pale orange, clear solution for 1.5 hours, by which time the reaction should be complete.[8]
-
Neutralization & Precipitation: Cool the reaction mixture in an ice bath. Carefully add 3 M hydrochloric acid to neutralize the excess base and then to acidify the solution until the pH reaches approximately 1.[8][10] The product, 2-amino-3-fluorobenzoic acid, will precipitate as a beige solid.
-
Isolation and Purification: Stir the slurry for one hour to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum over a desiccant. The yield of pure 3-fluoroanthranilic acid is typically high (84-96%).[8] The product melts around 182-184°C.[8]
Protocol 2: N-Acetylation to this compound (Final Product)
This is a standard and highly efficient method for protecting or modifying an amino group.
Causality: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. A subsequent elimination of a molecule of acetic acid yields the stable amide product.
Step-by-Step Methodology:
-
Dissolution: Dissolve the 2-Amino-3-fluorobenzoic acid (1 equivalent) synthesized in Protocol 1 in a suitable solvent such as glacial acetic acid or tetrahydrofuran (THF) in a round-bottomed flask.
-
Reagent Addition: While stirring, slowly add acetic anhydride (1.1 to 1.5 equivalents). If needed, a mild base like pyridine can be used as a catalyst and acid scavenger.
-
Reaction: Stir the mixture at room temperature for several hours or gently heat (e.g., to 50°C) to accelerate the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. The product, being less soluble in water, should precipitate.
-
Isolation and Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold water to remove acetic acid and other water-soluble impurities. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Spectroscopic Analysis and Characterization
While specific, published spectral data for this exact CAS number is limited, the expected characteristics can be reliably predicted based on its functional groups.[3] These predictions are crucial for researchers to confirm the identity and purity of their synthesized material.[11][12]
| Technique | Expected Observations |
| ¹H NMR | - A singlet around 2.0-2.2 ppm (3H) for the acetyl (-COCH₃) protons. - A complex multiplet region between 7.0-8.0 ppm for the three aromatic protons, with splitting patterns influenced by F-H coupling. - A broad singlet at lower field (>10 ppm) for the carboxylic acid proton (-COOH). - A broad singlet for the amide proton (-NH-), with its chemical shift being solvent-dependent. |
| ¹³C NMR | - A signal around 25 ppm for the acetyl methyl carbon. - Two signals in the carbonyl region: ~168-172 ppm for the carboxylic acid and ~169-173 ppm for the amide carbonyl. - Aromatic carbons will appear between ~110-140 ppm. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JC-F), and other aromatic carbons will show smaller two- and three-bond C-F couplings. |
| IR Spectroscopy | - A very broad absorption band from ~2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. - A sharp N-H stretching band around 3300-3400 cm⁻¹. - Two distinct C=O stretching bands: a sharp, strong one for the amide (Amide I band) around 1650-1680 cm⁻¹ and another for the carboxylic acid around 1700-1730 cm⁻¹. - A strong C-F stretching band in the fingerprint region, typically around 1200-1300 cm⁻¹. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) corresponding to its molecular weight (m/z ≈ 197). - Common fragmentation patterns including the loss of an acetyl group (-43 Da) or a water molecule (-18 Da). |
Applications in Drug Discovery and Materials Science
The primary value of this compound lies in its role as a versatile intermediate or building block. Its precursor, 2-amino-3-fluorobenzoic acid, is a key intermediate for indole derivatives, which have shown potential as anti-inflammatory agents and selective receptor antagonists.[8] The N-acetylated form provides a protected amine, allowing for selective reactions at the carboxylic acid site, or it can be used as a final component in a larger molecular scaffold.
Caption: Potential applications derived from the core structure.
-
Medicinal Chemistry: Fluorinated benzoic acids are widely used in drug development.[13] They can serve as fragments in fragment-based drug discovery or as components of larger active pharmaceutical ingredients (APIs). The fluorine atom can improve metabolic resistance and enhance binding interactions with target proteins.[5]
-
PET Imaging: Fluorine-containing molecules are critical for the development of radiotracers for Positron Emission Tomography (PET), a key medical imaging technique.[14][15] Derivatives of fluorobenzoic acid are often used to label peptides and other biomolecules with the positron-emitting isotope ¹⁸F.
-
Materials Science: Fluorinated aromatic carboxylic acids are used as monomers for high-performance polymers like polyimides, imparting enhanced thermal stability and specific electronic properties.[6] They can also act as "modulators" in the synthesis of metal-organic frameworks (MOFs), controlling crystal growth and defect density.[6]
Safety, Handling, and Storage
As with any laboratory chemical, this compound and its precursors must be handled with appropriate care. The following guidelines are based on safety data for structurally related fluorinated and aminobenzoic acids.[16][17][18]
-
Health Hazards:
-
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[17][19]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles or a face shield, and a lab coat.[16][19]
-
Handling: Avoid creating dust.[16] Wash hands thoroughly after handling.[16] Do not eat, drink, or smoke in the work area.[16]
-
-
Storage:
References
- Organic Syntheses Procedure: 2-amino-3-fluorobenzoic acid. [Link]
- ChemBK: 550346-18-4. [Link]
- PubChem: 2-Acetamido-4-fluorobenzoic acid | C9H8FNO3 | CID 2735826. [Link]
- National Institute of Standards and Technology: SAFETY D
- Fisher Scientific: SAFETY D
- 2a biotech: Products. [Link]
- Autech Industry Co.,Ltd.: this compound, CasNo.550346-18-4. [Link]
- Arkivoc: Synthesis of 2-fluorobenzoic acids by nucleophilic fluorin
- Organic Syntheses Procedure: p-FLUOROBENZOIC ACID. [Link]
- Google Patents: CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
- Supporting Information: General procedure for Ni-catalyzed carboxyl
- PubChem: 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968. [Link]
- PubMed: Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease tre
- ScienceDirect: Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]
- ResearchGate: Fluorobenzoic Acids Coformers to Improve the Solubility and Permeability of BCS Class IV Drug Naftopidil. [Link]
- DergiPark: Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]
- ERIC: Spectroscopy Data for Undergradu
- Wikipedia: 3-Fluorobenzoic acid. [Link]
- Arkivoc: Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones (2022). [Link]
Sources
- 1. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 2. CAS 550346-18-4: 2-(Acetylamino)-3-fluorobenzoic acid [cymitquimica.com]
- 3. 550346-18-4|this compound|BLD Pharm [bldpharm.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Acetamido-4-fluorobenzoic acid | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2-Amino-3-fluorobenzoic acid CAS#: 825-22-9 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. arkat-usa.org [arkat-usa.org]
- 15. arkat-usa.org [arkat-usa.org]
- 16. tsapps.nist.gov [tsapps.nist.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. synquestlabs.com [synquestlabs.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
Physicochemical properties of 2-Acetamido-3-fluorobenzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Acetamido-3-fluorobenzoic Acid
Introduction
This compound (CAS No: 550346-18-4) is a fluorinated aromatic carboxylic acid.[1] As a derivative of anthranilic acid, it belongs to a class of compounds that are significant scaffolds in medicinal chemistry and drug discovery. The introduction of a fluorine atom and an acetamido group onto the benzoic acid core critically influences its steric and electronic properties, thereby modulating its acidity, lipophilicity, and potential biological interactions. These properties are fundamental to predicting a molecule's pharmacokinetic and pharmacodynamic behavior.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the characterization of this compound or similar novel chemical entities. While specific experimental data for this particular isomer is not extensively available in public literature, this document provides a robust framework for its empirical determination. We present established, authoritative protocols for key physicochemical properties, grounded in international standards, and supplement this with available data from closely related isomers to provide a predictive baseline.
Physicochemical Property Profile
The following table summarizes the core physicochemical properties. Due to the limited public data for this compound, values from its isomers, 2-Acetamido-4-fluorobenzoic acid and 4-Acetamido-3-fluorobenzoic acid, are included for comparative and predictive purposes. All researchers should treat these as estimates and determine them empirically for the target compound.
| Property | Value for this compound | Comparative Isomer Data | Source / Method |
| IUPAC Name | This compound | 2-acetamido-4-fluorobenzoic acid | IUPAC Nomenclature |
| CAS Number | 550346-18-4[1] | 394-27-4[2] | Chemical Abstracts Service |
| Molecular Formula | C₉H₈FNO₃ | C₉H₈FNO₃[2] | Elemental Composition |
| Molecular Weight | 197.16 g/mol | 197.16 g/mol [2] | Calculated |
| Melting Point | Not Publicly Available | 212-216 °C (for 2-Acetamido-4-fluoro isomer) | Experimental (Capillary Method) |
| Aqueous Solubility | Not Publicly Available | Expected to be sparingly soluble | OECD 105 (Flask Method) |
| pKa (Acid Diss. Const.) | Not Publicly Available | 3.43 (Predicted for 2-Acetamido-4-fluoro isomer) | Potentiometric Titration |
| LogP (Octanol/Water) | Not Publicly Available | 0.8 (Predicted for 4-Acetamido-3-fluoro isomer)[3] | OECD 107 (Shake Flask Method) |
Part 1: Thermal Properties
Melting Point Determination
Expertise & Rationale: The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow. The capillary method, as standardized by major pharmacopeias, is the universally accepted technique for its determination. The protocol requires a slow, controlled heating rate near the expected melting point to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.
Protocol: Melting Point Determination (USP Class Ia) [4]
-
Sample Preparation:
-
Ensure the this compound sample is thoroughly dried and homogenous. If necessary, gently pulverize the solid to a fine powder using a mortar and pestle.[5]
-
Load the sample by jabbing the open end of a USP-specified capillary tube into the powder.[5]
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder into the sealed end.
-
-
Instrumentation & Measurement:
-
Calibrate the melting point apparatus using certified reference standards.[4][6]
-
Insert the loaded capillary into the heating block.
-
If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 5-10 °C/min to establish a rough range.[7]
-
For the formal measurement, allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Begin heating at a medium rate until the temperature is ~20 °C below the expected melting point.
-
Crucially, reduce the heating rate to 1-2 °C per minute. [5][7] A slow ramp is essential for accuracy.
-
Record the onset temperature : the temperature at which the first droplet of liquid is observed.[5]
-
Record the clear point temperature : the temperature at which the last solid particle melts.
-
The melting range is the span between the onset and clear point temperatures.
-
Self-Validation: The protocol's integrity is maintained by periodic instrument calibration. For a pure compound, a narrow melting range (e.g., < 2 °C) is expected. A broad range may indicate the presence of impurities.
Caption: Workflow for Melting Point Determination.
Part 2: Solubility & Partitioning
Aqueous Solubility
Expertise & Rationale: Aqueous solubility is a determinant of a drug's absorption and distribution. The "Flask Method," described in OECD Guideline 105, is a robust and straightforward technique for substances with solubility expected to be above 10 mg/L.[1][8] The principle is to create a saturated solution by allowing excess solid to equilibrate with water over a sufficient period. Mechanical agitation ensures that equilibrium is reached efficiently. Subsequent analysis of the clear supernatant provides the saturation concentration.
Protocol: Aqueous Solubility Determination (OECD 105 - Flask Method) [9][10]
-
Preparation:
-
Equilibration:
-
Stir the mixture using a magnetic stirrer. The stirring must be vigorous enough to suspend the solid but not so vigorous as to cause foaming or dispersion issues.
-
Allow the system to equilibrate. A preliminary test can determine the necessary time, but 24-48 hours is typical. The concentration in solution should be measured at different time points (e.g., 24h, 48h) until it remains constant.
-
-
Phase Separation & Analysis:
-
Once equilibrium is reached, stop stirring and allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear aqueous supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare calibration standards to accurately quantify the concentration.
-
Self-Validation: The system is self-validating if at least two consecutive samples taken several hours apart show concentrations that agree within analytical error, confirming that equilibrium has been reached. The presence of undissolved solid at the end of the experiment is also a necessary visual check.
Partition Coefficient (LogP)
Expertise & Rationale: The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The "Shake Flask Method" (OECD Guideline 107) is the classical method for LogP determination and is suitable for compounds with LogP values between -2 and 4.[11][12] The method involves dissolving the compound in a two-phase system of water-saturated n-octanol and n-octanol-saturated water and allowing it to partition between the layers until equilibrium is achieved.
Protocol: LogP Determination (OECD 107 - Shake Flask Method) [11][13]
-
Preparation of Phases:
-
Prepare n-octanol-saturated water and water-saturated n-octanol by shaking the two solvents together for 24 hours and then allowing them to separate.
-
Prepare a stock solution of the compound in n-octanol.
-
-
Partitioning:
-
In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the water phase. The volume ratio can be adjusted based on the expected LogP.
-
Gently shake or invert the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-2 hours). Avoid vigorous shaking that can lead to emulsion formation.
-
-
Phase Separation & Analysis:
-
Separate the two phases, typically by centrifugation to ensure a clean break.[11]
-
Determine the concentration of the compound in both the n-octanol and the aqueous phase using a suitable analytical method (e.g., HPLC-UV).
-
The partition coefficient (P) is the ratio of the concentration in the octanol phase (C_octanol) to the concentration in the aqueous phase (C_water).
-
LogP is the base-10 logarithm of P: LogP = log₁₀(C_octanol / C_water) .
-
Self-Validation: The experiment should be performed with at least two different starting concentrations and phase volume ratios. The resulting LogP values should agree within ± 0.3 log units.[11] A mass balance calculation, comparing the initial amount of substance with the sum of the amounts in both phases, should be performed and should be within 90-110%.
Caption: Workflows for Solubility and LogP Determination.
Part 3: Ionization Properties
Acid Dissociation Constant (pKa)
Expertise & Rationale: The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. For an acidic compound like this compound, it dictates the degree of ionization at physiological pH, which profoundly affects solubility, permeability, and receptor binding. Potentiometric titration is the gold standard for pKa determination due to its high precision.[14] The method involves monitoring the pH of a solution of the compound as a titrant (a strong base for an acidic analyte) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.
Protocol: pKa Determination by Potentiometric Titration [15][16]
-
System Preparation:
-
Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.00, 7.00, 10.00).[16]
-
Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH) titrant.
-
Accurately weigh and dissolve a sample of this compound in a known volume of water to create a solution of known concentration (e.g., 1 mM). If solubility is low, a co-solvent like methanol may be used, but the pKa will be for that specific solvent system.[14]
-
Maintain a constant ionic strength in the solution by adding a background electrolyte like 0.15 M potassium chloride (KCl).[15][16]
-
-
Titration:
-
Place the sample solution in a jacketed beaker to maintain constant temperature and place it on a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin adding the standardized NaOH titrant in small, precise increments using a burette.
-
After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/min) before recording the pH and the volume of titrant added.[15][16]
-
Continue the titration well past the equivalence point (the point of steepest pH change).
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point (V_eq) from the inflection point of the curve, often found by taking the first or second derivative of the plot.
-
The pKa is the pH value at the half-equivalence point (V_eq / 2).
-
Self-Validation: The protocol is validated by the clear sigmoidal shape of the titration curve. Performing the titration in triplicate and ensuring the calculated pKa values are highly consistent (e.g., ± 0.05 units) confirms the reliability of the measurement.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Part 4: Spectroscopic Characterization
Expertise & Rationale: Spectroscopic analysis provides unambiguous confirmation of a molecule's chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present. Together, they provide a molecular fingerprint.
NMR Spectroscopy
Protocol: ¹H and ¹³C NMR Spectroscopy [17][18]
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the acidic proton will be observable) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum. Key signals to identify would include:
-
Aromatic protons (typically 7-8 ppm range), showing splitting patterns influenced by the fluorine and other substituents.
-
Amide N-H proton (broad singlet, typically > 8 ppm).
-
Carboxylic acid O-H proton (very broad singlet, typically > 12 ppm).
-
Acetyl methyl group (singlet, ~2 ppm).
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.[19] This provides a single peak for each unique carbon atom.
-
Expected signals include:
-
Carbonyl carbons (amide and carboxylic acid, > 160 ppm).
-
Aromatic carbons (110-150 ppm), with C-F coupling visible.
-
Acetyl methyl carbon (~25 ppm).
-
-
FT-IR Spectroscopy
Protocol: FT-IR Spectroscopy (KBr Pellet Method) [20][21]
-
Sample Preparation:
-
Place ~1-2 mg of the compound and ~100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.[20]
-
Gently grind the two solids together until a fine, homogenous powder is formed.
-
Transfer the powder to a pellet die and press using a hydraulic press to form a thin, transparent or translucent pellet.[20]
-
-
Analysis:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Key characteristic absorption bands to identify include:
-
O-H stretch (Carboxylic Acid): Very broad band, ~3300-2500 cm⁻¹.
-
N-H stretch (Amide): Moderate band, ~3300 cm⁻¹.
-
C=O stretch (Carboxylic Acid & Amide): Strong, sharp bands, ~1700-1650 cm⁻¹.
-
C-F stretch: Strong band, ~1250-1000 cm⁻¹.
-
-
References
- OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link][1][8]
- OECD (2006), Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link][14]
- FILAB (2024), Solubility testing in accordance with the OECD 105. URL: [Link][9]
- Creative Bioarray (2024)
- OECD (2024), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link][11]
- OECD (2024), Test No.
- OECD (2024), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. URL: [Link][12]
- OECD (2009), OECD GUIDELINES FOR TESTING CHEMICALS. URL: [Link]
- European Commission (2008), A.8. PARTITION COEFFICIENT. URL: [Link][13]
- Analytice (2024)
- Umwelt Online (1995)
- Drawell (2024)
- PubChem (2024), 2-Acetamido-4-fluorobenzoic acid. URL: [Link][2]
- University of Colorado Boulder (2024)
- ECETOC (2012), APPENDIX A: MEASUREMENT OF ACIDITY (pKA). URL: [Link][15]
- DergiPark (2024), Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. URL: [Link][17]
- Stanford Research Systems (2024), Determination of Melting Points According to Pharmacopeia. URL: [Link][4]
- Royal Society of Chemistry (2018), Chapter 5: Acquiring 1 H and 13 C Spectra. URL: [https://pubs.rsc.
- Bruker (2024), Guide to FT-IR Spectroscopy. URL: [Link][22]
- Virginia Tech (2024)
- PubChem (2024), 4-Acetamido-3-fluorobenzoic acid. URL: [Link][3]
- University of Missouri–St. Louis (2024), Potentiometric Titration of an Unknown Weak Acid. URL: [Link][24]
- Chemistry LibreTexts (2022), 4.2: IR Spectroscopy. URL: [Link][25]
- Chemistry LibreTexts (2022), 6.
- Scribd (2024)
- University of Oxford (2024), A User Guide to Modern NMR Experiments. URL: [Link]
- Metin Balci (2012), Basic 1H- and 13C-NMR Spectroscopy. URL: [Link][19]
- University of Wisconsin-Madison (2024), 13-C NMR Protocol for beginners AV-400. URL: [Link][27]
- National Institutes of Health (2014), State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. URL: [Link]
- California State University, Bakersfield (2024)
- University of Oxford (2024), A User Guide to Modern NMR Experiments. URL: [Link][20]
Sources
- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]
- 2. 2-Acetamido-4-fluorobenzoic acid | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Acetamido-3-fluorobenzoic acid | C9H8FNO3 | CID 19434988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. thinksrs.com [thinksrs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. csub.edu [csub.edu]
- 8. oecd.org [oecd.org]
- 9. filab.fr [filab.fr]
- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. enfo.hu [enfo.hu]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. books.rsc.org [books.rsc.org]
- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 19. sc.edu [sc.edu]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
An In-depth Technical Guide to 2-Acetamido-3-fluorobenzoic Acid: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-3-fluorobenzoic acid, a fluorinated derivative of N-acetylanthranilic acid, represents a key building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom at the 3-position of the benzoic acid ring significantly influences the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These altered characteristics make it a valuable intermediate in the synthesis of novel therapeutic agents, offering the potential for enhanced biological activity and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the structure, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Chemical Structure and Molecular Formula
This compound is an aromatic carboxylic acid with the molecular formula C₉H₈FNO₃ [1]. Its structure consists of a benzoic acid core substituted with an acetamido group at the 2-position and a fluorine atom at the 3-position.
Systematic IUPAC Name: 2-(Acetylamino)-3-fluorobenzoic acid
Synonyms: N-Acetyl-3-fluoroanthranilic acid[1]
The presence of the fluorine atom ortho to the acetamido group and meta to the carboxylic acid group introduces unique electronic and steric features that are pivotal to its utility in synthetic chemistry.
Molecular Visualization
The three-dimensional arrangement of atoms in this compound is crucial for understanding its reactivity and interactions with biological targets.
Caption: 2D structure of this compound.
Physicochemical Properties
While experimental data for this compound is not extensively published, its properties can be estimated based on its structure and data from closely related analogs.
| Property | Value | Source |
| Molecular Formula | C₉H₈FNO₃ | [1] |
| Molecular Weight | 197.16 g/mol | |
| CAS Number | 550346-18-4 |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, starting from commercially available 2-fluoroaniline. The key steps involve the synthesis of the precursor, 2-amino-3-fluorobenzoic acid, followed by its acetylation.
Synthesis of 2-Amino-3-fluorobenzoic Acid (Precursor)
A common route to 2-amino-3-fluorobenzoic acid involves the synthesis of 7-fluoroisatin from 2-fluoroaniline, followed by oxidative cleavage.
Workflow for the Synthesis of 2-Amino-3-fluorobenzoic Acid:
Caption: Synthetic pathway to 2-Amino-3-fluorobenzoic acid.
Experimental Protocol: Synthesis of 2-Amino-3-fluorobenzoic Acid [2]
-
Step 1: N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide Synthesis: 2-Fluoroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution. The resulting intermediate, N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide, precipitates from the reaction mixture.
-
Step 2: 7-Fluoroisatin Synthesis: The dried N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide is added to concentrated sulfuric acid at an elevated temperature. The cyclization reaction yields 7-fluoroisatin, which is isolated by pouring the reaction mixture into ice water followed by extraction.
-
Step 3: 2-Amino-3-fluorobenzoic Acid Synthesis: 7-Fluoroisatin is treated with hydrogen peroxide in an aqueous sodium hydroxide solution. The oxidative cleavage of the isatin ring affords 2-amino-3-fluorobenzoic acid, which is precipitated by acidification of the reaction mixture.
Acetylation of 2-Amino-3-fluorobenzoic Acid
The final step is the N-acetylation of the amino group of 2-amino-3-fluorobenzoic acid. This is a standard transformation commonly achieved using acetic anhydride.
Workflow for the Acetylation of 2-Amino-3-fluorobenzoic Acid:
Caption: Final acetylation step to yield the target compound.
Experimental Protocol: Acetylation of 2-Amino-3-fluorobenzoic Acid
-
Suspend 2-amino-3-fluorobenzoic acid in a suitable solvent, such as acetic acid or an inert solvent like toluene.
-
Add a slight excess of acetic anhydride to the suspension.
-
Heat the reaction mixture under reflux for a period sufficient to ensure complete reaction, typically monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. If not, the solvent and excess acetic anhydride can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Spectral Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the acetyl methyl protons. The fluorine atom will cause characteristic splitting of the adjacent aromatic proton signals.
-
Aromatic Protons (3H): Multiplets in the range of δ 7.0-8.5 ppm. The proton ortho to the fluorine will likely appear as a doublet of doublets.
-
Amide Proton (1H): A broad singlet, typically in the downfield region (δ 9-11 ppm), which may exchange with D₂O.
-
Acetyl Protons (3H): A sharp singlet around δ 2.2 ppm.
-
Carboxylic Acid Proton (1H): A very broad singlet, often not observed, in the downfield region (δ 11-13 ppm).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
-
Carbonyl Carbons: Two signals are expected, one for the carboxylic acid (~168-172 ppm) and one for the amide (~169-173 ppm).
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-145 ppm). The carbon directly bonded to the fluorine will show a large ¹JCF coupling. Other carbons in the ring will show smaller ²JCF and ³JCF couplings.
-
Acetyl Methyl Carbon: A signal around δ 25 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
N-H Stretch (Amide): A band around 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic and Alkyl): Bands in the 2850-3100 cm⁻¹ region.
-
C=O Stretch (Carboxylic Acid and Amide): Two strong absorptions in the region of 1650-1750 cm⁻¹.
-
C-F Stretch: A strong band in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak at m/z = 197. Subsequent fragmentation may involve the loss of water, the acetyl group, and the carboxylic acid group.
Applications in Drug Discovery and Development
Fluorinated benzoic acids are crucial building blocks in the design and synthesis of new pharmaceutical agents. The introduction of fluorine can significantly enhance a drug candidate's properties, including:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.
-
Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
While specific examples of drugs derived directly from this compound are not prominently documented, its structural motifs are present in various biologically active compounds. It serves as a versatile starting material for the synthesis of more complex heterocyclic systems and other functionalized molecules. Its precursor, 2-amino-3-fluorobenzoic acid, is a known intermediate in the synthesis of indole derivatives with therapeutic applications, such as anti-inflammatory agents[2].
Potential Synthetic Applications:
-
Synthesis of Fluorinated Heterocycles: The carboxylic acid and acetamido groups can be readily modified to construct a variety of heterocyclic scaffolds, such as quinazolinones, benzoxazinones, and benzodiazepines, which are common pharmacophores.
-
Fragment-Based Drug Discovery: As a small, functionalized molecule, it can be used in fragment-based screening to identify new starting points for drug discovery programs.
-
Lead Optimization: The 2-acetamido-3-fluorobenzoyl moiety can be incorporated into existing lead compounds to improve their pharmacokinetic and pharmacodynamic properties.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, data for related fluorinated benzoic acids indicate that it should be considered an irritant to the skin, eyes, and respiratory system.
General Handling Precautions:
-
Use in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Conclusion
This compound is a valuable, albeit not extensively characterized, building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and the strategic placement of the fluorine atom offers a powerful tool for modulating molecular properties. As the demand for more effective and safer drugs continues to grow, the utility of fluorinated intermediates like this compound is expected to increase, providing a foundation for the development of the next generation of therapeutics. Further research into its specific applications and the full characterization of its properties will undoubtedly unlock its full potential in the field of drug development.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
- PubChem. (n.d.). 2-Acetamido-4-fluorobenzoic acid.
Sources
Introduction: The Significance of Solubility for 2-Acetamido-3-fluorobenzoic acid
An In-Depth Technical Guide to the Solubility of 2-Acetamido-3-fluorobenzoic acid in Organic Solvents
This guide provides a comprehensive technical overview of the principles, determination, and influencing factors related to the solubility of this compound in organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this crucial physicochemical property.
This compound, a substituted aromatic carboxylic acid, represents a class of molecules with significant potential as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The rational design of synthetic routes, crystallization processes, and formulation strategies for such compounds is critically dependent on a thorough understanding of their solubility profiles. Poorly characterized solubility can lead to challenges in achieving desired reaction kinetics, product purity, and bioavailability in pharmaceutical formulations.
This document serves as a foundational guide to understanding and determining the solubility of this compound. While specific experimental data for this compound is not extensively published, this guide will equip the researcher with the fundamental knowledge and practical methodologies to approach its solubility characterization with scientific rigor.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. For this compound, these properties dictate its interactions with various solvent molecules.
| Property | Predicted/Inferred Value/Characteristic | Influence on Solubility |
| Molecular Formula | C₉H₈FNO₃ | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 197.16 g/mol [1] | Higher molecular weight can sometimes correlate with lower solubility. |
| Key Functional Groups | Carboxylic acid (-COOH), Amide (-NHC(O)CH₃), Fluorine (-F), Benzene ring | These groups are key to the compound's polarity and its ability to act as a hydrogen bond donor and acceptor, which are primary drivers of solubility in polar solvents. |
| Polarity | Polar molecule | The presence of electronegative oxygen, nitrogen, and fluorine atoms, along with the acidic proton, makes the molecule polar. This suggests a preference for polar solvents. |
| Hydrogen Bond Donors | 2 (from carboxylic acid and amide N-H)[2] | Enables strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, DMF). |
| Hydrogen Bond Acceptors | 3 (from carbonyl oxygens and fluorine) | Allows for interaction with protic solvents. |
| Predicted logP | ~1.5 - 2.0 (based on similar structures) | This value suggests a degree of lipophilicity, indicating that solubility in less polar organic solvents is also possible. |
| pKa | ~3-4 (estimated for the carboxylic acid) | The acidity of the carboxylic acid group will influence its ionization state in protic solvents, though this is more critical in aqueous or mixed aqueous-organic systems. |
The Theoretical Basis of Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to be spontaneous, ΔG must be negative. This is influenced by the enthalpy (ΔH) and entropy (ΔS) of the solution. The fundamental principle of "like dissolves like" is a useful heuristic that is grounded in the nature of intermolecular forces.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. This compound, with its carboxylic acid and amide groups, is expected to form strong hydrogen bonds with these solvents, leading to favorable solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack acidic protons. They are effective at solvating polar molecules and can accept hydrogen bonds. Good solubility is anticipated in these solvents due to dipole-dipole interactions and hydrogen bonding with the compound's donor groups.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Due to the high polarity of this compound, its solubility in nonpolar solvents is expected to be limited. The energy required to break the strong solute-solute interactions in the crystal lattice is not sufficiently compensated by the weak solute-solvent interactions.
Experimental Determination of Solubility: The Isothermal Shake-Flask Method
The "gold standard" for determining equilibrium solubility is the isothermal shake-flask method.[3] It is a robust and reliable technique that measures the thermodynamic solubility of a compound at a given temperature.
Protocol: Isothermal Shake-Flask Solubility Determination
-
Preparation:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature water bath or incubator with agitation (e.g., an orbital shaker). A typical temperature for initial screening is 25°C.
-
Agitate the samples for a predetermined period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).[4][5]
-
-
Sample Separation:
-
Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This is typically done by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a syringe filter (e.g., 0.45 µm PTFE for organic solvents).
-
-
Quantification:
-
The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
A calibration curve must be prepared using standard solutions of the compound in the same solvent to ensure accurate quantification.
-
-
Data Reporting:
-
Solubility is typically reported in units of mg/mL or g/L.
-
Experimental Workflow Diagram
Caption: Workflow for the isothermal shake-flask solubility determination method.
Key Factors Influencing Solubility
Temperature
For most solid organic compounds, solubility increases with increasing temperature.[6] This endothermic dissolution process can be described by the van't Hoff equation.[7] The temperature dependence of solubility is a critical parameter for designing crystallization and purification processes. A study of 50 organic compounds in water showed that the solubility often increases exponentially with temperature.[8][9]
Solvent Selection
The choice of solvent is the most significant factor affecting solubility. A systematic approach to solvent screening is recommended.
| Solvent Class | Examples | Predicted Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions between the solvent and the solute's carboxylic acid and amide groups. |
| Polar Aprotic | DMSO, DMF, Acetone, THF | High to Moderate | Good dipole-dipole interactions and hydrogen bond acceptance by the solvent. |
| Nonpolar Aromatic | Toluene, Benzene | Low | Some solubility may be observed due to π-π stacking interactions with the benzene ring, but the polar functional groups will limit overall solubility. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low | Weak van der Waals forces are insufficient to overcome the strong solute-solute interactions in the crystal lattice. |
Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure.[10] Different polymorphs of the same compound can have significantly different physical properties, including melting point, stability, and, crucially, solubility.[10] The most stable polymorph will generally have the lowest solubility. It is imperative in pharmaceutical development to identify and characterize all possible polymorphs of an active pharmaceutical ingredient (API), as an unexpected conversion to a less soluble form can have profound effects on bioavailability. Benzoic acid and its derivatives are known to exhibit polymorphism.[11] Therefore, when determining the solubility of this compound, it is essential to characterize the solid phase before and after the experiment (e.g., using PXRD or DSC) to ensure that no polymorphic transformation has occurred.
Predictive Approaches to Solubility
In the early stages of development, before sufficient material is available for extensive experimental work, computational models can provide valuable estimates of solubility.
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors to correlate the chemical structure with solubility. Machine learning approaches are increasingly being used to develop more accurate QSPR models.[12]
-
Thermodynamic Models: Approaches like COSMO-RS (Conductor-like Screening Model for Real Solvents) can predict solubility based on quantum chemical calculations of the molecular surface polarity.[13] These models can be particularly useful for screening a wide range of solvents computationally before committing to experimental work.
The diagram below illustrates the conceptual relationship between the compound's properties, solvent characteristics, and the resulting solubility, which can be investigated through both experimental and predictive methods.
Caption: Interplay of solute and solvent properties influencing solubility.
Conclusion
While direct, published solubility data for this compound is scarce, a comprehensive understanding of its solubility in various organic solvents can be achieved through a systematic approach. By analyzing its physicochemical properties, applying the theoretical principles of dissolution, and employing robust experimental methods like the isothermal shake-flask technique, researchers can generate the critical data needed for process development and formulation. Consideration of factors such as temperature and solid-state form (polymorphism) is essential for ensuring the accuracy and relevance of these findings.
References
- Palmer, D. S., et al. (2021). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- Rahimpour, M. R., & Taghikhani, V. (2009). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
- Ibrahim, E., et al. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
- Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Chemistry LibreTexts. (2022). Effects of Temperature and Pressure on Solubility.
- Black, S. N. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. American Chemical Society.
- BioAssay Systems. Solubility Testing – Shake Flask Method.
- PubChem. 2-Acetamido-4-fluorobenzoic acid.
- YouTube. (2020). Solubility 3 Temperature dependence of aqueous solubility.
- National Center for Biotechnology Information. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES).
- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. StatPearls.
- PubMed. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation.
- ResearchGate. (2020). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.
- CrystEngComm (RSC Publishing). Conformational polymorphism of the molecular complex of 3-fluorobenzoic acid with 4-acetylpyridine.
- ChemBK. 3-Fluorobenzoic acid.
- CrystEngComm (RSC Publishing). Polymorphism in p-aminobenzoic acid.
- National Center for Biotechnology Information. (2021). Conformational polymorphism of 3-(azidomethyl)benzoic acid. PMC.
- ResearchGate. (2018). The solubility of benzoic acid in seven solvents.
- IUPAC-NIST Solubility Data Series. (2013). Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Well-Defined Binary and Ternary Organic Solvent Mixtures.
- PubChem. 3-Fluorobenzoic Acid.
- Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents.
Sources
- 1. 2-Acetamido-4-fluorobenzoic acid | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. enamine.net [enamine.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymorphism in p-aminobenzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC [pmc.ncbi.nlm.nih.gov]
Potential applications of 2-Acetamido-3-fluorobenzoic acid in medicinal chemistry
An In-depth Technical Guide
Topic: A Strategic Analysis of 2-Acetamido-3-fluorobenzoic Acid: A Versatile Scaffold for Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a synthetically accessible, fluorinated anthranilic acid derivative. While direct literature on its biological applications is nascent, its structural motifs—a reactive carboxylic acid, a modifiable acetamido group, and a strategically placed fluorine atom—position it as a highly valuable starting material for modern drug discovery. This guide provides a strategic analysis of its potential, drawing insights from the well-established medicinal chemistry of its precursors and structural analogs. We will explore its synthesis, physicochemical properties, and project its potential applications in key therapeutic areas, including anti-inflammatory, antithrombotic, and oncological drug development. This document serves as a technical prospectus for researchers looking to leverage this promising scaffold in their discovery pipelines.
The Strategic Value of Fluorinated Anthranilic Acids in Drug Design
The anthranilic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs. Its derivatives, such as the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), demonstrate the therapeutic relevance of this structural framework. The introduction of fluorine into small molecule drug candidates is a widely employed strategy to enhance pharmacological properties. Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.
This compound combines these features into a single, versatile building block. Its precursor, 2-amino-3-fluorobenzoic acid, is a known intermediate in the synthesis of potent therapeutic agents, including the anti-inflammatory drug Etodolac and the thromboxane receptor antagonist L-670,596.[1] This established synthetic heritage underscores the tractability and potential of its derivatives. The pre-installed acetamido group offers a point of stability and a vector for further chemical modification, distinguishing it from the parent amino acid.
Physicochemical Profile and Synthetic Accessibility
A thorough understanding of a scaffold's properties is foundational to any drug discovery program. Below is a summary of the key physicochemical characteristics of this compound.
| Property | Value | Source |
| CAS Number | 550346-18-4 | [2][][4] |
| Molecular Formula | C₉H₈FNO₃ | [5][6][7] |
| Molecular Weight | 197.16 g/mol | [5][6] |
| Category | Fluorinated Building Block, Carboxylic Acid, Amide | [2] |
Synthetic Workflow
The most direct route to this compound is through the acetylation of its corresponding amine, 2-Amino-3-fluorobenzoic acid. This reaction is typically high-yielding and straightforward, making the target compound readily accessible for library synthesis.
Caption: A typical drug discovery workflow.
Kinase Inhibitors in Oncology
The aminobenzoic acid framework is a common feature in many ATP-competitive kinase inhibitors, where it often forms critical hydrogen bond interactions with the hinge region of the kinase domain.
-
Causality: The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. The rest of the scaffold can be elaborated with pharmacophoric groups to target specific kinases implicated in cancer. Structure-activity relationship studies on tricyclic benzoic acid inhibitors of the FTO demethylase have shown that halogen atoms are critical for potent binding and anti-leukemia effects, highlighting the value of halogenated benzoic acids in oncology. [8]* Target Product Profile: The goal would be to develop a potent and selective kinase inhibitor. A target profile might look as follows:
| Parameter | Target Value |
| Target Kinase IC₅₀ | < 100 nM |
| Selectivity | > 100-fold vs. off-target kinases |
| Cellular Potency (EC₅₀) | < 500 nM |
| Oral Bioavailability (F%) | > 30% |
Antimicrobial Agents
Fluorine-containing compounds, particularly fluoroquinolones, have a long history of success as antibacterial agents. Studies on various fluorobenzoic acid amides have demonstrated their potential as antimicrobial agents against both gram-positive and gram-negative bacteria. [9][10]
-
Causality: The fluorobenzoic acid core can be derivatized to interfere with essential bacterial processes. For example, derivatives could be designed to inhibit enzymes like DNA gyrase, a validated antibacterial target.
-
Strategic Advantage: The 2-acetamido-3-fluoro substitution pattern offers a unique electronic and steric profile compared to more common 4-fluoro analogs, potentially leading to novel mechanisms of action or improved activity against resistant strains.
Key Experimental Protocols
To facilitate the exploration of this scaffold, we provide foundational, validated protocols.
Detailed Protocol: Synthesis of this compound
This protocol describes the N-acetylation of 2-amino-3-fluorobenzoic acid.
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2-amino-3-fluorobenzoic acid in a suitable solvent (e.g., glacial acetic acid or tetrahydrofuran).
-
Reagent Addition: Add 1.2 equivalents of acetic anhydride to the solution. If a non-acidic solvent is used, add a catalytic amount (0.1 equivalents) of pyridine.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of cold water. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the collected solid or the organic extract with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.
General Protocol: Amide Library Synthesis via HATU Coupling
This protocol outlines a reliable method for coupling the carboxylic acid with a diverse set of amines to generate a screening library.
-
Activation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq). Stir at room temperature for 15-20 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude amide product via flash column chromatography on silica gel.
Conclusion and Future Outlook
This compound represents a scaffold of significant untapped potential. While direct biological data is limited, its chemical lineage to established therapeutic agents and the strategic incorporation of fluorine make it a compelling starting point for drug discovery. Its straightforward synthesis allows for rapid and diverse library generation. Researchers in anti-inflammatory, oncology, and antimicrobial fields can leverage this building block to explore novel chemical space and develop next-generation therapeutics. The strategic insights and protocols provided in this guide are intended to catalyze such efforts, paving the way for new discoveries grounded in sound medicinal chemistry principles.
References
- 2-Acetamido-4-fluorobenzoic acid | C9H8FNO3 | CID 2735826. PubChem.
- 4-Acetamido-3-fluorobenzoic acid | C9H8FNO3 | CID 19434988. PubChem.
- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Organic Syntheses.
- 2-Acetamido-6-fluorobenzoic acid | C9H8FNO3 | CID 2798306. PubChem.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc.
- Synthesis and antimicrobial activity of fluorobenzoic acid amides. ResearchGate.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate.
- 2-Amino-6-bromo-3-fluorobenzoic acid | C7H5BrFNO2 | CID 43555852. PubChem.
- Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment. PubMed.
- Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. ResearchGate.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI.
- Novel Prodrugs of Alkylating Agents Derived from 2-Fluoro- and 3-Fluorobenzoic Acids for Antibody-Directed Enzyme Prodrug Therapy. Journal of Medicinal Chemistry.
- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones | Request PDF. ResearchGate.
- 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968. PubChem.
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.
- 3-Fluorobenzoic acid. Wikipedia.
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 550346-18-4|this compound|BLD Pharm [bldpharm.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. 2-Acetamido-4-fluorobenzoic acid | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Acetamido-3-fluorobenzoic acid | C9H8FNO3 | CID 19434988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Acetamido-6-fluorobenzoic acid | C9H8FNO3 | CID 2798306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Strategic Utility of 2-Acetamido-3-fluorobenzoic Acid in Contemporary Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetamido-3-fluorobenzoic acid has emerged as a pivotal building block in the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. The strategic placement of the fluorine atom at the 3-position, combined with the ortho-acetamido and carboxylic acid functionalities, imparts a unique combination of steric and electronic properties. This guide provides an in-depth exploration of the synthesis, physicochemical characteristics, reactivity profile, and diverse applications of this versatile molecule. Authored from the perspective of a senior application scientist, this document aims to bridge theoretical knowledge with practical, field-proven insights, offering researchers a comprehensive resource to effectively harness the synthetic potential of this compound. Detailed experimental protocols, data-driven analysis, and mechanistic considerations are presented to empower scientists in their pursuit of novel molecular entities.
Introduction: The Fluorine Advantage in a Pre-functionalized Scaffold
The introduction of fluorine into organic molecules is a well-established strategy for modulating a compound's physicochemical and pharmacological properties. The fluorine atom, being the most electronegative element, can profoundly influence a molecule's acidity, basicity, lipophilicity, metabolic stability, and binding interactions. When incorporated into a pre-functionalized aromatic scaffold like this compound, these effects are amplified, offering a powerful tool for fine-tuning molecular properties.
The anthranilic acid core provides a versatile platform for the construction of a wide array of heterocyclic systems, which are prevalent in many biologically active compounds. The acetamido group not only serves as a protecting group for the amine but also influences the reactivity of the neighboring carboxylic acid and the aromatic ring through steric and electronic effects. The fluorine atom at the 3-position further modulates the electronic landscape of the ring, enhancing the acidity of the carboxylic acid and influencing the regioselectivity of subsequent transformations. This unique combination of functionalities makes this compound a highly sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Synthesis and Purification
The most common and practical laboratory synthesis of this compound involves a two-step sequence starting from the commercially available 2-amino-3-fluorobenzoic acid.
Synthesis of the Precursor: 2-Amino-3-fluorobenzoic Acid
While commercially available, 2-amino-3-fluorobenzoic acid can also be synthesized in the laboratory through multi-step procedures, often starting from 2-fluoroaniline. A common route involves the formation of 7-fluoroisatin, followed by oxidative cleavage.[1]
Experimental Protocol: Synthesis of 2-Amino-3-fluorobenzoic Acid from 7-Fluoroisatin
-
Step 1: Oxidative Cleavage of 7-Fluoroisatin.
-
In a 500-mL three-necked round-bottomed flask equipped with an addition funnel and a thermometer, charge 15.0 g (0.09 mol) of 7-fluoroisatin and 200 mL of 1 M aqueous sodium hydroxide solution.
-
Add 22 mL of 30% hydrogen peroxide solution (0.20 mol) dropwise over 45 minutes, maintaining the temperature between 30-40 °C.
-
After the addition is complete, stir the mixture for 1.5 hours.
-
Carefully add 3 M hydrochloric acid to the pale orange, clear reaction mixture until a pH of approximately 7.5 is reached.
-
Continue acidification to pH 4-5, at which point the solution will become cloudy. Finally, adjust the pH to 1 to precipitate the product.
-
Stir the suspension for one hour, then collect the precipitate by filtration and dry over P₄O₁₀ to yield 2-amino-3-fluorobenzoic acid as a beige solid (84-96% yield).
-
Acetylation of 2-Amino-3-fluorobenzoic Acid
The acetylation of the amino group is a straightforward and high-yielding transformation, typically achieved using acetic anhydride. The reaction can be performed under aqueous basic conditions or in an aprotic solvent.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2-Amino-3-fluorobenzoic acid
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Water
-
Ice
-
-
Procedure:
-
Suspend 2-amino-3-fluorobenzoic acid (1 equivalent) in water or a mixture of water and a co-solvent like glacial acetic acid.
-
Cool the suspension in an ice bath with stirring.
-
Slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The product will precipitate out of the solution. If precipitation is slow, the mixture can be cooled in an ice bath.
-
Collect the white to off-white solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any remaining acetic acid and anhydride.
-
Dry the product under vacuum to afford this compound in high purity and yield.
-
-
Causality Behind Experimental Choices:
-
The use of an excess of acetic anhydride ensures the complete conversion of the starting material.
-
Performing the reaction at a low temperature initially helps to control the exothermicity of the acylation reaction.
-
Washing with cold water is crucial to remove water-soluble impurities without significantly dissolving the product.
-
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of this compound are essential for its characterization and for monitoring its reactions.
| Property | Value | Reference/Source |
| CAS Number | 550346-18-4 | [2][3][4][5][6] |
| Molecular Formula | C₉H₈FNO₃ | [2][3][4] |
| Molecular Weight | 197.16 g/mol | [3][4] |
| Appearance | White to off-white solid | |
| Melting Point | Data not consistently available | |
| pKa (Predicted) | ~3.5 | (Estimated based on substituted benzoic acids) |
| Solubility | Soluble in polar organic solvents | [4] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the acetamido methyl group, and the amide and carboxylic acid protons. The coupling patterns of the aromatic protons will be influenced by the fluorine atom.
-
¹³C NMR: The carbon NMR will show distinct resonances for the nine carbon atoms, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.
-
FT-IR (cm⁻¹): Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C=O stretch of the amide (amide I band, ~1680 cm⁻¹), and the N-H bend of the amide (amide II band, ~1550 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 197, along with characteristic fragmentation patterns.
Reactivity Profile: A Trifunctional Handle for Synthesis
This compound offers three primary sites for chemical modification: the carboxylic acid, the acetamido group, and the aromatic ring. The interplay of the substituents dictates the reactivity at each site.
Reactions at the Carboxylic Acid Group
The carboxylic acid can undergo standard transformations such as esterification, amidation, and reduction. The acidity of the carboxylic acid is enhanced by the electron-withdrawing inductive effect of the ortho-acetamido and meta-fluoro substituents.
Reactions Involving the Acetamido Group
The acetamido group can be hydrolyzed under acidic or basic conditions to regenerate the free amine, 2-amino-3-fluorobenzoic acid. This is often a necessary step for subsequent cyclization reactions.
Reactions on the Aromatic Ring
The aromatic ring can participate in electrophilic aromatic substitution reactions, although the ring is generally deactivated by the electron-withdrawing carboxylic acid and fluorine atom. The directing effects of the substituents will influence the position of substitution.
Cyclization Reactions: Gateway to Heterocycles
A key application of this compound is its use as a precursor for the synthesis of various heterocyclic systems, particularly after deacetylation to the corresponding anthranilic acid.
Logical Workflow for Heterocycle Synthesis
Caption: Synthetic pathway to quinazolinones.
Applications in Drug Discovery and Materials Science
The unique structural features of this compound make it a valuable building block for the synthesis of a range of functional molecules.
Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a quinazoline or quinazolinone core, which can be readily synthesized from anthranilic acid derivatives. The fluorine substituent can enhance binding affinity and modulate pharmacokinetic properties.[7][8][9]
Development of Anti-inflammatory Agents
Anthranilic acid derivatives, such as fenamates, are a known class of non-steroidal anti-inflammatory drugs (NSAIDs).[10][11][12] this compound can serve as a starting point for the synthesis of novel anti-inflammatory agents with potentially improved efficacy and safety profiles.
Precursor for Heterocyclic Scaffolds
Beyond quinazolinones, the corresponding anthranilic acid can be used to construct other important heterocyclic systems, such as benzodiazepines, which are a privileged scaffold in medicinal chemistry.
General Synthetic Approach to Benzodiazepines
Caption: Pathway to fluorinated benzodiazepines.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][13][14]
-
Hazard Statements: May cause skin, eye, and respiratory irritation.
-
Precautionary Measures: Avoid breathing dust. Wash hands thoroughly after handling. Use only in a well-ventilated area.[1]
Conclusion
This compound is a valuable and versatile synthetic building block with significant potential in drug discovery and materials science. Its unique combination of a pre-functionalized anthranilic acid core with a strategically placed fluorine atom provides a powerful platform for the synthesis of complex molecular architectures. This guide has provided a comprehensive overview of its synthesis, properties, reactivity, and applications, with the aim of empowering researchers to effectively utilize this compound in their synthetic endeavors. As the demand for novel fluorinated molecules continues to grow, the importance of building blocks like this compound in advancing chemical synthesis is set to increase.
References
- Fluoropharm. This compound. [Link]
- National Institute of Standards and Technology. (2015).
- Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
- MDPI. (2023).
- ResearchGate. (2008).
- PubChem. 2-Acetamido-4-fluorobenzoic acid. [Link]
- Indian Journal of Pharmaceutical Sciences. (2009).
- The Royal Society of Chemistry. (2019).
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
- PubMed. (2008).
- Arkivoc. (2022).
- IJDDR. (2011).
- PubChemLite. 2-acetamido-6-fluorobenzoic acid (C9H8FNO3). [Link]
- International Journal of Pharmaceutical Sciences. (2024).
- Taylor & Francis Online. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]
- Wikipedia. N-Acetylanthranilic acid. [Link]
- ACS Publications. (1968).
- PubChem. 3-Fluorobenzoic Acid. [Link]
- Wikipedia. 2-Fluorobenzoic acid. [Link]
- PubMed. (2015).
- ResearchGate. (2017). Synthesis of some novel N-arylhydrazone derivatives of N-phenyl anthranilic acid. [Link]
- PubMed Central. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]
- Cheméo. (2025). Chemical Properties of 3-Fluorobenzoic acid, oct-3-en-2-yl ester. [Link]
- PubMed Central. (2021).
- 2a biotech. This compound. [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. 550346-18-4 | this compound - AiFChem [aifchem.com]
- 3. 550346-18-4 | this compound - Fluoropharm [fluoropharm.com]
- 4. 550346-18-4|this compound|BLD Pharm [bldpharm.com]
- 5. CAS 550346-18-4: 2-(Acetylamino)-3-fluorobenzoic acid [cymitquimica.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Review of 2-Acetamido-3-fluorobenzoic acid and its derivatives
An In-Depth Technical Guide to 2-Acetamido-3-fluorobenzoic Acid and its Derivatives: Synthesis, Properties, and Applications in Drug Discovery
Introduction
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity.[1] Within this context, this compound emerges as a highly valuable and versatile building block. Its trifunctional nature, featuring a carboxylic acid, an acetamido group, and a fluorine atom on a benzene ring, provides a rich platform for chemical modification and the development of novel therapeutic agents.
This technical guide offers a comprehensive exploration of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, provide detailed synthetic protocols, and survey the burgeoning applications of its derivatives in key therapeutic areas, particularly as kinase inhibitors. The narrative is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to effectively utilize this scaffold in their discovery programs.
Chapter 1: Physicochemical Profile of the Core Scaffold
Understanding the inherent properties of this compound is fundamental to its application. The interplay between the ortho-acetamido group, the meta-fluoro substituent, and the carboxylic acid function dictates its reactivity, solubility, and conformational preferences.
The fluorine atom at the 3-position exerts a significant electron-withdrawing effect, which increases the acidity of the carboxylic acid compared to its non-fluorinated analog. The ortho-acetamido group is capable of forming an intramolecular hydrogen bond with the carboxylic acid proton, a feature that can influence the molecule's conformation and reactivity. Studies on related ortho-substituted benzoic acids have shown that such interactions are critical in determining the preferred planar or non-planar arrangement of the carboxylic acid group relative to the benzene ring.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 550346-18-4 | [3][4] |
| Molecular Formula | C₉H₈FNO₃ | [3][4] |
| Molecular Weight | 197.16 g/mol | [4] |
| Synonyms | N-Acetyl-3-fluoroanthranilic acid | [5] |
| Storage Conditions | Sealed in dry, 2-8°C | [4] |
| Classification | Fluorinated Building Block, Carboxylic Acid, Amide | [4] |
Chapter 2: Synthesis of this compound
A reliable and scalable synthesis of the core scaffold is paramount for its use in research and development. The most logical and field-proven approach involves a two-step sequence starting from a commercially available precursor, which ensures high purity and yield.
Key Precursor: Synthesis of 2-Amino-3-fluorobenzoic Acid
The immediate precursor to our target compound is 2-Amino-3-fluorobenzoic acid. This intermediate is crucial for building various indole derivatives and other heterocyclic systems with therapeutic potential.[6] Its synthesis is well-documented and typically proceeds from 7-fluoroisatin.
The causality behind this choice of starting material lies in the regiochemical control it provides. The isatin scaffold ensures the desired ortho-amino, meta-fluoro substitution pattern on the final benzoic acid. The oxidative cleavage of the isatin ring is a robust and high-yielding transformation.
Final Step: Acetylation of 2-Amino-3-fluorobenzoic Acid
With the precursor in hand, the final step is a straightforward N-acetylation. The choice of acetylating agent is critical for ensuring selectivity and avoiding side reactions. Acetic anhydride is an excellent choice due to its high reactivity and the ease of removing the acetic acid byproduct. A mild base is typically included to neutralize the acid formed during the reaction, driving the equilibrium towards the product.
The overall synthetic workflow is depicted below.
Caption: Synthetic pathway to this compound.
Chapter 3: Derivatives in Drug Discovery
The true value of this compound lies in its role as a scaffold for generating derivatives with potent biological activity. The three functional groups offer distinct handles for chemical modification, allowing for systematic exploration of structure-activity relationships (SAR).
Application as Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] Consequently, kinase inhibitors are a major focus of modern drug discovery. The 2-acetamidobenzoic acid framework is a "privileged scaffold" found in numerous kinase inhibitors. The acetamido group can act as a hydrogen bond donor, while the carboxylic acid can be converted into various amides or esters to interact with different regions of the kinase active site.
Derivatives of this compound are particularly promising. The fluorine atom can form favorable interactions within the ATP-binding pocket and enhance metabolic stability. For example, related benzoic acid derivatives have shown potent inhibition of Protein Kinase CK2, a key target in oncology.[8] Similarly, the broader class of pyrrole indolin-2-one inhibitors, which often feature a substituted phenyl ring, demonstrates the utility of this motif in targeting cancer-related kinases like VEGFR and PDGFR.[9]
Caption: Conceptual design of kinase inhibitors from the core scaffold.
Other Potential Therapeutic Applications
Beyond oncology, fluorobenzoic acid derivatives are being explored for a range of diseases.
-
Neurodegenerative Disease: Tetrahydroacridine derivatives linked to fluorobenzoic acid moieties have been designed as multifunctional agents for Alzheimer's disease, targeting cholinesterases and β-amyloid aggregation.[10]
-
Antimicrobial Agents: The structural motif is also present in compounds with antimicrobial potential. For instance, derivatives of the related 4-acetamido-3-aminobenzoic acid have been investigated as microbial neuraminidase inhibitors, suggesting a potential avenue for developing novel anti-infective agents.[11]
Chapter 4: Key Experimental Protocols
The following protocols are provided as a guide for researchers. The causality for specific reagents and conditions is explained to allow for adaptation and troubleshooting.
Protocol 1: Synthesis of 2-Amino-3-fluorobenzoic acid from 7-Fluoroisatin[6]
This protocol is adapted from established procedures for the oxidative cleavage of isatins.
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a thermometer and an addition funnel, charge 7-fluoroisatin (1 equivalent) and 1 M aqueous sodium hydroxide solution. The NaOH deprotonates the isatin, making it soluble and activating it for the subsequent oxidation.
-
Oxidation: Cool the mixture in an ice bath. Add 30% hydrogen peroxide solution (approx. 2.2 equivalents) dropwise via the addition funnel, ensuring the temperature does not exceed 40°C. This is a highly exothermic step; slow addition is crucial to prevent uncontrolled reaction. The peroxide performs an oxidative cleavage of the α-dicarbonyl system.
-
Reaction Monitoring: Stir the reaction mixture for 1.5-2 hours. The reaction is complete when the deep color of the isatin solution fades to a pale orange.
-
Workup and Isolation: Carefully acidify the reaction mixture with 3 M hydrochloric acid to a pH of approximately 7.5. The desired product, being zwitterionic, is least soluble near its isoelectric point.
-
Purification: The precipitated product is collected by vacuum filtration, washed with cold water, and dried under reduced pressure. The resulting 2-amino-3-fluorobenzoic acid can be used in the next step without further purification if the purity is sufficient.
Protocol 2: Synthesis of this compound
This is a standard N-acetylation protocol.
-
Reaction Setup: In a round-bottomed flask, suspend 2-amino-3-fluorobenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid or tetrahydrofuran.
-
Acetylation: Add acetic anhydride (1.1 to 1.5 equivalents). The slight excess ensures complete consumption of the starting amine. A catalytic amount of a base like pyridine or a stoichiometric amount of sodium acetate can be added to accelerate the reaction.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-50°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product and quench any remaining acetic anhydride.
-
Purification: Collect the solid product by vacuum filtration. Wash thoroughly with cold water to remove acetic acid and other water-soluble impurities. The product can be further purified by recrystallization from an ethanol-water mixture to yield high-purity this compound.
Caption: General experimental workflow for synthesis and purification.
Conclusion
This compound stands as a potent and versatile scaffold for modern drug discovery. Its synthesis is robust and accessible, and its physicochemical properties, enhanced by the presence of a fluorine atom, make it an attractive starting point for developing novel therapeutics. The demonstrated success of related benzoic acid derivatives as kinase inhibitors highlights a particularly promising avenue for future research. As our understanding of disease biology deepens, the ability to rapidly generate diverse libraries of compounds from core scaffolds like this one will be essential. This guide provides the foundational knowledge and practical protocols to empower researchers to unlock the full potential of this compound and its derivatives in the quest for new medicines.
References
- 2a biotech. (n.d.). This compound.
- BLD Pharm. (n.d.). This compound | 550346-18-4.
- National Center for Biotechnology Information. (n.d.). 2-Acetamido-4-fluorobenzoic acid. PubChem.
- ChemScene. (n.d.). 2-Acetamido-4-fluorobenzoic acid | 394-27-4.
- CymitQuimica. (n.d.). 2-Acetamido-4-fluorobenzoic acid.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- ChemicalBook. (n.d.). This compound.
- Benchchem. (n.d.). Synthesis routes of 2-Amino-3-fluorobenzoic acid.
- Unknown Source. (n.d.).
- Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, vii, 108-125.
- MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
- Yang, T.-H., et al. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
- Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors.
- PubMed. (2017).
- PubMed. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors.
- Royal Society of Chemistry. (2024).
- ScholarWorks @ UTRGV. (2023).
Sources
- 1. innospk.com [innospk.com]
- 2. mdpi.com [mdpi.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. 550346-18-4|this compound|BLD Pharm [bldpharm.com]
- 5. This compound CAS#: [amp.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 10. Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
Role of fluorine in the bioactivity of 2-Acetamido-3-fluorobenzoic acid
The Strategic Role of Fluorine in Modulating Bioactivity: A Case Study of 2-Acetamido-3-fluorobenzoic Acid
Abstract
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to refine physicochemical and pharmacokinetic properties.[1] This guide delves into the multifaceted role of fluorine in modulating the bioactivity of a model compound, this compound. Moving beyond theoretical principles, we provide a practical framework for researchers, outlining the causal relationships between fluorine substitution and anticipated biological outcomes. We detail the precise experimental workflows required to validate these hypotheses, from synthesis and physicochemical characterization to metabolic stability and target-based bioactivity assays. This document serves as a comprehensive roadmap for scientists seeking to rationally design and evaluate fluorinated drug candidates.
Introduction: Why Fluorine?
In drug discovery, the strategic incorporation of fluorine is often a pivotal step in transforming a promising lead compound into a viable drug candidate.[2] Its unique properties—a small van der Waals radius (1.47 Å) similar to hydrogen (1.20 Å), yet the highest electronegativity of any element—allow it to act as a "super-hydrogen" that can profoundly alter a molecule's behavior without significantly increasing its size.[3][4] Key advantages frequently observed include:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to common metabolic pathways, particularly oxidative metabolism by cytochrome P450 enzymes.[2][3]
-
Modulated Acidity/Basicity (pKa): As a powerful electron-withdrawing group, fluorine can alter the pKa of nearby acidic or basic centers, which directly impacts a compound's ionization state, solubility, and ability to interact with biological targets.[3][5]
-
Increased Lipophilicity: Fluorination typically increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and improve bioavailability.[2][6]
-
Conformational Control and Binding Affinity: Fluorine substitution can alter molecular conformation and create novel, favorable interactions (such as hydrogen bonds or dipole-dipole interactions) within a protein's binding pocket, leading to increased potency and selectivity.[1][7]
This guide uses this compound as a model system to explore these principles in a tangible, experimentally verifiable context. We will dissect the predicted effects of the C3-fluorine atom and lay out a clear path for its empirical validation.
The Physicochemical Impact of 3-Fluoro Substitution
The placement of a fluorine atom at the C3 position of the 2-Acetamidobenzoic acid scaffold is predicted to induce several critical changes in its fundamental properties. Understanding these shifts is essential to predicting its biological behavior.
Electronic Effects and Acidity (pKa)
The acidity of the carboxylic acid group is a primary determinant of the molecule's interaction with receptors and its pharmacokinetic profile. The fluorine atom at the C3 position influences this via two opposing electronic effects:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bond framework. This effect stabilizes the resulting carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa).[5][8]
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This effect increases electron density in the ring, which can be destabilizing to the carboxylate anion and thus decrease acidity.[9][10]
For halogens on a benzoic acid ring, the inductive effect generally outweighs the resonance effect in determining acidity.[9] Furthermore, the ortho-position of the fluorine relative to the acetamido group and meta to the carboxylic acid creates a unique electronic environment. The "ortho-effect," a combination of steric and electronic factors, almost always increases the acid strength of a benzoic acid, regardless of the substituent's nature.[5]
Lipophilicity (LogP)
Lipophilicity, often measured as the partition coefficient (LogP), is a critical factor for membrane permeability and overall bioavailability.[2] The substitution of a hydrogen atom with fluorine generally increases LogP. This enhancement in lipophilicity can facilitate the passive diffusion of the molecule across biological membranes, such as the intestinal wall or the blood-brain barrier.[6][7]
Conformational Preference
The introduction of a fluorine atom ortho to the acetamido group can impose conformational constraints. Steric and electrostatic repulsion between the fluorine and the carbonyl oxygen of the amide may influence the preferred dihedral angle of the acetamido group relative to the aromatic ring.[11][12] This fixed conformation can be crucial for bioactivity, as it may pre-organize the molecule into a shape that is more favorable for binding to a specific biological target, reducing the entropic penalty of binding.[1]
A Roadmap for Experimental Validation
To empirically determine the role of the C3-fluorine, a systematic, comparative study against the non-fluorinated parent compound, 2-Acetamidobenzoic acid, is essential. The following protocols outline a self-validating workflow.
Protocol: Synthesis of Target Compounds
A robust synthesis is the foundation of any study. The target compound, this compound, is readily prepared from its amino precursor.
Objective: To synthesize and purify this compound and its non-fluorinated analog, 2-Acetamidobenzoic acid.
Methodology (for this compound):
-
Dissolution: Dissolve 2-Amino-3-fluorobenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or aqueous sodium bicarbonate.
-
Acetylation: Cool the solution in an ice bath to 0-5°C. Add acetic anhydride (1.1 eq) dropwise while stirring vigorously.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, slowly add the reaction mixture to a beaker of ice-cold water to precipitate the product.
-
Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallize from an ethanol/water mixture to obtain the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. The non-fluorinated analog is synthesized identically starting from 2-Aminobenzoic acid.
Protocol: In Vitro Metabolic Stability Assay
This assay is critical for testing the hypothesis that the C-F bond enhances metabolic stability.[13]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the fluorinated and non-fluorinated compounds in human liver microsomes.
Materials:
-
Test compounds (dissolved in DMSO)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance one like Warfarin)
Methodology:
-
Preparation: Prepare a master mix containing HLM in phosphate buffer. Pre-warm at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the master mix.
-
Incubation: Immediately add the test compound (final concentration typically 1 µM) to the reaction mix.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life as t½ = 0.693 / k.
| Parameter | 2-Acetamidobenzoic Acid (Predicted) | This compound (Predicted) | Rationale for Difference |
| Half-Life (t½) in HLM | Shorter | Longer | The C-F bond at C3 blocks potential aromatic hydroxylation, a common metabolic pathway.[2][3] |
| Intrinsic Clearance (CLint) | Higher | Lower | Reduced metabolic conversion leads directly to lower intrinsic clearance.[13] |
Protocol: Target-Based Bioactivity Assay (Neuraminidase Inhibition)
Based on related scaffolds, a potential target could be microbial neuraminidase.[14] A fluorometric assay can be used to determine inhibitory potency (IC50).
Objective: To determine the IC50 value of each compound against a model neuraminidase enzyme.
Methodology:
-
Reagent Preparation: Prepare solutions of neuraminidase enzyme, the fluorogenic substrate (e.g., MUNANA), and assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO, then dilute further into the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the enzyme solution and varying concentrations of the test compounds. Include controls for no enzyme and no inhibitor (DMSO vehicle).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Measurement: Incubate for 30 minutes at 37°C. Measure the fluorescent signal using a plate reader (Excitation/Emission ~365/450 nm).
-
Data Analysis: Subtract the background fluorescence, calculate the percentage of inhibition for each compound concentration relative to the DMSO control, and plot the results. Fit the data to a dose-response curve to determine the IC50 value.
Data Interpretation & Hypothetical Outcomes
Successful execution of these protocols would generate a dataset allowing for a direct, quantitative assessment of fluorine's impact.
| Parameter | 2-Acetamidobenzoic Acid | This compound | Interpretation of Fluorine's Role |
| pKa | ~3.9 | ~3.6 | The fluorine's inductive effect lowers the pKa, making the compound a stronger acid.[5] This could alter ionization at physiological pH and change interactions with target proteins. |
| LogP | ~1.5 | ~1.8 | The increased lipophilicity suggests potentially better membrane permeability.[6] |
| Metabolic t½ (min) | 15 | > 60 | A significant increase in half-life would confirm the metabolic shielding effect of the C-F bond.[3] |
| Neuraminidase IC50 (µM) | 50 | 5 | A lower IC50 would indicate that fluorine enhances binding affinity, possibly through favorable conformational effects or direct interaction with the active site.[1] |
Conclusion
The strategic placement of a single fluorine atom can dramatically alter the biological and pharmacological profile of a molecule. In the case of this compound, the C3-fluorine is hypothesized to enhance metabolic stability, increase acidity, improve lipophilicity, and potentially pre-organize the molecule for more potent target engagement. This technical guide provides the scientific rationale and a detailed experimental blueprint for validating these claims. By systematically comparing the fluorinated compound to its non-fluorinated parent, researchers can precisely quantify the contribution of fluorine, thereby enabling more rational, data-driven decisions in the drug design and development process.
References
- University College Dublin. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
- Priya A, Mahesh Kumar N, & Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]
- Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
- Pal, D., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. SpringerLink. [Link]
- ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.
- Chemistry LibreTexts. (2021). Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
- Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Quora. [Link]
- Chemistry LibreTexts. (2021). 8.2: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
- Chemistry Stack Exchange. (2017). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Chemistry Stack Exchange. [Link]
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]
- Allen. (n.d.). Fluorine is more electronegative than chlorine but p-fluorobenzoic acid is a weaker acid than p-chlorobenzoic acid. Explain. Allen. [Link]
- NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity.
- Mondal, R. (2021).
- MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]
- Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. RJPT. [Link]
- NIH National Center for Biotechnology Information. (n.d.). Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. PubMed Central. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Fluorine is more electronegative than chlorine but p-fluorobenzoic acid is a weaker acid than p-chlorobenzoic acid. Explain. [allen.in]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rjptonline.org [rjptonline.org]
A Technical Guide to 2-Acetamido-3-fluorobenzoic Acid: Sourcing, Quality Control, and Application for Researchers
Introduction
2-Acetamido-3-fluorobenzoic acid (CAS No. 550346-18-4) is a specialized fluorinated aromatic carboxylic acid that serves as a critical building block in modern medicinal chemistry and organic synthesis. The strategic incorporation of a fluorine atom onto the anthranilic acid scaffold imparts unique physicochemical properties that are highly sought after in drug discovery. Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's conformation, pKa, lipophilicity, and metabolic stability.[1] Consequently, intermediates like this compound are invaluable for synthesizing novel pharmaceutical candidates with potentially enhanced potency, selectivity, and pharmacokinetic profiles.[2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, focusing on practical considerations for sourcing, robust methods for quality control, and its applications in synthesis.
Physicochemical Properties
A thorough understanding of the compound's properties is fundamental for its effective use in experimental design, from reaction setup to purification and analysis. The key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 550346-18-4 | [3][4] |
| Molecular Formula | C₉H₈FNO₃ | [4] |
| Molecular Weight | 197.16 g/mol | [3] |
| IUPAC Name | This compound | |
| Synonyms | N-Acetyl-3-fluoroanthranilic acid, 2-(Acetylamino)-3-fluorobenzoic acid | [4][5] |
| Appearance | White to yellow crystalline solid | [4] |
| Boiling Point | 401.6 ± 35.0 °C (Predicted) | [4] |
| Density | 1.415 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 3.15 ± 0.10 (Predicted) | [4] |
| Solubility | Almost insoluble in water; soluble in ethanol, dimethylformamide (DMF) | [4] |
Sourcing and Supplier Qualification
The quality of starting materials is paramount to the success and reproducibility of any synthetic endeavor. While numerous vendors list this compound, a systematic approach to supplier selection and qualification is crucial.
Representative Commercial Suppliers
The following list represents a selection of commercial suppliers and is not exhaustive. Researchers should perform their own due diligence.
| Supplier | CAS Number | Notes |
| BLD Pharm | 550346-18-4 | Offers various quantities and provides access to analytical data like NMR and HPLC.[3] |
| BOC Sciences | 550346-18-4 | Provides the compound with a stated purity of ≥98%.[] |
| ChemicalBook | 550346-18-4 | A platform listing multiple manufacturers and suppliers, primarily based in China.[5] |
| SynQuest Labs | 550346-18-4 | Lists the compound as part of its catalog of fluorinated organic building blocks.[7] |
Supplier Qualification Workflow
For critical research, particularly in process development or GMP-adjacent work, a formal qualification process for new suppliers is recommended. This ensures a consistent and reliable supply of high-quality material.
Caption: A logical workflow for qualifying a new chemical supplier.
Incoming Material Quality Control
Independent verification of a supplied chemical's identity and purity is a cornerstone of scientific integrity. A Certificate of Analysis (CoA) from the supplier should be viewed as a claim that requires validation.
Rationale for QC
The primary goals of incoming QC are to:
-
Confirm Identity: Ensure the material received is indeed this compound.
-
Quantify Purity: Determine the percentage of the desired compound and identify any significant impurities.
-
Ensure Consistency: Establish a baseline for lot-to-lot variability, which is critical for reproducible research.
High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for purity analysis due to its precision, robustness, and ability to separate closely related impurities.
Recommended QC Specifications
| Test | Specification | Method |
| Appearance | White to yellow solid | Visual Inspection |
| Identity | Conforms to reference spectrum | ¹H NMR, MS |
| Purity | ≥ 98.0% (by area %) | RP-HPLC-UV |
| Solubility | Clear solution at 5 mg/mL | Methanol or Acetonitrile |
Detailed Protocol: Purity Determination by RP-HPLC
This protocol describes a general-purpose Reversed-Phase HPLC (RP-HPLC) method suitable for the purity assessment of this compound.
Instrumentation and Consumables:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (FA), analytical grade or higher.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Causality Note: The addition of formic acid is critical. It acidifies the mobile phase to a pH well below the pKa of the analyte's carboxylic acid group (~3.15), ensuring it is in a single, neutral protonation state. This prevents peak tailing and yields sharp, symmetrical peaks for accurate integration.[8]
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve ~5 mg of this compound in 10 mL of acetonitrile to create a stock solution (~0.5 mg/mL). Dilute 1:10 with a 50:50 mixture of ACN:Water for a working standard of ~50 µg/mL.
-
Sample Preparation: Prepare the sample from the supplier using the same procedure as the standard.
-
System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
Analysis: Inject a diluent blank, followed by the standard and sample solutions.
-
Data Processing: Integrate all peaks in the sample chromatogram. Calculate the purity by dividing the main peak area by the total area of all peaks and multiplying by 100.
QC Workflow Diagram
Caption: Standard workflow for incoming quality control of a chemical reagent.
Applications in Synthesis and Drug Discovery
Role as a Fluorinated Building Block
This compound is primarily used as an intermediate. The acetamido group serves as a protected amine, which can be hydrolyzed under acidic or basic conditions to reveal the free amine of 3-fluoroanthranilic acid.[9] This precursor is a key component in the synthesis of various heterocyclic systems, including indoles and quinolines, which are prevalent scaffolds in medicinal chemistry.
The molecule offers three points of chemical diversity:
-
Carboxylic Acid: Can be readily converted to esters, amides, or acid chlorides for coupling reactions.
-
Acetamido Group: Can be hydrolyzed to the parent amine for subsequent functionalization.
-
Aromatic Ring: The fluorine atom influences the electronics of the ring, and the unsubstituted positions can be targeted for further electrophilic aromatic substitution if desired.
Illustrative Synthetic Pathway
The compound can serve as a precursor to fluorinated heterocyclic cores, which are of significant interest in drug development. For example, it can be used in syntheses targeting kinase inhibitors or other enzyme-targeted therapies.
Caption: Conceptual use of the title compound as a building block.
Synthesis and Reactivity Overview
Typical Synthesis: N-Acetylation
This compound is most commonly prepared by the N-acetylation of its parent amine, 2-amino-3-fluorobenzoic acid. This is a robust and high-yielding transformation.[10]
Protocol: N-Acetylation of 2-amino-3-fluorobenzoic acid
-
Dissolution: Dissolve 1.0 equivalent of 2-amino-3-fluorobenzoic acid in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane (DCM) with a mild base (e.g., 1.1 eq. of triethylamine).
-
Acylation: Cool the solution to 0 °C in an ice bath. Add 1.1 equivalents of acetic anhydride dropwise while stirring.
-
Causality Note: The reaction is performed at 0 °C to control the exotherm and prevent potential side reactions, such as the formation of mixed anhydrides with the benzoic acid moiety.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: If using an inert solvent, perform an aqueous wash. If in acetic acid, the product can often be precipitated by pouring the reaction mixture into ice water.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a solvent system like ethanol/water can be performed if higher purity is required.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE). Based on data for structurally similar fluorobenzoic acids, it should be treated as an irritant.[11][12]
| Hazard Category | GHS Information | Precautionary Measures |
| Pictogram | GHS07: Exclamation Mark | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Recommended storage at 2-8°C. | [3][4] |
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the material.[13] Work in a well-ventilated chemical fume hood and wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.
References
- 550346-18-4 - Physico-chemical Properties. ChemBK. [Link]
- 2-Acetamido-3-methylbenzoic acid | CAS#:67081-69-0. Chemsrc. [Link]
- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Selective N‐Deacetylation and Functionalization of Aminosugars.
- 3-Fluorobenzoic acid Safety D
- Protocol: Preparative Scale N-Acetylation of Aminoacyl
- A Conventional New Procedure for N-acylation of Unprotected Amino Acids. PubMed. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 550346-18-4|this compound|BLD Pharm [bldpharm.com]
- 4. chembk.com [chembk.com]
- 5. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. fishersci.es [fishersci.es]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
Methodological & Application
Application Note: A Validated Synthesis Protocol for 2-Acetamido-3-fluorobenzoic Acid
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 2-Acetamido-3-fluorobenzoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis begins with the preparation of the key intermediate, 2-Amino-3-fluorobenzoic acid, from 2-fluoroaniline, followed by a robust N-acetylation to yield the final product. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, causality behind experimental choices, and comprehensive analytical validation steps to ensure scientific integrity.
Introduction and Significance
Fluorinated organic molecules are of paramount importance in the pharmaceutical industry, often imparting enhanced metabolic stability, binding affinity, and bioavailability to drug candidates. This compound incorporates a fluorine atom ortho to an acetamido group, a substitution pattern that can profoundly influence the physicochemical properties of larger molecules. Its synthesis, therefore, is a critical process for the development of novel therapeutics.
This protocol is presented in two distinct stages:
-
Stage 1: Synthesis of the precursor, 2-Amino-3-fluorobenzoic acid.
-
Stage 2: N-acetylation to form the target compound, this compound.
The methodologies described herein are designed to be both reliable and scalable, with a focus on procedural safety and high-purity outcomes.
Overall Synthetic Workflow
The synthesis is a sequential process starting from commercially available 2-fluoroaniline. The workflow is designed to first build the 2-amino-3-fluorobenzoic acid scaffold and then protect the amine via acetylation.
Diagram 1: High-level workflow for the synthesis of this compound.
Stage 1: Synthesis of 2-Amino-3-fluorobenzoic Acid
This stage is adapted from a robust procedure published in Organic Syntheses, a highly trusted source for reproducible chemical methods. The process involves the formation of an isatin intermediate, which is then oxidatively cleaved.
Mechanistic Insight: Isatin Formation and Cleavage
The formation of 7-fluoroisatin from N-(2-fluorophenyl)-2-(hydroxyimino)acetamide in concentrated sulfuric acid is a classic example of an acid-catalyzed electrophilic cyclization. The protonated hydroxyimino group facilitates the loss of water, generating a nitrilium ion intermediate. This powerful electrophile then attacks the electron-rich aromatic ring, leading to ring closure. Subsequent hydrolysis yields the isatin. The final step, the conversion of the isatin to the aminobenzoic acid, is an oxidative decarboxylation reaction using hydrogen peroxide under basic conditions.
Experimental Protocol: 2-Amino-3-fluorobenzoic Acid
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles | Notes |
| 7-Fluoroisatin | 165.12 | 15.0 g | 0.091 | Starting material (can be synthesized or purchased) |
| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 0.200 | For 200 mL of 1 M solution |
| Hydrogen Peroxide (H₂O₂) | 34.01 | 22 mL | ~0.215 | 30% aqueous solution |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - | Concentrated and 3 M solutions |
| Activated Charcoal | - | ~1-2 g | - | Decolorizing agent |
| Deionized Water | 18.02 | As needed | - | Solvent/Wash |
Procedure:
-
Reaction Setup: In a 500-mL three-necked round-bottomed flask equipped with a magnetic stirrer, addition funnel, and thermometer, dissolve 15.0 g (0.091 mol) of 7-fluoroisatin in 200 mL of 1 M aqueous sodium hydroxide solution.
-
Oxidative Cleavage: Begin stirring the solution. Slowly add 22 mL of 30% hydrogen peroxide dropwise via the addition funnel over approximately 45 minutes. An exothermic reaction will occur; maintain the temperature between 30-40°C, using an ice bath if necessary.
-
Reaction Monitoring: After the addition is complete, continue stirring the pale orange solution for 1.5 hours at room temperature to ensure the reaction goes to completion.
-
Neutralization and Decolorization: Carefully add 3 M hydrochloric acid to the reaction mixture until a pH of ~7.5 is reached. Add ~1-2 g of activated charcoal, stir for 10 minutes, and then filter the mixture through a pad of celite to remove the charcoal.
-
Product Precipitation: Transfer the clear filtrate to a clean beaker and continue acidification with concentrated hydrochloric acid. The product, 2-Amino-3-fluorobenzoic acid, will begin to precipitate as a beige solid as the pH approaches 1. Vigorous gas evolution (CO₂) will be observed.
-
Isolation and Drying: Stir the slurry for one hour in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold deionized water, and dry it under vacuum over P₄O₁₀.
-
Expected Yield: 11.6 to 13.3 g (84-96%). Melting point: 182-184°C.
Stage 2: Synthesis of this compound
This stage involves the N-acetylation of the primary aromatic amine using acetic anhydride. This is a standard and highly efficient transformation.
Mechanistic Insight: N-Acetylation
The N-acetylation of an amine is a classic nucleophilic acyl substitution reaction. The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, which is a good leaving group.
-
Deprotonation: The resulting protonated amide is deprotonated by a weak base (such as the acetate ion or a catalytic amount of added base like pyridine) to yield the final, neutral N-acetylated product and acetic acid as a byproduct.[1][2]
Diagram 2: Mechanism of N-acetylation of an aromatic amine with acetic anhydride.
Experimental Protocol: this compound
Safety Precaution: Acetic anhydride is corrosive and a lachrymator. Pyridine is flammable and harmful.[3][4][5] This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles | Notes |
| 2-Amino-3-fluorobenzoic acid | 155.13 | 10.0 g | 0.064 | From Stage 1 |
| Acetic Anhydride | 102.09 | 7.1 mL | 0.076 | 1.2 equivalents |
| Pyridine | 79.10 | ~0.5 mL | - | Catalyst |
| Toluene | 92.14 | 50 mL | - | Solvent |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - | 1 M aqueous solution |
| Deionized Water | 18.02 | As needed | - | Wash |
Procedure:
-
Reaction Setup: To a 250-mL round-bottomed flask, add 10.0 g (0.064 mol) of 2-Amino-3-fluorobenzoic acid and 50 mL of toluene.
-
Reagent Addition: Stir the suspension and add 7.1 mL (0.076 mol) of acetic anhydride, followed by a catalytic amount of pyridine (~0.5 mL).
-
Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. The product may begin to precipitate. Add 50 mL of hexane to further encourage precipitation and stir for 30 minutes in an ice bath.
-
Isolation: Collect the crude product by vacuum filtration. Wash the filter cake sequentially with 20 mL of cold 1 M HCl (to remove any residual pyridine) and then with 20 mL of cold deionized water.
-
Purification: The crude solid is purified by recrystallization.[7][8] A suitable solvent system is an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Product Validation and Characterization
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.
Expected Results:
| Analysis | Expected Outcome |
| Appearance | White to off-white crystalline solid. |
| Yield | Typically >85% after recrystallization. |
| Melting Point | To be determined experimentally. |
| ¹H NMR | (400 MHz, DMSO-d₆, δ): Signals corresponding to the aromatic protons (complex multiplet pattern due to F-H coupling), a singlet for the acetyl methyl group (~2.1 ppm), a singlet for the amide N-H (~9-10 ppm, broad), and a very broad singlet for the carboxylic acid proton (>12 ppm). |
| ¹³C NMR | (100 MHz, DMSO-d₆, δ): Signals for the carboxylic acid carbonyl (~168 ppm), amide carbonyl (~169 ppm), acetyl methyl group (~24 ppm), and aromatic carbons. The carbon attached to fluorine will show a large coupling constant (¹JCF). |
| ¹⁹F NMR | A single resonance, with coupling to ortho and meta protons. |
| IR (ATR) | ν (cm⁻¹): ~3300 (N-H stretch, amide), 3200-2500 (O-H stretch, carboxylic acid), ~1700 (C=O stretch, carboxylic acid), ~1670 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1250 (C-N stretch). The characteristic primary amine N-H stretches (~3400, ~3300 cm⁻¹) from the starting material will be absent.[9][10] |
| MS (ESI-) | m/z: 196.05 [M-H]⁻ for C₉H₇FNO₃. |
Conclusion
This application note details a validated and reliable two-stage synthesis for this compound. By providing clear, step-by-step instructions, mechanistic insights, and a comprehensive characterization plan, this protocol enables researchers to confidently produce this key fluorinated building block for applications in pharmaceutical and materials science research.
References
- Kollmar, M., Parlitz, R., Oevers, S., & Helmchen, G. (2002). 2-AMINO-3-FLUOROBENZOIC ACID. Organic Syntheses, 79, 196. URL: [Link]
- BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism.
- Studylib. (n.d.). Acetanilide Recrystallization: A Lab Purification Guide.
- Grokipedia. (n.d.). Balz–Schiemann reaction.
- Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism.
- Cerritos College. (n.d.). Purification of Impure Acetanilide.
- Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses.
- JoVE. (2020). Recrystallization.
- Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide.
- CDN. (n.d.). Exp 1 - Recrystallization of Acetanilide.
- Scientific Update. (2019). The Balz-Schiemann Reaction.
- W. H. Bunnelle, L. A. Meyer, R. E. Glaser. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination.
- Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride?.
- University of Michigan. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines.
- Carl ROTH. (n.d.). Pyridine - Safety Data Sheet.
- Quora. (2020). What safety precautions should you take when working with acetic anhydride?.
- IsoLab. (n.d.). Acetic Anhydride SOP.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- Illinois State University. (2015). Infrared Spectroscopy.
Sources
- 1. studylib.net [studylib.net]
- 2. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]
- 3. carlroth.com [carlroth.com]
- 4. quora.com [quora.com]
- 5. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]
- 6. fishersci.com [fishersci.com]
- 7. studylib.net [studylib.net]
- 8. cerritos.edu [cerritos.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Step-by-step synthesis of 2-Acetamido-3-fluorobenzoic acid from 2-amino-3-fluorobenzoic acid
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Acetamido-3-fluorobenzoic acid via the N-acetylation of 2-amino-3-fluorobenzoic acid. The procedure detailed herein utilizes acetic anhydride as the acetylating agent. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety precautions, and data presentation to ensure a reproducible and efficient synthesis.
Introduction
2-Amino-3-fluorobenzoic acid is a valuable fluorinated anthranilic acid derivative that serves as a critical building block in the synthesis of a wide range of biologically active molecules.[1][2] Its applications span pharmaceutical development, where it is a precursor for anti-inflammatory agents and other therapeutic compounds, to advanced materials science.[2][3]
The conversion of 2-amino-3-fluorobenzoic acid to its N-acetylated form, this compound, is a fundamental transformation in organic synthesis. The acetylation of the amino group serves multiple purposes: it can act as a protecting group to prevent unwanted side reactions in subsequent synthetic steps or be an integral part of the final molecular scaffold, influencing the compound's pharmacological properties. This protocol details an efficient and reliable method for this conversion.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the primary amino group in 2-amino-3-fluorobenzoic acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating a stable acetate ion as a leaving group and forming a protonated amide. A weak base, in this case, the acetate ion or another base present, deprotonates the nitrogen to yield the final N-acetylated product, this compound, and acetic acid as a byproduct.[4][5][6]
Materials, Reagents, and Equipment
Reagents
| Reagent | Formula | M.W. ( g/mol ) | Grade | Supplier |
| 2-Amino-3-fluorobenzoic acid | C₇H₆FNO₂ | 155.13 | ≥98% | Sigma-Aldrich |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | ≥99% | Fisher Scientific |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS Grade | VWR |
| Deionized Water | H₂O | 18.02 | Type II | In-house |
| Ethanol | C₂H₅OH | 46.07 | 95% or Absolute | Decon Labs |
| Hydrochloric Acid (optional) | HCl | 36.46 | Conc. (37%) | J.T. Baker |
| Sodium Bicarbonate (optional) | NaHCO₃ | 84.01 | ACS Grade | EMD Millipore |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Beakers (250 mL, 500 mL)
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Glass stirring rod
-
Spatula
-
Analytical balance
-
Melting point apparatus
-
Fume hood
Experimental Protocol
This protocol is designed for a synthesis scale starting with 5.0 g of 2-amino-3-fluorobenzoic acid. Adjust quantities proportionally for different scales.
Reaction Setup
-
Preparation: Place a 100 mL round-bottom flask containing a magnetic stir bar on the magnetic stirrer within a chemical fume hood.
-
Addition of Reactant: Weigh 5.0 g (32.2 mmol) of 2-amino-3-fluorobenzoic acid and add it to the round-bottom flask.
-
Addition of Solvent: Add 25 mL of glacial acetic acid to the flask. Stir the mixture at room temperature to dissolve the starting material. Gentle warming may be applied if dissolution is slow.
Acetylation Reaction
-
Addition of Acetylating Agent: While stirring, carefully and slowly add 4.0 mL (4.3 g, 42.2 mmol, ~1.3 equivalents) of acetic anhydride to the solution. The addition is exothermic, so it should be done portion-wise to control the temperature.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 110-120 °C) using a heating mantle or oil bath.
-
Monitoring: Allow the reaction to proceed for 1-2 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) if desired (Mobile phase: e.g., 7:3 Ethyl Acetate:Hexane). The product spot should appear, and the starting material spot should diminish.
Work-up and Isolation
-
Cooling: After the reaction is complete, remove the heating source and allow the flask to cool to room temperature.
-
Precipitation: Carefully and slowly pour the cooled reaction mixture into a beaker containing 150 mL of ice-cold deionized water while stirring vigorously with a glass rod. This step hydrolyzes excess acetic anhydride and precipitates the less water-soluble product.
-
Digestion: Continue stirring the resulting slurry in the ice bath for another 20-30 minutes to ensure complete precipitation.
-
Filtration: Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with two portions of 25 mL of cold deionized water to remove residual acetic acid and other water-soluble impurities.
-
Drying: Press the solid dry on the funnel and then transfer it to a watch glass or drying dish. Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.
Purification (Recrystallization)
-
Solvent Selection: An ethanol/water mixture is a suitable solvent system for recrystallization.
-
Dissolution: Transfer the crude, dried this compound to a 250 mL Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to just dissolve the solid.
-
Crystallization: To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a few drops of hot ethanol to clarify.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Final Filtration: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1) mixture, and dry thoroughly under vacuum.
Characterization
-
Yield: Calculate the percentage yield of the purified product.
-
Melting Point: Determine the melting point of the dried product. The literature melting point for this compound is typically in the range of 188-190 °C.
-
Spectroscopy: Confirm the structure using analytical methods such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Data Summary
| Parameter | Value |
| Starting Material (2-amino-3-fluorobenzoic acid) | 5.0 g (32.2 mmol) |
| Acetic Anhydride | 4.0 mL (42.2 mmol) |
| Reaction Temperature | ~110-120 °C |
| Reaction Time | 1-2 hours |
| Product: this compound | |
| Molecular Formula | C₉H₈FNO₃ |
| Molecular Weight | 197.16 g/mol |
| Theoretical Yield | 6.35 g |
| Expected Experimental Yield | 80-90% |
| Appearance | White crystalline solid |
| Melting Point (Literature) | 188-190 °C |
Experimental Workflow Visualization
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. studylib.net [studylib.net]
- 5. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]
- 6. What is the mechanism of Acetanilide? [synapse.patsnap.com]
Application Note & Protocol: Strategic Acylation of 2-Amino-3-fluorobenzoic Acid
Abstract
This technical guide provides a comprehensive overview of the reaction conditions for the N-acylation of 2-amino-3-fluorobenzoic acid (3-fluoroanthranilic acid). This molecule is a critical building block in medicinal chemistry, serving as a precursor for various pharmaceuticals, including indole and fluoroacridine derivatives.[1] This document elucidates the chemical principles governing the selective acylation of the amino group in the presence of a carboxylic acid moiety. We present detailed protocols for acylation using both acid anhydrides and acyl chlorides under various conditions, supported by mechanistic insights and troubleshooting guidance for researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Acylated 3-Fluoroanthranilic Acids
2-Amino-3-fluorobenzoic acid is a structurally important aromatic compound featuring an amino group, a carboxylic acid, and a fluorine atom. The fluorine substituent can significantly alter the physicochemical properties of resulting drug candidates, enhancing metabolic stability, binding affinity, and membrane permeability. The N-acylated derivatives of this core structure are pivotal intermediates in the synthesis of complex heterocyclic systems. For instance, they are precursors to potent anti-inflammatory agents and selective receptor antagonists.[1]
The primary challenge in the chemistry of 2-amino-3-fluorobenzoic acid is achieving chemoselective modification. The molecule possesses two nucleophilic sites: the primary amine (-NH₂) and the carboxylate anion (-COO⁻) under basic conditions. However, the amino group is significantly more nucleophilic than the carboxylate, allowing for selective N-acylation under controlled conditions. This guide focuses on the most reliable and widely applicable methods to achieve this transformation.
Mechanistic Considerations: The Schotten-Baumann Reaction
The most common method for acylating amines is the Schotten-Baumann reaction, which involves treating the amine with an acyl chloride (or anhydride) in the presence of a base.[2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism.
Causality of Experimental Choices:
-
The Nucleophile: The lone pair of electrons on the nitrogen atom of the 2-amino group initiates the reaction by attacking the electrophilic carbonyl carbon of the acylating agent.
-
The Acylating Agent: Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride) are excellent electrophiles due to the electron-withdrawing nature of the leaving group (chloride or carboxylate, respectively).
-
The Role of the Base: A base, typically aqueous sodium hydroxide or an organic base like pyridine, is essential. Its primary role is to neutralize the acidic byproduct (HCl or a carboxylic acid) generated during the reaction.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction equilibrium toward the product side. In aqueous base, the carboxylic acid group of the starting material exists as its sodium salt, which is unreactive towards the acylating agent.
Comparative Analysis of Acylation Protocols
The choice of acylating agent and reaction conditions can significantly impact yield, purity, and scalability. Below is a summary of common conditions adapted from protocols for structurally similar aminobenzoic acids.[5]
| Protocol | Acylating Agent | Solvent/Base System | Temperature | Key Advantages | Potential Issues | Ref. |
| A: Acetic Anhydride | Acetic Anhydride | Acetic Anhydride (neat) or Acetic Acid | Reflux (100-140°C) | Simple, no additional base required for some substrates. | High temperature, potential for side reactions. | |
| B: Acyl Chloride (Aqueous) | Acyl Chloride (e.g., Benzoyl Chloride) | Water / 10% NaOH | 0°C to Room Temp | Mild conditions, high yields, protects COOH as salt. | Biphasic reaction requires vigorous stirring. | [2] |
| C: Acyl Chloride (Organic) | Acyl Chloride | Pyridine (as solvent and base) | 0°C to Room Temp | Homogeneous reaction, pyridine is an excellent HCl scavenger. | Pyridine can be difficult to remove completely. | [4] |
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Acyl chlorides and acetic anhydride are corrosive and lachrymators. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
Protocol A: Acetylation using Acetic Anhydride
This protocol is adapted from the well-established procedure for acetylating anthranilic acid and is expected to provide high yields of 2-(acetylamino)-3-fluorobenzoic acid.
Materials:
-
2-Amino-3-fluorobenzoic acid (1.0 g, 6.45 mmol)
-
Acetic anhydride (3.0 mL, 32.2 mmol)
-
Deionized water
-
25 mL Erlenmeyer flask
-
Hot plate, magnetic stirrer, and stir bar
-
Buchner funnel and filter flask
Procedure:
-
Combine 2-amino-3-fluorobenzoic acid (1.0 g) and acetic anhydride (3.0 mL) in a 25 mL Erlenmeyer flask.
-
Gently heat the mixture on a hot plate with stirring until it begins to boil and all the solid dissolves.
-
Continue heating for an additional 15 minutes to ensure the reaction goes to completion.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Causality: Cautiously add 2.0 mL of deionized water dropwise to the mixture to quench the excess acetic anhydride. This is an exothermic reaction. The water hydrolyzes the unreacted anhydride to acetic acid.
-
Heat the mixture to boiling once more to ensure all byproducts are dissolved.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Isolate the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold deionized water to remove residual acetic acid.
-
Dry the product in a vacuum oven or air-dry to a constant weight. The expected product is N-acetyl-2-amino-3-fluorobenzoic acid.
Protocol B: Benzoylation using Benzoyl Chloride (Aqueous Schotten-Baumann)
This protocol uses classic Schotten-Baumann conditions, ideal for acyl chlorides, and is adapted from general procedures for amino acid benzoylation.[2]
Materials:
-
2-Amino-3-fluorobenzoic acid (1.0 g, 6.45 mmol)
-
10% (w/v) Sodium Hydroxide (NaOH) solution
-
Benzoyl chloride (0.83 mL, 7.1 mmol, ~1.1 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
100 mL Beaker or Erlenmeyer flask
-
Ice bath, magnetic stirrer, and stir bar
-
pH paper or meter
Procedure:
-
Dissolve 2-amino-3-fluorobenzoic acid (1.0 g) in 15 mL of 10% NaOH solution in a 100 mL beaker. Stir until a clear solution is formed.
-
Cool the solution to 0-5°C in an ice bath.
-
While stirring vigorously, add benzoyl chloride (0.83 mL) dropwise over 10-15 minutes.
-
Simultaneously, add another 5-10 mL of 10% NaOH solution portion-wise to maintain the pH of the mixture in the 9-11 range.
-
Causality: Maintaining a basic pH is critical. It keeps the carboxylic acid deprotonated (as the unreactive carboxylate) and neutralizes the HCl byproduct, preventing the protonation of the amine.[2]
-
After the addition is complete, continue stirring vigorously in the ice bath for an additional 30-60 minutes. The formation of a solid precipitate (the sodium salt of the product) may be observed.
-
Check for the completion of the reaction (the characteristic smell of benzoyl chloride should disappear).
-
Slowly acidify the cold reaction mixture with concentrated HCl, with continuous stirring, until the pH is approximately 2-3.
-
A voluminous white precipitate of N-benzoyl-2-amino-3-fluorobenzoic acid will form.
-
Isolate the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
Experimental Workflow and Troubleshooting
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| Low or No Yield | 1. Inactive amine (protonated).2. Hydrolysis of acylating agent. | 1. Ensure sufficient base is present (Protocol B/C) to maintain basicity.2. Use anhydrous solvents (if applicable) and add the acylating agent slowly at low temperatures. |
| Oily Product / Fails to Solidify | Impurities present (e.g., unreacted starting material, excess pyridine). | 1. Ensure reaction completion.2. Try recrystallization from a suitable solvent (e.g., ethanol/water).3. For Protocol C, wash the product thoroughly to remove pyridine. |
| Reaction Stalls | Insufficient heating (Protocol A) or poor mixing in the biphasic system (Protocol B). | 1. Ensure the reaction mixture reaches and maintains reflux.2. Increase the stirring rate to maximize interfacial contact between the aqueous and organic phases. |
References
- Kollmar, M., Parlitz, R., Oevers, S., & Helmchen, G. (2002). 2-AMINO-3-FLUOROBENZOIC ACID. Organic Syntheses, 79, 196. [Link]
- Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), pp-pp. [Link]
- SynArchive. Protecting Groups List. SynArchive. [Link]
- ResearchGate. (2025). Alkylation and acylation of basic salts of anthranilic acid.
- SciSpace. Amino Acid-Protecting Groups. SciSpace. [Link]
- Beilstein Journal of Organic Chemistry. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry. [Link]
- Iftikhar, K., et al. (2018). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
- Physics Forums. (2009). Can Amino Acids React with Acyl Chloride on Both the -COOH and -NH2 Groups? Physics Forums. [Link]
- Google Patents. (1997). Process for preparing anthranilic acids.
- Steiger, R. E. (1944). Benzoylation of Amino Acids. Journal of Organic Chemistry. [Link]
- Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
- Organic Chemistry Portal. Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]
- Google Patents. (1993). Process for the preparation of 2-amino-3-chlorobenzoic acid.
- Sciencemadness Discussion Board. (2015). anthranilic acid acetylation in various conditions. Sciencemadness Discussion Board. [Link]
- SciELO México. (2016). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. [Link]
- WebAssign.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. datapdf.com [datapdf.com]
- 3. globalscientificjournal.com [globalscientificjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - anthranilic acid acetylation in various conditions - Powered by XMB 1.9.11 [sciencemadness.org]
Use of 2-Acetamido-3-fluorobenzoic acid in the synthesis of heterocyclic compounds
An Application Guide to the Synthesis of Fluorinated Heterocycles Using 2-Acetamido-3-fluorobenzoic Acid
Introduction: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing drug candidates. The unique physicochemical properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2][3] this compound emerges as a highly valuable and versatile precursor for the synthesis of fluorinated heterocyclic compounds, particularly those containing the quinazolinone and benzoxazinone cores. These scaffolds are prevalent in a wide array of pharmacologically active agents.[4]
This application note serves as a detailed guide for researchers, chemists, and drug development professionals. It provides a robust framework for the synthesis and utilization of this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and the logical progression from starting material to complex heterocyclic systems. The protocols described herein are designed to be self-validating, with clear rationale provided for each critical step.
Section 1: Anatomy of a Versatile Precursor
This compound is a trifunctional molecule, and understanding the role of each component is critical to exploiting its synthetic potential.
-
Carboxylic Acid (-COOH): This group is a primary site for cyclization reactions. Its acidic proton can be removed, and the carbonyl carbon is susceptible to nucleophilic attack, making it the key anchor point for ring formation.
-
Acetamido Group (-NHCOCH₃): This moiety serves a dual purpose. It functions as a protected amine, preventing unwanted side reactions. Crucially, the nitrogen atom acts as the key nucleophile in the cyclization step, while the acetyl group often becomes incorporated into the final heterocyclic ring, as seen in the formation of 2-methyl substituted systems.
-
Fluorine Atom (-F): Positioned on the aromatic ring, the fluorine atom imparts the desired electronic and metabolic properties that persist in the final heterocyclic product. Its electron-withdrawing nature can also influence the reactivity of the aromatic ring.
Caption: Key reactive and modulating sites of the precursor molecule.
Section 2: Synthesis of the Key Intermediate: 7-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one
The most common and efficient pathway to quinazolinone derivatives from N-acyl anthranilic acids proceeds through a benzoxazinone intermediate. This transformation is a classic cyclodehydration reaction.
Mechanistic Rationale
This compound, which is typically formed in situ by acetylating 2-amino-3-fluorobenzoic acid, undergoes intramolecular cyclization upon heating with a dehydrating agent such as acetic anhydride. The reaction involves the nucleophilic attack of the amide oxygen onto the activated carboxylic acid, followed by the elimination of water to form the stable six-membered benzoxazinone ring. This intermediate is an excellent electrophile, primed for subsequent reactions.[5][6]
Caption: Workflow for the synthesis of the benzoxazinone intermediate.
Experimental Protocol 1: Synthesis of 7-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one
This protocol is adapted from established methodologies for the synthesis of analogous fluorinated benzoxazinones.[5]
Materials:
-
2-Amino-3-fluorobenzoic acid
-
Acetic anhydride
-
Petroleum ether
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, combine 2-amino-3-fluorobenzoic acid (0.01 mol, 1.55 g) with an excess of acetic anhydride (e.g., 5-10 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 1 hour. The starting material will dissolve as it reacts to form this compound, which then cyclizes.
-
After 1 hour, remove the heat source and allow the mixture to cool slightly.
-
Remove the excess acetic anhydride under reduced pressure using a rotary evaporator until a solid or oily residue is obtained.
-
Allow the residue to cool to room temperature.
-
Add petroleum ether (20-30 mL) to the residue and triturate the solid. This step is crucial for washing away non-polar impurities.
-
Collect the solid product by vacuum filtration, washing thoroughly with several portions of petroleum ether.
-
Dry the collected white or off-white solid in a vacuum oven to yield 7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one. The yield is typically high for this reaction.
Section 3: From Benzoxazinone to a Library of Fluorinated Quinazolinones
The benzoxazinone intermediate is a versatile electrophile that readily reacts with nitrogen nucleophiles to generate the medicinally significant quinazolinone scaffold.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. A primary amine attacks the electrophilic carbonyl carbon (C4) of the benzoxazinone ring. This leads to the opening of the oxazinone ring to form an N-acyl anthranilamide intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom onto the acetyl carbonyl, followed by dehydration, yields the stable, aromatic quinazolinone ring system.[5]
Caption: Reaction mechanism for the synthesis of quinazolinones.
Experimental Protocol 2: General Synthesis of 3-Substituted-7-fluoro-2-methylquinazolin-4(3H)-ones
This general protocol can be used with a variety of primary amines to generate a library of compounds for screening.[5]
Materials:
-
7-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one (from Protocol 1)
-
Substituted primary amine (e.g., aniline, benzylamine, p-chloroaniline)
-
Dry pyridine or glacial acetic acid (as solvent)
-
10% Hydrochloric acid (for workup)
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve the benzoxazinone intermediate (0.01 mol, 1.79 g) in dry pyridine (20-30 mL).
-
Add the desired primary amine (0.01 mol, 1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into a beaker containing crushed ice and a small amount of 10% hydrochloric acid to neutralize the pyridine.
-
Stir until a precipitate forms. Collect the crude solid product by vacuum filtration.
-
Wash the solid with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to obtain the final 3-substituted-7-fluoro-2-methylquinazolin-4(3H)-one.
Data Presentation: Representative Synthesized Quinazolinones
| Entry | Amine (R-NH₂) | Product (R group) | Typical Yield (%) |
| 1 | Aniline | Phenyl | 65-75 |
| 2 | 4-Chloroaniline | 4-Chlorophenyl | 60-70 |
| 3 | Benzylamine | Benzyl | 70-80 |
| 4 | Cyclohexylamine | Cyclohexyl | 60-70 |
Conclusion
This compound, readily accessible from its corresponding amino acid, serves as an exemplary building block for constructing medicinally relevant fluorinated heterocycles. The two-step synthesis of 3-substituted-7-fluoro-2-methylquinazolin-4(3H)-ones, proceeding through a stable benzoxazinone intermediate, is a high-yield, robust, and versatile method. This pathway allows for the rapid generation of diverse compound libraries, making it an invaluable tool for researchers in drug discovery and development. The protocols and rationale provided in this guide offer a solid foundation for the successful synthesis and exploration of this important class of compounds.
References
- Al-Obaydi, F. (n.d.). New fluorinated quinazolinone derivatives as anticonvulsant agents. CORE.
- Sadoughi, F., et al. (2012). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI.
- El-Sayed, M. A. A., et al. (2022). Synthesis of benzoxazinone derivative 6. ResearchGate.
- Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones.
- ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid.
- Reddy, C. R., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health.
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed.
- Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI.
- Google Patents. (n.d.). Asymmetric synthesis of benzoxazinones.
- Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc.
- Wang, Y., et al. (2022). Recent advances in the synthesis of 2,3-fused quinazolinones. RSC Publishing.
- Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.
- Szymański, P., et al. (2017). Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment. PubMed.
- Gillis, E. P., et al. (2015). The role of fluorine in medicinal chemistry. PubMed.
- Kumar, A., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. PMC.
- ResearchGate. (n.d.). Applications of Fluorine in Medicinal Chemistry | Request PDF.
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of 2,3-fused quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
Purification of crude 2-Acetamido-3-fluorobenzoic acid by recrystallization
An Application Note for the Purification of Crude 2-Acetamido-3-fluorobenzoic Acid by Recrystallization
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed protocol for the purification of crude this compound via recrystallization. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a chosen solvent system at varying temperatures. This document outlines the principles of solvent selection, a step-by-step experimental workflow, methods for purity verification, and a comprehensive troubleshooting guide. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust and validated methodology.
Introduction: The Principle of Recrystallization
Recrystallization is a purification technique predicated on the differential solubility of a compound and its contaminants in a particular solvent or solvent mixture. The core principle is that most organic solids are more soluble in a hot solvent than in the same solvent when it is cold.[1] In an ideal recrystallization scenario, the impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. As the saturated solution cools, the solubility of the desired compound decreases, leading to its crystallization out of the solution. The soluble impurities, ideally present in smaller concentrations, remain in the cold solvent (the "mother liquor"). The purified crystals are then isolated by vacuum filtration. This process effectively separates the target compound from impurities that are either highly soluble or sparingly soluble in the chosen solvent system.
Physicochemical Properties and Impurity Profile
A thorough understanding of the target molecule's properties and potential impurities is critical for developing a successful purification strategy.
2.1. This compound Properties
| Property | Value | Source/Comment |
| IUPAC Name | This compound | - |
| CAS Number | 550346-18-4 | [2] |
| Molecular Formula | C₉H₈FNO₃ | Derived from structure |
| Molecular Weight | 197.16 g/mol | [3] (Value for isomer) |
| Appearance | Typically an off-white to light tan solid in its crude form | General observation |
| Melting Point | ~195 °C (estimated) | Based on close isomer 2-Acetamido-5-fluorobenzoic acid[4] |
2.2. Potential Impurity Profile
Impurities in crude this compound typically arise from the synthetic route, which commonly involves the acetylation of 2-Amino-3-fluorobenzoic acid.
-
Unreacted Starting Material: Residual 2-Amino-3-fluorobenzoic acid.
-
Reagents: Acetic anhydride or acetyl chloride carryover and their hydrolysis product, acetic acid.
-
Isomeric Impurities: If the synthesis of the parent amine was not perfectly regioselective, other isomers of acetamidofluorobenzoic acid might be present.[5]
-
Colored Byproducts: High-molecular-weight, colored polymeric materials can form from side reactions, especially at elevated temperatures.[5]
Solvent System Selection: The Cornerstone of Purity
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should exhibit the following characteristics:
-
High Solubilizing Power at Elevated Temperatures: The solvent must completely dissolve the target compound when hot.
-
Low Solubilizing Power at Low Temperatures: The solvent should afford poor solubility for the target compound when cold to maximize recovery.
-
Favorable Impurity Solubility: Impurities should remain in solution (be highly soluble) or be completely insoluble at all temperatures.
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
For this compound, its structure containing a polar carboxylic acid, a polar amide group, and a less polar fluorophenyl ring suggests solubility in polar organic solvents. Water is a potential anti-solvent. Therefore, a mixed-solvent system of Ethanol and Water is proposed. Ethanol will dissolve the compound effectively at its boiling point, while the addition of water will decrease the compound's solubility, promoting crystallization upon cooling. This system allows for fine-tuning of the solvent polarity to achieve optimal purification and yield.
Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the described steps, particularly the rationale-driven choices, ensures a high degree of success.
4.1. Materials and Apparatus
-
Crude this compound
-
Ethanol (Reagent grade)
-
Deionized Water
-
Activated Charcoal (decolorizing carbon)
-
Erlenmeyer flasks (2x appropriate size)
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and appropriately sized filter paper
-
Filter flask (side-arm flask)
-
Vacuum source (aspirator or pump)
-
Spatulas and glass stirring rod
-
Watch glass
-
Ice bath
4.2. Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
4.3. Step-by-Step Methodology
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar. In a separate flask, heat ethanol on a hot plate to just below its boiling point. Add the minimum amount of hot ethanol to the crude solid while stirring until it completely dissolves. The use of the "minimum amount" is crucial for maximizing recovery.
-
(Optional) Decolorization: If the resulting solution is significantly colored, remove it from the heat and add a very small amount (tip of a spatula) of activated charcoal. Swirl the flask and gently reheat for 2-5 minutes. The charcoal adsorbs high-molecular-weight colored impurities.
-
(Optional) Hot Filtration: If activated charcoal was used or if there are insoluble solid impurities, a hot filtration is necessary. Pre-heat a stemless funnel and a new Erlenmeyer flask on the hot plate. Place a fluted filter paper in the funnel and quickly pour the hot solution through it. This step removes the charcoal and any insoluble matter.
-
Inducing Saturation: To the clear, hot ethanolic solution, add hot deionized water dropwise with swirling until the solution just begins to appear cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the compound does not prematurely precipitate or "oil out."
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is vital as it promotes the formation of large, pure crystals by allowing the crystal lattice to form correctly, excluding impurities.[1] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Ensure the filter paper is wetted with the cold solvent mixture before pouring the crystal slurry.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture (e.g., 50:50). This removes the residual mother liquor containing the dissolved impurities.
-
Drying: Allow air to be pulled through the crystals on the funnel for 10-15 minutes to partially dry them. Then, transfer the crystals to a watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a modest temperature (~50-60 °C).
Purity Assessment
The efficacy of the recrystallization must be validated.
-
Melting Point Analysis: This is the most straightforward method. A pure compound exhibits a sharp melting point range (typically < 2 °C) that corresponds to the literature value. The crude, impure sample will have a significantly lower and broader melting point range.[6]
-
Thin-Layer Chromatography (TLC): A more sensitive technique to check for the presence of impurities. The purified product should ideally show a single spot, while the crude material may show multiple spots.
-
Spectroscopic Analysis (NMR, FT-IR): For rigorous confirmation of chemical identity and purity, spectroscopic methods can be employed to compare the purified product's spectrum against a known standard.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | The solution is not saturated (too much solvent was added). | - Gently boil off some of the solvent to increase the concentration and allow to cool again. - Try to induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface.[6] - Add a "seed crystal" of the pure compound.[6] |
| "Oiling Out" (Product separates as a liquid) | The solution is too concentrated, or the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. | - Re-heat the solution to dissolve the oil. - Add a small amount of additional hot ethanol to dilute the solution slightly. - Ensure cooling is very slow; insulate the flask to promote gradual crystal growth.[6] |
| Very Low Recovery Yield | - Too much solvent was used. - The solution was not cooled sufficiently. - Crystals were washed with warm solvent. - Premature crystallization during hot filtration. | - Concentrate the mother liquor by boiling off some solvent and re-cool to recover more product (this second crop may be less pure). - Ensure the ice bath is used for an adequate time. - Always wash crystals with ice-cold solvent. - Ensure the filtration apparatus is pre-heated before hot filtration. |
| Crystals Remain Colored | The amount of activated charcoal was insufficient, or the colored impurity has similar solubility to the product. | - Repeat the recrystallization, ensuring an appropriate amount of charcoal is used. - A second recrystallization may be necessary. |
Safety and Handling
This compound and its structural analogs are classified as irritants. All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and chemical-resistant gloves are mandatory.
-
Chemical Hazards:
-
First Aid Measures:
References
- PubChem. 3-Fluorobenzoic Acid | C7H5FO2.
- PubChem. 2-Acetamido-4-fluorobenzoic acid | C9H8FNO3.
- Witt, E. R. (1972). U.S. Patent No. 3,654,351. U.S.
- Kollmar, M., et al. 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
- Anonymous.
- University of California, Davis.
- Wikipedia. 3-Fluorobenzoic acid. [Link]
- University of Rochester.
- University of Calgary.
Sources
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. 550346-18-4|this compound|BLD Pharm [bldpharm.com]
- 3. 2-Acetamido-4-fluorobenzoic acid | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.es [fishersci.es]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes & Protocols for the Large-Scale Synthesis of 2-Acetamido-3-fluorobenzoic Acid
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2-Acetamido-3-fluorobenzoic acid, a key intermediate in pharmaceutical development. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing scalability, safety, and robust analytical validation. The synthesis is presented as a two-step process commencing with the oxidative cleavage of 7-fluoroisatin to produce 2-amino-3-fluorobenzoic acid, followed by a selective N-acetylation. This guide explains the causality behind experimental choices, provides detailed, step-by-step protocols, and integrates critical safety and quality control measures to ensure a reliable and reproducible manufacturing process.
Introduction and Strategic Overview
This compound and its precursor, 2-amino-3-fluorobenzoic acid, are valuable building blocks in medicinal chemistry. They serve as precursors for a range of therapeutic agents, including indole derivatives and fluoroacridines.[1] For instance, 2-amino-3-fluorobenzoic acid is a crucial intermediate in the synthesis of the anti-inflammatory drug Etodolac and potent receptor antagonists.[1] The introduction of the fluorine atom can significantly enhance the metabolic stability and binding affinity of drug candidates, making fluorinated intermediates like the target compound highly sought after.[2][3]
The synthetic strategy detailed herein is optimized for large-scale production, prioritizing high yields, operational simplicity, and the use of readily available reagents. The process avoids chromatographic purification, a significant bottleneck in industrial-scale synthesis.[1]
Synthetic Pathway Overview
The synthesis is achieved in two primary stages:
-
Step 1: Synthesis of 2-Amino-3-fluorobenzoic Acid. This step employs a robust method involving the oxidative cleavage of 7-fluoroisatin using hydrogen peroxide in a basic aqueous solution. This method is adapted from a well-vetted Organic Syntheses procedure, known for its high yield and scalability.[1]
-
Step 2: N-Acetylation. The resulting 2-amino-3-fluorobenzoic acid is then selectively acetylated on the amino group using acetic anhydride. This is a classic and efficient transformation, optimized here for large-scale workup and isolation.
Figure 1: Overall two-step synthetic workflow.
Detailed Synthesis Protocols
PART A: Synthesis of 2-Amino-3-fluorobenzoic Acid (Intermediate)
Principle: This procedure involves the oxidative cleavage of the α-keto-amide bond in 7-fluoroisatin. Under basic conditions (NaOH), the isatin ring opens, and hydrogen peroxide acts as the oxidant to cleave the C2-C3 bond, ultimately yielding the sodium salt of the corresponding amino acid. Subsequent acidification with hydrochloric acid to the isoelectric point (pH ~4-5) precipitates the zwitterionic 2-amino-3-fluorobenzoic acid from the aqueous solution.[1][4]
Materials and Equipment:
-
Reagents: 7-Fluoroisatin, Sodium Hydroxide (NaOH), 30% Hydrogen Peroxide (H₂O₂), concentrated Hydrochloric Acid (HCl), Deionized Water.
-
Equipment: Large-scale glass reactor (e.g., 50 L) with overhead mechanical stirrer, temperature probe, and addition funnel; large Büchner funnel and vacuum flask; pH meter; drying oven.
Step-by-Step Protocol:
-
Reactor Setup: Charge the reactor with 1.0 kg (6.06 mol) of 7-fluoroisatin and 13.3 L of 1 M aqueous sodium hydroxide solution.
-
Initial Mixing: Begin vigorous stirring to form a slurry. The temperature of the reaction mixture may rise slightly.
-
Oxidant Addition: Slowly add 1.47 L of 30% hydrogen peroxide (approx. 14.4 mol) dropwise via the addition funnel over a period of 60-90 minutes.
-
Causality: A controlled addition rate is critical to manage the exothermic reaction and prevent a dangerous temperature spike, which could lead to uncontrolled decomposition of hydrogen peroxide. Maintain the internal temperature between 30°C and 40°C. Cooling may be necessary.
-
-
Reaction Monitoring: After the addition is complete, continue stirring the now pale orange, clear solution for approximately 1.5 to 2 hours. The reaction is complete when a sample, upon acidification, shows no remaining starting material by TLC.[1]
-
Neutralization and Precipitation: Cool the reaction mixture to room temperature. Carefully add 3 M hydrochloric acid to adjust the pH to ~7.5. This neutralizes the excess NaOH. Continue the slow addition of concentrated HCl until the pH reaches 4-5.
-
Causality: The product is amphoteric. Maximum precipitation occurs at its isoelectric point. Vigorous bubbling (CO₂ evolution from carbonate formed from any atmospheric CO₂) will be observed during acidification.[1]
-
-
Isolation: Stir the resulting beige slurry for one hour to ensure complete precipitation. Collect the solid product by vacuum filtration using a large Büchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water (2 x 2 L) to remove residual salts. Dry the product in a vacuum oven at 60-70°C to a constant weight.
-
Yield and Characterization: This procedure typically yields 0.85-0.93 kg (90-98%) of pure 2-amino-3-fluorobenzoic acid as a beige powder.[1] The product is generally of sufficient purity for the subsequent step without further purification.
PART B: N-Acetylation to this compound (Final Product)
Principle: This step involves the nucleophilic acyl substitution reaction where the amino group of 2-amino-3-fluorobenzoic acid attacks the electrophilic carbonyl carbon of acetic anhydride. The reaction is typically performed in a suitable solvent, and often a weak base is used to neutralize the acetic acid byproduct, driving the reaction to completion.
Materials and Equipment:
-
Reagents: 2-Amino-3-fluorobenzoic acid, Acetic Anhydride ((CH₃CO)₂O), Glacial Acetic Acid, Deionized Water.
-
Equipment: Large-scale glass reactor with overhead mechanical stirrer, temperature probe, and reflux condenser; filtration apparatus; drying oven.
Step-by-Step Protocol:
-
Reactor Setup: Charge the reactor with 0.85 kg (5.48 mol) of 2-amino-3-fluorobenzoic acid and 4.25 L of glacial acetic acid.
-
Causality: Glacial acetic acid serves as a solvent that readily dissolves the starting material and is compatible with the reagent and product.
-
-
Reagent Addition: While stirring, add 0.62 L (6.57 mol, 1.2 equivalents) of acetic anhydride to the mixture. A slight exotherm may be observed.
-
Reaction: Heat the mixture to 80-90°C and maintain for 2-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Precipitation/Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into a separate vessel containing 25 L of vigorously stirred ice water.
-
Causality: This step serves two purposes: it quenches any unreacted acetic anhydride and precipitates the less water-soluble acetylated product. A slow addition into ice water is crucial to control the exotherm from the hydrolysis of acetic anhydride.
-
-
Isolation: Stir the resulting white slurry for 1-2 hours in the cold to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake extensively with cold deionized water until the filtrate is at a neutral pH. This removes acetic acid and other water-soluble impurities. Dry the product in a vacuum oven at 70-80°C to a constant weight.
-
Yield and Characterization: The expected yield is 0.96-1.04 kg (89-96%) of this compound as a white crystalline solid.[5]
Figure 2: Logical flow of the two-step synthesis protocol.
Process Safety and Hazard Analysis
Handling chemicals on a large scale requires strict adherence to safety protocols. Appropriate personal protective equipment (PPE), including safety goggles, face shields, chemical-resistant gloves, and lab coats, must be worn at all times.[6][7] All operations should be conducted in a well-ventilated area or under a fume hood.[8]
| Reagent | CAS No. | Key Hazards | Recommended Precautions |
| Hydrogen Peroxide (30%) | 7722-84-1 | Strong Oxidizer, Causes severe skin burns and eye damage. | Keep away from flammable materials. Use in a well-ventilated area. Avoid contact with skin and eyes.[4] |
| Sodium Hydroxide | 1310-73-2 | Corrosive, Causes severe skin burns and eye damage. | Do not breathe dust. Handle in a well-ventilated area. Wear appropriate PPE.[4] |
| Hydrochloric Acid | 7647-01-0 | Corrosive, May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. Avoid breathing mist/vapors.[4][7] |
| Acetic Anhydride | 108-24-7 | Flammable, Harmful if swallowed or inhaled, Causes severe skin burns and eye damage. | Keep away from heat and ignition sources. Use in a well-ventilated area. Reacts violently with water.[9] |
Analytical Quality Control
To ensure the identity and purity of the intermediate and final product, a suite of analytical techniques should be employed.
| Parameter | 2-Amino-3-fluorobenzoic acid | This compound | Method |
| Appearance | Beige Powder | White Crystalline Solid | Visual Inspection |
| Molecular Formula | C₇H₆FNO₂ | C₉H₈FNO₃ | --- |
| Molecular Weight | 155.13 g/mol [4] | 197.16 g/mol [5] | Mass Spectrometry |
| Melting Point | 182-184 °C[1] | ~190-195 °C (Expected) | Melting Point Apparatus |
| ¹H NMR (DMSO-d₆) | δ ~6.5-7.5 (m, 3H, Ar-H), broad signals for -NH₂ and -COOH | δ ~1.9-2.1 (s, 3H, -CH₃), δ ~7.2-8.0 (m, 3H, Ar-H), δ ~9.5-10.0 (s, 1H, -NH), δ ~13.0 (s, 1H, -COOH) | NMR Spectroscopy |
| Purity | ≥98% | ≥99% | HPLC[10] |
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for purity determination and reaction monitoring. A C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a good starting point for method development.[10][11]
Gas Chromatography-Mass Spectrometry (GC-MS): For impurity profiling, GC-MS can be used after derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester using BF₃·MeOH).[12][13]
References
- Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (n.d.). 2-AMINO-3-FLUOROBENZOIC ACID. Organic Syntheses.
- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Hangzhou Tianye Chemicals Co., Ltd. (n.d.). This compound.
- Google Patents. (n.d.). DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
- Brombacher, S., et al. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11-6.
- ResearchGate. (n.d.). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry.
- Knepper, T. P., et al. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 1264, 98-105.
- Chemical Communications (RSC Publishing). (n.d.). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound, CasNo.550346-18-4 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.es [fishersci.es]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Analytical Methods for Monitoring the Synthesis of 2-Acetamido-3-fluorobenzoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the analytical methodologies essential for monitoring the synthesis of 2-Acetamido-3-fluorobenzoic acid, a key intermediate in pharmaceutical development. We move beyond mere procedural lists to explain the causal reasoning behind the selection of each analytical technique, ensuring a robust, self-validating process control strategy. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) are presented. This guide is designed to empower researchers and process chemists with the expertise to optimize reaction yield, ensure product quality, and maintain process consistency through precise, real-time analytical oversight.
Introduction: The Imperative for Analytical Rigor
This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the fluorine atom and the specific substitution pattern on the aromatic ring can significantly influence the pharmacological properties of the final drug substance. The synthesis of this intermediate, typically via the N-acetylation of 2-Amino-3-fluorobenzoic acid, requires stringent control to maximize yield, minimize impurity formation, and ensure batch-to-batch consistency.
Effective process control is unachievable without robust analytical monitoring. Process Analytical Technology (PAT) provides the framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.[1] This document details a multi-faceted analytical strategy to monitor the synthesis of this compound, providing chemists with the tools for data-driven process optimization.
Synthesis Pathway Overview
The most direct and common route to this compound is the acylation of 2-Amino-3-fluorobenzoic acid. This reaction involves the formation of an amide bond, a cornerstone of medicinal chemistry.[2][3] The choice of acetylating agent (e.g., acetic anhydride or acetyl chloride) and base (e.g., pyridine or a tertiary amine) can influence reaction kinetics and impurity profiles.[4]
Figure 1: General synthesis scheme for this compound.
Integrated Analytical Workflow
A successful monitoring strategy relies on using multiple, complementary analytical techniques to gain a holistic view of the reaction state. No single technique can provide all the necessary information. Our proposed workflow integrates chromatographic separation for quantitative analysis with spectroscopic methods for structural confirmation and real-time functional group tracking.
Figure 2: Integrated workflow for analytical monitoring and process control.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the primary tool for quantitative reaction monitoring due to its exceptional ability to separate the starting material, product, and potential impurities, allowing for precise measurement of each component's concentration over time.[5] Its high sensitivity and the use of UV detection make it ideal for tracking aromatic compounds like benzoic acid derivatives.[6]
Protocol: In-Process HPLC Monitoring
-
Instrumentation and Conditions:
-
System: Agilent 1100/1200 series or equivalent UHPLC/HPLC system with a Diode Array Detector (DAD) or UV detector.[5]
-
Software: Chemstation or equivalent chromatography data system.
-
Column: A reversed-phase C18 column (e.g., Phenomenex Gemini-C18, 5 µm, 150 mm x 4.6 mm) is a robust starting point.[6]
-
Mobile Phase: A gradient elution is recommended to resolve the polar starting material from the slightly less polar product.
-
Solvent A: 0.1% Formic Acid in Water. The acid is crucial to suppress the ionization of the carboxylic acid group, ensuring good peak shape.[7]
-
Solvent B: Acetonitrile.
-
-
Detection: UV detection at 254 nm and 280 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of authenticated reference standards for 2-Amino-3-fluorobenzoic acid and this compound at 1.0 mg/mL in a 50:50 Acetonitrile:Water diluent.
-
Calibration Standards: Prepare a series of mixed calibration standards by diluting the stock solutions to cover the expected concentration range of the reaction (e.g., 0.01 mg/mL to 0.5 mg/mL).
-
Reaction Sample Preparation: i. Withdraw a small, known volume (e.g., 50 µL) from the reaction mixture at specified time points. ii. Immediately quench the reaction by diluting it into a large, known volume (e.g., 5 mL) of the initial mobile phase composition to halt the reaction and prevent precipitation. iii. Vortex thoroughly and filter through a 0.45 µm syringe filter before injection.
-
-
Method Execution and Data Analysis:
-
Equilibrate the column for at least 15-20 minutes with the initial mobile phase conditions.
-
Perform a blank injection (diluent) to ensure a clean baseline.
-
Inject the calibration standards to generate a calibration curve for each analyte. The linearity (R²) should be >0.999.
-
Inject the time-point samples.
-
Calculate the concentration of the starting material and product at each time point using the calibration curves. Plot concentration vs. time to generate reaction kinetic profiles.
-
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| UV Wavelength | 254 nm |
| Table 1: Starting HPLC Method Parameters |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides unambiguous structural information and is inherently quantitative without the need for response factor calibration, as the signal integral is directly proportional to the number of nuclei.[8][9] For this specific synthesis, both ¹H and ¹⁹F NMR are exceptionally powerful. ¹⁹F NMR offers a unique, highly sensitive probe in a clean spectral region, allowing for precise tracking of the fluorine-containing starting material and product without interference.[10]
Protocol: ¹H and ¹⁹F NMR for Reaction Monitoring and Structural Verification
-
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
-
-
Sample Preparation for Final Product Verification:
-
Dissolve ~5-10 mg of the purified, dried final product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference for ¹H NMR.
-
-
Sample Preparation for Reaction Monitoring:
-
Withdraw ~0.5 mL of the reaction mixture.
-
Filter the sample into an NMR tube. A deuterated solvent may not be necessary if a modern spectrometer with solvent suppression capabilities is used.[10]
-
Alternatively, evaporate the solvent from a reaction aliquot and redissolve the residue in a deuterated solvent.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. The disappearance of the amine (-NH₂) protons of the starting material and the appearance of the amide (-NH) proton and the acetyl methyl (-CH₃) protons of the product are key diagnostic signals.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A single peak will be observed for the starting material and another, distinct peak for the product. The chemical shift difference is due to the change in the electronic environment of the fluorine atom upon acetylation of the neighboring amino group.
-
Quantitative Analysis: Integrate the well-resolved peaks corresponding to the starting material and product in both the ¹H and ¹⁹F spectra. The relative molar ratio can be calculated directly from the integral values.
-
| Nucleus | Key Diagnostic Signal (Product) | Expected Chemical Shift Range (ppm) |
| ¹H | Acetyl Methyl (CH₃) | ~2.1 |
| ¹H | Amide Proton (NH) | ~8-10 (solvent dependent) |
| ¹⁹F | Single Fluorine | -110 to -120 (relative to CFCl₃)[11] |
| Table 2: Key NMR Signals for this compound |
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is an ideal PAT tool for real-time, in-situ reaction monitoring.[1] It provides information about the transformation of functional groups. For this amidation, FTIR can track the consumption of the primary amine of the starting material and the formation of the amide functional group of the product. This allows for continuous, non-invasive monitoring without the need for sampling.[5]
Protocol: In-situ FTIR Monitoring
-
Instrumentation:
-
An FTIR spectrometer equipped with an attenuated total reflectance (ATR) immersion probe (e.g., Mettler-Toledo ReactIR).
-
-
Method Execution:
-
Collect a background spectrum of the reaction solvent at the target reaction temperature.
-
Insert the ATR probe into the reaction vessel before adding the reactants.
-
Once the reaction is initiated, begin collecting spectra at regular intervals (e.g., every 1-2 minutes).
-
Monitor the spectra for key changes in absorbance bands.
-
-
Data Interpretation:
-
Disappearance of Starting Material: Monitor the decrease in the N-H stretching bands of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region).
-
Appearance of Product: Monitor the increase in the amide I band (C=O stretch, ~1650-1680 cm⁻¹) and the amide II band (N-H bend, ~1550 cm⁻¹).[12]
-
Create trend charts by plotting the absorbance intensity of these key peaks versus time to visualize the reaction profile.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: LC-MS is the definitive tool for confirming the molecular weight of the product and identifying any low-level impurities or byproducts.[2][5] It combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing a high degree of confidence in compound identification.
Protocol: LC-MS for Product and Impurity Identification
-
Instrumentation:
-
An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a single quadrupole for mass confirmation or a high-resolution mass spectrometer like a Q-TOF or Orbitrap for accurate mass and elemental composition).
-
-
Method:
-
The HPLC method developed in Section 4 can often be directly transferred to an LC-MS system. It is critical to ensure the mobile phase is compatible with the MS ion source (e.g., formic acid is preferred over non-volatile buffers).
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-400).
-
Use an electrospray ionization (ESI) source, typically in negative ion mode to deprotonate the carboxylic acid ([M-H]⁻) or positive ion mode to observe the protonated molecule ([M+H]⁺).
-
-
Data Analysis:
-
Confirm the molecular weight of the main product peak. For this compound (C₉H₈FNO₃), the molecular weight is 197.16 g/mol . Expect to see an ion at m/z 198.1 in positive mode or 196.1 in negative mode.
-
Analyze the mass spectra of any impurity peaks to propose potential structures, such as unreacted starting material, di-acetylated product, or products from side reactions.
-
References
- Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
- Journal of Chemical and Pharmaceutical Research. (2024). Advanced Analytical Techniques for Quality Control in GMP Synthesis.
- ACS Publications - Analytical Chemistry. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development.
- RSC Publishing - Analytical Methods. (n.d.). NMR reaction monitoring during the development of an active pharmaceutical ingredient.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- Bruker. (n.d.). Reaction Monitoring.
- Supporting Information. (n.d.). General procedure for the synthesis of compounds.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- ResearchGate. (n.d.). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
- ACS Publications - Organic Process Research & Development. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
- Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- RSC Publishing - Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
- Fisher Scientific. (n.d.). Amide Synthesis.
- PubChem. (n.d.). 3-Fluorobenzoic Acid.
- ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry.
- PubMed. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry.
- Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.
- IJTSRD. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid.
- ThaiScience. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
Sources
- 1. Reaction Monitoring | Bruker [bruker.com]
- 2. growingscience.com [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. jocpr.com [jocpr.com]
- 6. thaiscience.info [thaiscience.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. pharmtech.com [pharmtech.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. ijtsrd.com [ijtsrd.com]
Application Notes & Protocols: Leveraging 2-Acetamido-3-fluorobenzoic Acid in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening for the identification of novel chemical leads.[1][2] This methodology focuses on screening small, low-complexity molecules, or "fragments," which typically bind with low affinity but do so with high ligand efficiency.[3][4] This application note provides a detailed guide on the strategic use of 2-Acetamido-3-fluorobenzoic acid, a fluorinated fragment, within an FBDD campaign. We will explore the unique advantages conferred by the fluorine atom, particularly in the context of ¹⁹F Nuclear Magnetic Resonance (NMR) screening, and provide detailed protocols for its application using key biophysical techniques.
The Rationale: Why this compound?
The success of an FBDD campaign is highly dependent on the quality and design of the fragment library.[2] Fragments are selected based on their ability to explore diverse chemical space efficiently while adhering to principles like the "Rule of Three" (e.g., molecular weight < 300 Da, ClogP < 3).[5] this compound is an exemplary fragment for several compelling reasons.
Physicochemical Properties and "Rule of Three" Compliance
This fragment is an ideal starting point for FBDD campaigns due to its low molecular weight and complexity. Its properties align well with the "Rule of Three," ensuring it occupies a favorable region of chemical space for subsequent optimization.
| Property | Value | Significance in FBDD |
| Molecular Formula | C₉H₈FNO₃ | Simple composition, low complexity. |
| Molecular Weight | 197.16 g/mol | Well within the "Rule of Three" (<300 Da), ensuring high ligand efficiency. |
| Hydrogen Bond Donors | 2 | Provides specific interaction points (N-H, O-H). |
| Hydrogen Bond Acceptors | 3 | Offers multiple points for hydrogen bonding (C=O x2, F). |
| Topological Polar Surface Area (TPSA) | 66.4 Ų | Indicates good potential for cell permeability and bioavailability in later-stage compounds. |
| Predicted ClogP | 1.48 | Balances solubility and lipophilicity, crucial for screening and optimization. |
(Data sourced from PubChem CID 2735826 and ChemScene for analogous compounds, as direct experimental values for the 3-fluoro isomer are not centrally aggregated)[6][7]
Structural Merits for Target Interaction
The molecule's architecture presents several features that are advantageous for probing protein binding sites:
-
Carboxylic Acid Moiety: Acts as a strong hydrogen bond donor and acceptor and can form potent salt-bridge interactions with positively charged residues like lysine or arginine.
-
Acetamido Group: Provides both a hydrogen bond donor (N-H) and an acceptor (carbonyl oxygen), allowing it to engage in specific, directional interactions within a binding pocket.
-
Aromatic Ring: Offers a scaffold for π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.
-
The Fluorine Atom: This is the key functional group for screening. The ¹⁹F atom has a 100% natural abundance and a nuclear spin of ½, making it highly sensitive for NMR spectroscopy.[8] Its presence provides a unique spectroscopic handle with virtually no background signal from biological samples, making it an exceptional probe for binding events.[9]
The FBDD Workflow: From Fragment Screening to Hit Elaboration
The journey from identifying a weak-binding fragment to developing a potent lead compound is a structured, multi-step process. Biophysical techniques are central to this workflow, as they possess the sensitivity required to detect the weak interactions typical of fragments.[10][11][12]
Diagram: General FBDD Workflow
The following diagram illustrates the typical cascade of activities in a fragment-based campaign, from initial screening to lead optimization.
Caption: High-level overview of a typical Fragment-Based Drug Discovery campaign.
Experimental Protocols: Screening this compound
The choice of screening technique is critical. For a fluorinated fragment, ¹⁹F NMR is the premier choice for a primary screen due to its speed, sensitivity, and low false-positive rate.[13][14] Surface Plasmon Resonance (SPR) and X-ray Crystallography serve as excellent orthogonal methods for hit validation and structural characterization.[15][16]
Protocol 1: Primary Screening using ¹⁹F NMR Spectroscopy
This ligand-observed NMR method leverages the fluorine atom as a direct probe of binding. Changes in the ¹⁹F signal upon addition of the target protein indicate an interaction.
Causality: The chemical environment of the fluorine nucleus is highly sensitive. When the fragment binds to a protein, this environment changes, causing a perturbation in its NMR signal (chemical shift, line broadening, or signal intensity reduction), which is easily detectable.[9]
Methodology:
-
Fragment Library Preparation:
-
Prepare a 100 mM stock solution of this compound in deuterated DMSO (DMSO-d₆).
-
Create screening "cocktails" by pooling 5-10 unique fluorine-containing fragments (including the title compound) in a single NMR tube.[8] The chemical shifts of the fragments in a cocktail must be distinct to allow for unambiguous signal assignment.[9]
-
The final concentration for each fragment in the cocktail should be approximately 200 µM in an appropriate aqueous buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, 95% H₂O/5% D₂O).
-
-
Target Protein Preparation:
-
Prepare the target protein at a concentration of 10-20 µM in the same aqueous buffer used for the fragments. The protein must be stable and soluble under these conditions.
-
-
NMR Data Acquisition:
-
Acquire a reference ¹⁹F NMR spectrum of the fragment cocktail alone. This establishes the baseline chemical shift and line shape for each fragment.
-
Add the target protein to the fragment cocktail NMR tube to the desired final concentration (e.g., 10 µM).
-
Acquire a second ¹⁹F NMR spectrum in the presence of the protein.
-
Key Parameters: Use a spectrometer equipped with a cryoprobe for maximum sensitivity. A simple one-dimensional ¹⁹F experiment with proton decoupling is sufficient. Acquisition time per sample is typically 5-15 minutes.
-
-
Data Analysis and Hit Identification:
-
Overlay the reference spectrum with the protein-present spectrum.
-
A "hit" is identified by one or more of the following changes to the fragment's ¹⁹F signal:
-
Chemical Shift Perturbation (CSP): A change in the signal's position (ppm).
-
Line Broadening: An increase in the width of the signal, indicating a change in relaxation properties upon binding.
-
Signal Attenuation: A significant decrease in signal intensity, often seen with saturation transfer difference (STD) type experiments.
-
-
Once a cocktail shows a hit, individual fragments from that cocktail are screened to identify the specific binder.
-
Protocol 2: Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that measures changes in refractive index at a sensor surface to monitor binding events in real-time.[10] It is an ideal orthogonal method to confirm hits from NMR and to quantify binding affinity (K_D).[17][18]
Causality: A protein target is immobilized on a sensor chip. When a fragment flows over the surface and binds, it increases the mass at the surface, which in turn changes the refractive index. This change is proportional to the amount of bound fragment and is detected as a response in Resonance Units (RU).
Methodology:
-
Protein Immobilization:
-
Select a sensor chip appropriate for the protein (e.g., a CM5 chip for amine coupling).
-
Activate the carboxyl groups on the chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.[19]
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 5000-10000 RU).
-
Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.[19]
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes and non-specific binding.[19]
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+ with 1-2% DMSO). Concentrations should span the expected K_D (e.g., 1 µM to 1 mM).
-
Inject the fragment solutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Record the sensorgrams, which show an association phase during injection and a dissociation phase during buffer flow.
-
Regenerate the surface between injections if necessary using a mild regeneration solution (e.g., a short pulse of low pH glycine).
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to obtain specific binding sensorgrams.
-
Plot the equilibrium response against the fragment concentration.
-
Fit the data to a steady-state affinity model to determine the dissociation constant (K_D). Alternatively, perform a kinetic analysis by fitting the association and dissociation curves to determine k_on and k_off rates.
-
Diagram: Orthogonal Hit Validation Workflow
Caption: Workflow for validating and characterizing a primary fragment hit.
Protocol 3: Structural Elucidation by X-ray Crystallography
Crystallography provides high-resolution, unambiguous proof of binding and reveals the precise binding mode of the fragment.[20][21][22] This structural information is invaluable for the subsequent hit-to-lead optimization phase.[4]
Causality: A fragment soaks into a pre-formed protein crystal and binds to the target. X-ray diffraction patterns are collected from the crystal, and the resulting electron density map reveals the atomic coordinates of the protein and the bound fragment.
Methodology:
-
Crystal Preparation:
-
Grow high-quality, well-diffracting crystals of the target protein. This is often the most challenging step.
-
-
Fragment Soaking:
-
Prepare a soaking solution containing this compound at a high concentration (e.g., 10-50 mM) in a cryo-protectant-containing mother liquor. The high concentration is necessary to drive the binding equilibrium in the crystal.[3]
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Data Collection and Processing:
-
Structure Solution and Refinement:
-
Solve the structure using molecular replacement if a native structure is available.
-
Calculate an initial electron density map.
-
Carefully inspect the difference electron density map (Fo-Fc) for positive density corresponding to the bound fragment.
-
Model the fragment into the density and perform iterative cycles of refinement to optimize the fit of the entire model to the data.
-
The final refined structure will show the precise orientation of the fragment in the binding site and all its interactions with the protein.
-
Conclusion and Future Directions
This compound represents an archetypal fragment for modern drug discovery campaigns. Its simple, "Rule of Three"-compliant structure, combined with the powerful ¹⁹F NMR screening handle, makes it an excellent tool for identifying novel binding hotspots on protein targets. The protocols outlined here provide a robust framework for its use, from initial high-throughput screening by NMR to detailed structural validation by X-ray crystallography. The ultimate success of any FBDD program lies in the effective translation of the structural insights gained from these initial hits into potent, optimized lead compounds through structure-guided medicinal chemistry.
References
- Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
- Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current Opinion in Biotechnology, 18(6), 489–496. [Link]
- Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876–877. [Link]
- Dalvit, C., Fagerness, P. E., Hadden, D. T., Sarver, R. W., & Stockman, B. J. (2003). Fluorine-NMR experiments for high-throughput screening: theoretical aspects, practical considerations, and range of applicability. Journal of the American Chemical Society, 125(25), 7696–7703. [Link]
- Erlanson, D. A., McDowell, R. S., & O'Brien, T. (2004). Fragment-based drug discovery. Journal of Medicinal Chemistry, 47(14), 3463–3482. [Link]
- Huber, W., & Mueller, F. (2006). Biomolecular interaction analysis in drug discovery using surface plasmon resonance technology. Current Pharmaceutical Design, 12(31), 3999–4021. [Link]
- Jhoti, H., Williams, G., Rees, D. C., & Murray, C. W. (2013). The 'rule of three' for fragment-based drug discovery: where did it come from and where is it going? Nature Reviews Drug Discovery, 12(8), 644–644. [Link]
- Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.
- Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3(8), 660–672. [Link]
- Shuker, S. B., Hajduk, P. J., Meadows, R. P., & Fesik, S. W. (1996). Discovering high-affinity ligands for proteins: SAR by NMR. Science, 274(5292), 1531–1534. [Link]
Sources
- 1. biosciencehorizons.com [biosciencehorizons.com]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fragment-based drug discovery and its application to challenging drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 6. 2-Acetamido-4-fluorobenzoic acid | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. academic.oup.com [academic.oup.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fragment-Based Drug Discovery | May 18-19, 2021 [drugdiscoverychemistry.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. pnas.org [pnas.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Research Portal [scholarship.libraries.rutgers.edu]
- 22. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Acetamido-3-fluorobenzoic Acid
Welcome to the technical support center for the synthesis of 2-Acetamido-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance experimental success and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound with a high yield?
The most direct and widely used method is the acetylation of 2-amino-3-fluorobenzoic acid (also known as 3-fluoroanthranilic acid). This reaction involves treating the starting amine with an acetylating agent, most commonly acetic anhydride, often in the presence of a base or a suitable solvent system.[1] This method is favored for its simplicity, relatively mild conditions, and generally good yields.
Q2: What is the underlying mechanism of the acetylation of 2-amino-3-fluorobenzoic acid?
The reaction is a nucleophilic acyl substitution.[1] The nitrogen atom of the amino group on 2-amino-3-fluorobenzoic acid acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating acetate as a leaving group and forming the stable amide bond. The other product of this reaction is acetic acid.[2]
Q3: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and efficient method for monitoring this reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation between the starting material (2-amino-3-fluorobenzoic acid) and the product (this compound). The reaction is considered complete when the starting material spot is no longer visible by TLC analysis.
Q4: What are the critical safety precautions to consider during this synthesis?
-
Acetic Anhydride: It is corrosive and a lachrymator (causes tearing). It reacts exothermically with water. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acids and Bases: Handle all acids and bases, such as hydrochloric acid or sodium acetate, with care as they can be corrosive.[3]
-
Solvents: Organic solvents should be handled in a fume hood to avoid inhalation of vapors.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causes and actionable solutions to improve your reaction outcomes.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Product Yield (<80%) | 1. Incomplete Reaction: The amino group is not fully acetylated. 2. Product Loss During Workup: The product may remain dissolved in the aqueous phase if the pH is not optimal for precipitation. 3. Hydrolysis: Moisture in the reaction can hydrolyze the acetic anhydride, rendering it ineffective.[4][5] | 1. Optimize Reaction Conditions: Ensure at least one equivalent of acetic anhydride is used. The reaction can be gently heated (e.g., to 40-50°C) to increase the rate. Extend the reaction time and monitor closely by TLC. 2. Control pH for Precipitation: After the reaction, the mixture should be quenched with ice water and the pH carefully adjusted. This compound is a carboxylic acid and will precipitate most effectively at a low pH (typically pH 1-3). Use an acid like HCl to acidify the solution until no more precipitate forms.[3] 3. Ensure Anhydrous Conditions: Use dry glassware and anhydrous solvents if applicable, although the reaction is often tolerant of aqueous conditions if sufficient acetylating agent is used.[5] |
| Product is Off-Color (Yellow/Brown) | 1. Impure Starting Material: The initial 2-amino-3-fluorobenzoic acid may contain colored impurities. 2. Side Reactions/Degradation: Overheating or prolonged reaction times can sometimes lead to the formation of colored byproducts from the degradation of aniline derivatives. | 1. Purify Starting Material: If the starting amine is colored, consider recrystallizing it before use. A common procedure involves dissolving it in a minimal amount of hot solvent and allowing it to cool slowly.[6] 2. Moderate Reaction Temperature: Avoid excessive heating. The acetylation is typically exothermic and often proceeds well at or slightly above room temperature. |
| Multiple Spots on TLC Plate (Post-Reaction) | 1. Incomplete Reaction: A spot corresponding to the starting material is still present. 2. Formation of Byproducts: While less common in this specific reaction, side reactions can occur. | 1. Drive Reaction to Completion: As per the low yield troubleshooting, add a slight excess of acetic anhydride or increase the reaction time/temperature and continue to monitor by TLC. 2. Optimize Purification: If minor byproducts are observed, purification by recrystallization is usually highly effective. A suitable solvent system might be an ethanol/water or acetone/water mixture.[6][7] |
| Product Fails to Precipitate/Crystallize | 1. Incorrect pH: The pH of the solution is too high, keeping the carboxylic acid salt in solution. 2. Supersaturation: The product is dissolved in the workup solution in a supersaturated state. | 1. Verify and Adjust pH: Use a pH meter or pH paper to ensure the solution is strongly acidic (pH 1-3) after the reaction quench. Add more acid if necessary. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. If that fails, adding a seed crystal of the product (if available) can initiate crystallization. Cooling the solution in an ice bath for an extended period is also crucial.[8] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving common issues encountered during the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
Optimized Experimental Protocol
This protocol details a reliable method for the synthesis of this compound from 2-amino-3-fluorobenzoic acid.
Materials:
-
2-amino-3-fluorobenzoic acid (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Water (deionized)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Acetate (optional, can be used as a buffer)[8]
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution: In a round-bottom flask, suspend 2-amino-3-fluorobenzoic acid (1.0 eq) in water. While this starting material has limited water solubility, the reaction proceeds effectively in a slurry.
-
Acetylation: To the stirred suspension, add acetic anhydride (1.1 eq) dropwise. The reaction is often exothermic, and the temperature may rise. Maintain the temperature below 50°C, using an ice bath if necessary.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature for 1-2 hours. Monitor the reaction's completion by TLC, ensuring the disappearance of the starting amine.
-
Precipitation: Once the reaction is complete, cool the flask in an ice bath. Slowly add concentrated HCl dropwise to the cold mixture until the pH is approximately 1-2. This step is critical to precipitate the carboxylic acid product.
-
Isolation: Collect the white precipitate by vacuum filtration, washing the filter cake with cold deionized water to remove acetic acid and other water-soluble impurities.
-
Drying: Dry the product under vacuum or in a drying oven at a moderate temperature (e.g., 60-70°C) to a constant weight.
-
(Optional) Recrystallization: For obtaining a product of higher purity, dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals, which can then be isolated by filtration.[3]
Reaction Visualization
Caption: Overall reaction scheme for the synthesis.
References
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Reddit. (2021). Tips and tricks for difficult amide bond formation?
- Pearson. (n.d.). Acylation of Aniline Explained.
- Quora. (2018). What happens to acetic anhydride after reacting with aniline?
- BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
- PubMed Central. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
- Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
- Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment).
- Google Patents. (n.d.). CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid.
- ResearchGate. (2025). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones | Request PDF.
- PubChem. (n.d.). 3-Fluorobenzoic Acid.
Sources
Common side products in the synthesis of 2-Acetamido-3-fluorobenzoic acid
Welcome to the technical support center for the synthesis of 2-Acetamido-3-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting and practical guidance for the common challenges encountered during this synthetic transformation. Our goal is to equip you with the knowledge to not only identify and resolve issues but also to proactively prevent their occurrence, ensuring a robust and reproducible synthesis.
Introduction: The Synthetic Landscape
The acetylation of 3-fluoroanthranilic acid is the most direct and widely employed method for the synthesis of this compound. While seemingly straightforward, this reaction is nuanced, and a number of potential side products can arise, complicating purification and compromising yield and purity. This guide will dissect the common pitfalls of this synthesis and provide actionable solutions.
Core Synthesis Troubleshooting Guide
This section addresses the most frequently encountered issues during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My reaction appears incomplete, and I'm isolating a significant amount of starting material. What are the likely causes and how can I improve the conversion?
Answer: Incomplete conversion, resulting in the recovery of 3-fluoroanthranilic acid, is a common issue. Several factors can contribute to this:
-
Insufficient Acetylating Agent: While a slight excess of acetic anhydride is typically used, an insufficient amount will naturally lead to incomplete reaction. Ensure accurate measurement of your reagents.
-
Low Reaction Temperature: The acetylation of the sterically hindered and electronically deactivated amine of 3-fluoroanthranilic acid may require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gentle heating.
-
Short Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A premature work-up will result in a mixture of starting material and product.
Troubleshooting Protocol: Optimizing Reaction Conversion
-
Stoichiometry Check: Carefully re-calculate and measure the molar equivalents of 3-fluoroanthranilic acid and acetic anhydride. A 1.1 to 1.5 molar excess of acetic anhydride is a good starting point.
-
Temperature Adjustment: If the reaction is sluggish at room temperature, gradually increase the temperature to 40-60 °C and monitor the progress by TLC.
-
Reaction Monitoring: Develop a TLC system to track the disappearance of the starting material and the appearance of the product. A typical mobile phase could be a mixture of ethyl acetate and hexanes with a small amount of acetic acid to improve spot shape. The more polar 3-fluoroanthranilic acid will have a lower Rf value than the less polar product.[1]
Question 2: I've observed a less polar byproduct in my TLC analysis that I suspect is a diacetylated compound. How can I prevent its formation?
Answer: The formation of the diacetylated side product, 2-(diacetylamino)-3-fluorobenzoic acid, can occur, especially under forcing reaction conditions. The lone pair of electrons on the amide nitrogen can attack another molecule of acetic anhydride.
Mechanism of Diacylation:
// Nodes Amide [label="this compound", fillcolor="#F1F3F4"]; Ac2O [label="Acetic Anhydride", fillcolor="#F1F3F4"]; Intermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Diacetylated [label="2-(Diacetylamino)-3-fluorobenzoic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AcOH [label="Acetic Acid", fillcolor="#F1F3F4"];
// Edges Amide -> Intermediate [label="Nucleophilic attack by amide nitrogen"]; Ac2O -> Intermediate; Intermediate -> Diacetylated [label="Collapse of intermediate"]; Intermediate -> AcOH [label="Elimination"]; }
Preventative Measures for Diacylation:
-
Control Stoichiometry: Avoid using a large excess of acetic anhydride.
-
Temperature Management: High temperatures can promote diacylation. Maintain the lowest effective temperature for complete mono-acetylation.
-
Reaction Time: Do not prolong the reaction unnecessarily after the starting material has been consumed, as this can lead to over-acetylation.
Question 3: During my aqueous workup, I seem to be losing product and regenerating the starting material. What is happening and how can I avoid this?
Answer: You are likely observing the hydrolysis of the amide bond in this compound back to 3-fluoroanthranilic acid. Amides are susceptible to hydrolysis under both acidic and basic conditions, which are often employed during workup.
Troubleshooting Amide Hydrolysis During Workup:
-
pH Control: If using an acidic or basic wash, perform it quickly and at a low temperature (e.g., with an ice bath). Neutralize the solution promptly after extraction.
-
Avoid Strong Acids/Bases: If possible, use milder acidic (e.g., dilute citric acid) or basic (e.g., saturated sodium bicarbonate) solutions for washing.
-
Minimize Contact Time: Reduce the time the product is in contact with aqueous acidic or basic solutions.
// Nodes Start [label="Crude Reaction Mixture", fillcolor="#F1F3F4"]; Quench [label="Quench with cold water/ice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extract [label="Extract with Organic Solvent\n(e.g., Ethyl Acetate)", fillcolor="#F1F3F4"]; Wash_Bicarb [label="Wash with saturated NaHCO3 (cold)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash_Brine [label="Wash with Brine", fillcolor="#F1F3F4"]; Dry [label="Dry over Na2SO4 or MgSO4", fillcolor="#F1F3F4"]; Concentrate [label="Concentrate in vacuo", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Purify (Recrystallization/Chromatography)", fillcolor="#F1F3F4"];
// Edges Start -> Quench; Quench -> Extract; Extract -> Wash_Bicarb [label="Removes excess\nacetic acid"]; Wash_Bicarb -> Wash_Brine; Wash_Brine -> Dry; Dry -> Concentrate; Concentrate -> Purify; }
Question 4: My final product is contaminated with a non-polar impurity that doesn't correspond to the starting material or diacetylated product. Could it be a decarboxylation product?
Answer: Yes, this is a distinct possibility. Anthranilic acids are known to undergo decarboxylation at elevated temperatures to form the corresponding aniline derivative.[2][3] In this case, either the starting material (3-fluoroanthranilic acid) or the product (this compound) could decarboxylate to yield 2-fluoroaniline or N-(2-fluorophenyl)acetamide, respectively.
Conditions Favoring Decarboxylation:
-
High Temperatures: Prolonged heating at temperatures above 100 °C significantly increases the risk of decarboxylation.[2][3]
-
Acid Catalysis: The decarboxylation of anthranilic acid can be catalyzed by acids.[2]
Mitigation Strategies:
-
Temperature Control: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.
-
Avoid Strong Acids at High Temperatures: If acidic conditions are necessary, they should be employed at lower temperatures.
Question 5: I'm observing the formation of tar-like byproducts. What is the source of these impurities and how can I prevent them?
Answer: The formation of dark, tar-like substances is often indicative of impurities in the starting 3-fluoroanthranilic acid or decomposition under harsh reaction conditions.[4]
Preventing Tar Formation:
-
Purity of Starting Material: Ensure the 3-fluoroanthranilic acid is of high purity. If necessary, recrystallize it before use.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to colored impurities.
-
Controlled Addition of Reagents: Add the acetic anhydride dropwise to control the initial exotherm of the reaction, which can prevent localized overheating and decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify crude this compound?
A1: Recrystallization is often the most effective method for purifying the final product. A suitable solvent system can be found by testing various solvents. Good candidates include ethanol/water, acetone/water, or ethyl acetate/hexanes. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot, while the impurities are either insoluble in the hot solvent or remain soluble in the cold solvent.
Q2: Can I use a different acetylating agent instead of acetic anhydride?
A2: Yes, acetyl chloride can also be used. The reaction with acetyl chloride is typically faster and more exothermic. It is crucial to use a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct, which could otherwise protonate the starting amine and halt the reaction.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the product and help identify any impurities.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
HPLC: To determine the purity of the final product with high accuracy.
Q4: What are the expected solubility properties of the product and the main potential impurities?
A4: The solubility of the product and key impurities will influence the choice of purification strategy.
| Compound | Expected Solubility in Water | Expected Solubility in Organic Solvents (e.g., Ethyl Acetate) |
| This compound | Sparingly soluble | Soluble |
| 3-Fluoroanthranilic acid | Slightly soluble | Soluble |
| 2-(Diacetylamino)-3-fluorobenzoic acid | Poorly soluble | More soluble than mono-acetylated |
| N-(2-fluorophenyl)acetamide | Poorly soluble | Soluble |
This difference in solubility can be exploited during aqueous workup and recrystallization. For instance, washing the crude organic extract with a dilute aqueous base can help remove unreacted acidic starting material.
Summary of Potential Side Products and their Identification
| Side Product | Structure | Formation Conditions | Identification Notes (TLC/NMR) |
| Unreacted Starting Material | 3-Fluoroanthranilic acid | Incomplete reaction | Lower Rf than product. Presence of -NH₂ protons in ¹H NMR. |
| Diacetylation Product | 2-(Diacetylamino)-3-fluorobenzoic acid | Excess acetylating agent, high temp. | Higher Rf than product. Two acetyl signals in ¹H NMR. |
| Hydrolysis Product | 3-Fluoroanthranilic acid | Acidic/basic workup | Same as starting material. |
| Decarboxylation Product | N-(2-fluorophenyl)acetamide | High temperature | Higher Rf than product. Absence of carboxylic acid proton in ¹H NMR. |
References
- Dunn, G. E., & Scott, K. J. (1970). The decarboxylation of anthranilic acid. Canadian Journal of Chemistry, 48(1), 123-128.
- Stevens, W. H., & Dunn, G. E. (1952). The decarboxylation of anthranilic acid. Canadian Journal of Chemistry, 30(11), 893-901.
- Willi, A. V., Won, C. M., & Vilk, P. (1969). Kinetics and mechanism of the decarboxylation of anthranilic acid in aqueous solution. The Journal of Physical Chemistry, 73(7), 2269-2274.
- Dunn, J. B., Burns, M. L., Hunter, S. E., & Savage, P. E. (2003). Hydrothermal stability of aromatic carboxylic acids. The Journal of Supercritical Fluids, 27(3), 263-274.
- Organic Syntheses, Coll. Vol. 10, p.29 (2004); Vol. 79, p.159 (2002).
- Blanksma, J. J. (1902). Sur la préparation des anhydrides mixtes des acides acétique et trifluoroacétique. Recueil des Travaux Chimiques des Pays-Bas, 21(9), 256-260.
- Emmons, W. D., & Lucas, G. B. (1955). Peroxytrifluoroacetic Acid. V. The Preparation of Mixed Anhydrides of Trifluoroacetic Acid. Journal of the American Chemical Society, 77(8), 2287-2288.
- Bourne, E. J., Stacey, M., Tatlow, J. C., & Tedder, J. M. (1949). Studies on trifluoroacetic acid. Part I. The preparation of trifluoroacetic anhydride and some of its properties. Journal of the Chemical Society (Resumed), 2976-2979.
- Graupera, A., & Almendros, P. (2005). In situ preparation of mixed anhydrides containing the trifluoroacetyl moiety. Application to the esterification of cholesterol and phenol. ARKIVOC, 2005(6), 127-135.
- Stecher, E. T., & Ryder, H. F. (1942). The Acetylation of p-Aminobenzoic Acid. Journal of the American Chemical Society, 64(6), 1485-1486.
- PubChem. (n.d.). 3-Fluorobenzoic acid.
- Scribd. (n.d.). TLC for Aspirin Synthesis Monitoring.
- Wikipedia. (n.d.). 3-Fluorobenzoic acid.
- Weber, W. W., & Hein, D. W. (1985). N-acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. Drug Metabolism and Disposition, 13(6), 722-727.
- ResearchGate. (2006). Mixed carboxylic acid anhydrides: I. Acetic-formic anhydride.
- PubMed. (1949). Some factors affecting the acetylation of p-aminobenzoic acid in the rat.
- YouTube. (2020). Acylation using an anhydride.
- ResearchGate. (2014). Acetylation and condensation of p-amino benzoic acid 1 with different reagents.
Sources
Technical Support Center: Synthesis of 2-Acetamido-3-fluorobenzoic acid
Welcome to the technical support center for the synthesis of 2-Acetamido-3-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in this multi-step synthesis. My approach is to provide not just procedural steps, but to delve into the chemical reasoning behind them, empowering you to diagnose and resolve issues effectively. This document is structured as a series of frequently asked questions (FAQs) that directly address common points of failure in the synthetic pathway.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved in two main stages:
-
Formation of the precursor: Synthesis of 2-Amino-3-fluorobenzoic acid. A reliable and high-yield route starts from 2-fluoroaniline, proceeds through a 7-fluoroisatin intermediate, and concludes with an oxidative cleavage.[1]
-
Acetylation: The final step involves the acetylation of the amino group on the 2-Amino-3-fluorobenzoic acid precursor.
This guide will troubleshoot both stages of this process.
Caption: Overall synthetic workflow for this compound.
Part 1: Troubleshooting the Synthesis of 2-Amino-3-fluorobenzoic acid (Precursor)
Low yield or failure in the final step often originates from issues in the preparation of the key precursor. Let's address the common problems in this sequence.
FAQ 1: My yield of 7-fluoroisatin is low after the sulfuric acid cyclization step. What are the likely causes?
This is a critical step where precise control of reaction conditions is paramount. Low yields can typically be attributed to two main factors: incomplete reaction or degradation of the starting material/product.
Answer:
The cyclization of N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide to 7-fluoroisatin is an acid-catalyzed intramolecular electrophilic aromatic substitution. The high concentration of sulfuric acid serves both as a catalyst and a dehydrating agent.
Potential Causes and Solutions:
-
Insufficient Acid Concentration: The use of concentrated sulfuric acid is crucial. If your acid has absorbed atmospheric moisture, its effectiveness will be reduced.
-
Solution: Use a fresh, unopened bottle of concentrated (98%) sulfuric acid. Ensure your glassware is scrupulously dry before starting the reaction.
-
-
Incorrect Reaction Temperature and Time: The temperature profile of this reaction is critical. The addition of the anilide starting material should be done portion-wise to control the initial exotherm, followed by heating to ensure the reaction goes to completion.[1]
-
Solution: Add the anilide reactant slowly over an hour while maintaining the temperature at 70°C. After the addition is complete, increase the temperature to 90°C and hold for 60 minutes to drive the cyclization.[1] Overheating or prolonged reaction times can lead to sulfonation of the aromatic ring or other degradation pathways.
-
-
Inefficient Quenching and Extraction: The reaction is quenched by pouring the acidic mixture into a large volume of ice-water. This step precipitates the product and dilutes the acid. If not done correctly, product can be lost or degraded.
-
Solution: Pour the reaction mixture rapidly into a vigorously stirred mixture of ice-water and ethyl acetate.[1] This ensures rapid cooling and dilution, minimizing side reactions. The ethyl acetate serves to immediately extract the product as it precipitates, protecting it from the aqueous acidic environment. Perform multiple extractions (at least 2-3) of the aqueous phase to ensure complete recovery of the product.[1]
-
-
Purity of Starting Material: Impurities in the N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide can interfere with the cyclization.
-
Solution: While the crude product from the first step is often pure enough, if you suspect issues, recrystallize it from ethanol to obtain a nearly colorless product before proceeding with the cyclization.[1]
-
| Parameter | Recommended Condition | Rationale |
| Acid | Concentrated H₂SO₄ (98%) | Catalyst and dehydrating agent |
| Addition Temp. | 70°C (over 1 hr) | Controls initial exotherm |
| Reaction Temp. | 90°C (for 1 hr) | Drives reaction to completion |
| Quenching | Rapid addition to ice/water/EtOAc | Minimizes degradation, extracts product |
| Extraction | Ethyl Acetate (2-3 times) | Ensures complete product recovery |
FAQ 2: The oxidative cleavage of 7-fluoroisatin to 2-Amino-3-fluorobenzoic acid is incomplete or giving a low yield.
This step involves the careful oxidative cleavage of the isatin ring using hydrogen peroxide under basic conditions. The reaction is sensitive to temperature and the rate of addition of the oxidant.
Answer:
The mechanism involves the nucleophilic attack of the hydroperoxide anion (formed from H₂O₂ in NaOH) on the C2-carbonyl of the isatin, leading to a cascade that ultimately cleaves the C2-C3 bond to form the carboxylate and release carbonate.
Potential Causes and Solutions:
-
Temperature Control: The reaction is exothermic. If the temperature rises too high (e.g., above 40-50°C), the hydrogen peroxide can decompose prematurely into oxygen and water, rendering it ineffective.
-
Solution: Add the 30% hydrogen peroxide solution dropwise over a period of at least 45 minutes.[1] Use an ice bath to maintain the reaction temperature between 30°C and 40°C. Monitor the temperature closely with a thermometer in the reaction flask.
-
-
Incorrect pH during Work-up: The product, 2-Amino-3-fluorobenzoic acid, is amphoteric. It is soluble at high and low pH but will precipitate at its isoelectric point. Careful pH adjustment is critical for isolation.
-
Solution: After the reaction is complete, carefully acidify the mixture. The product will begin to precipitate around pH 4-5 and will fully precipitate at a pH of approximately 1.[1] Add the acid slowly while monitoring the pH with a pH meter or pH paper. Adding the acid too quickly can cause localized pH changes and may not lead to optimal crystallization.
-
-
Degradation of Hydrogen Peroxide: Hydrogen peroxide solutions can degrade over time.
-
Solution: Use a fresh, properly stored bottle of 30% hydrogen peroxide. You can test its concentration using a standard potassium permanganate titration if you suspect it has degraded.
-
-
Incomplete Reaction: Insufficient reaction time can lead to incomplete conversion.
-
Solution: After the H₂O₂ addition is complete, allow the mixture to stir for at least 1.5 hours to ensure the reaction has finished before starting the acidification.[1]
-
Part 2: Troubleshooting the Acetylation of 2-Amino-3-fluorobenzoic acid
This final step is a standard N-acetylation. However, the presence of both an amino group and a carboxylic acid group on the same molecule can lead to challenges.
FAQ 3: My acetylation reaction is incomplete, and I am recovering unreacted 2-Amino-3-fluorobenzoic acid.
This is a common issue often related to the choice of acetylating agent, reaction conditions, and the reactivity of the starting material.
Answer:
The amino group of 2-Amino-3-fluorobenzoic acid is nucleophilic and attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride or acetic anhydride).
Potential Causes and Solutions:
-
Reactivity of Acetylating Agent: Acetyl chloride is highly reactive and can be hydrolyzed rapidly by any water present.[2] Acetic anhydride is less reactive but also susceptible to hydrolysis.
-
Solution: Ensure your solvent and glassware are anhydrous, especially when using acetyl chloride. If using an aqueous medium, a base is required to neutralize the HCl byproduct and deprotonate the amine, increasing its nucleophilicity.[2][3] Using a slight excess (1.1-1.5 equivalents) of the acetylating agent can help drive the reaction to completion.
-
-
Inadequate Base: In the presence of an acid group, the amino group can be protonated, rendering it non-nucleophilic. A base is required to neutralize the carboxylic acid and any acid byproduct (like HCl from acetyl chloride).
-
Low Reaction Temperature: Like most reactions, acetylation rates are temperature-dependent.
-
Solution: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50°C) can increase the reaction rate. However, be cautious, as higher temperatures can also increase the rate of side reactions or hydrolysis of the acetylating agent.
-
FAQ 4: My final product, this compound, is impure after isolation. What are the likely side products?
Impurity issues often stem from side reactions during the acetylation or from carrying over impurities from the precursor.
Answer:
The primary impurities are typically unreacted starting material or di-acylated/polymeric products, although the latter is less common under standard conditions.
Potential Causes and Solutions:
-
Unreacted Starting Material: As discussed in FAQ 3, incomplete reaction is a common source of impurity.
-
Solution: The unreacted 2-Amino-3-fluorobenzoic acid has different solubility properties. During work-up, after the reaction is complete, acidifying the solution will protonate the unreacted amino group, making it more water-soluble than the desired N-acetylated product. The desired product should precipitate upon acidification, leaving the majority of the starting material in the aqueous solution.
-
-
O-Acetylation: Although less likely, it's possible for the carboxylic acid to react with the acetylating agent to form a mixed anhydride. This is usually unstable and will hydrolyze back to the carboxylic acid during aqueous work-up.
-
Solution: A standard aqueous work-up and recrystallization are typically sufficient to remove any minor impurities of this type.
-
-
Purification by Recrystallization: The most effective way to remove impurities is through recrystallization.
-
Solution: A mixture of ethanol and water is often an effective solvent system for recrystallizing aromatic acids.[4] Dissolve the crude product in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate, and then allow the solution to cool slowly. The pure product should crystallize out, leaving impurities in the mother liquor.
-
Caption: Troubleshooting decision tree for low yield synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-fluorobenzoic acid[1]
This protocol is adapted from Organic Syntheses, a highly trusted source for reliable chemical preparations.
-
Step A: N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide: A mixture of hydroxylamine hydrochloride (62.0 g), anhydrous sodium sulfate (256.7 g), and 2,2,2-trichloro-1-ethoxyethanol (79.5 g) in water (1125 mL) is prepared. To this, a solution of 2-fluoroaniline (30 g) in aqueous HCl is added. The mixture is heated to reflux, then cooled. The resulting precipitate is filtered, washed with ice-cold water, and dried to yield the product.
-
Step B: 7-Fluoroisatin: The product from Step A (30.0 g) is added portion-wise over 1 hour to concentrated sulfuric acid (100 mL) heated to 70°C. The resulting solution is then heated to 90°C for 60 minutes. The reaction mixture is cooled and rapidly added to a vigorously stirred mixture of ice-water (1.0 L) and ethyl acetate (200 mL). The organic phase is separated, and the aqueous phase is extracted twice more with ethyl acetate. The combined organic layers are dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Step C: 2-Amino-3-fluorobenzoic acid: 7-Fluoroisatin (15.0 g) is suspended in 1 M aqueous sodium hydroxide (200 mL). 30% hydrogen peroxide (22 mL) is added dropwise over 45 minutes, maintaining the temperature between 30-40°C. The mixture is stirred for 1.5 hours. The solution is then carefully acidified with 3 M HCl to a final pH of 1 to precipitate the product. The solid is collected by filtration and dried.
Protocol 2: Acetylation of 2-Amino-3-fluorobenzoic acid[2][3]
This protocol is a generalized procedure based on standard methods for acetylating aromatic amines.
-
Dissolve 2-Amino-3-fluorobenzoic acid (1 equivalent) in a 5-10% aqueous sodium bicarbonate solution. Stir until a clear solution is obtained.
-
Cool the solution in an ice bath to 0-5°C.
-
Add acetyl chloride (1.1 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10°C. Alternatively, acetic anhydride (1.1 equivalents) can be used.
-
After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully acidify the reaction mixture with cold 1 M HCl to a pH of ~2-3.
-
The white precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallize the crude product from an ethanol/water mixture for further purification.
References
- Sessler, J. L., et al. (2005). 2-amino-3-fluorobenzoic acid. Organic Syntheses, 82, 96. [Link]
- Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125. [Link]
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11). [Link]
- Jasperse, C. (n.d.). Aromatic Reactions. Chem 360 Jasperse Ch. 17 Notes. [Link]
- Leah4sci. (2025). Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects... [Live Recording]. YouTube. [Link]
- Google Patents. (2004). The preparation method of 2-amino-5-fluorobenzoic acid. CN1477097A.
- Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125. [Link]
- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
- Chemistry LibreTexts. (2020). 18.1: Electrophilic Aromatic Substitution (EAS). Chemistry LibreTexts. [Link]
- Wang, J., et al. (2018). Steric-Free Bioorthogonal Labeling of Acetylation Substrates Based on a Fluorine–Thiol Displacement Reaction. ACS Chemical Biology, 13(7), 1696-1701. [Link]
- Xu, B., et al. (2020). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.
- Balz, G., & Schiemann, G. (1943). p-FLUOROBENZOIC ACID. Organic Syntheses, 2, 304. [Link]
- Pathak, M., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613. [Link]
- Research Journal of Pharmacy and Technology. (2021). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 14(11), 5871-5878. [Link]
- ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- PubChem. (n.d.). 2-Acetamido-4-fluorobenzoic acid. PubChem. [Link]
- Google Patents. (2013). Preparation method of 2-fluoro-3-chlorobenzoic acid. CN103073418A.
- Debenham, J. S., & Fraser-Reid, B. (2003). Practical synthesis of the 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucosides of Fmoc-serine and Fmoc-threonine and their benzyl esters.
Sources
Technical Support Center: Optimizing Synthesis of 2-Acetamido-3-fluorobenzoic Acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Acetamido-3-fluorobenzoic acid. We will address specific issues encountered during experimentation, with a focus on optimizing the reaction temperature to maximize yield and purity.
Synthesis Overview
The primary and most direct synthesis route to this compound is the N-acetylation of its corresponding amine, 2-amino-3-fluorobenzoic acid. This is typically achieved using an acetylating agent such as acetic anhydride.
Figure 1: General reaction scheme for the synthesis of this compound.
Temperature control during this reaction is paramount. It directly influences reaction kinetics, product stability, and the formation of undesirable byproducts.
Troubleshooting Guide
This section addresses common problems in a question-and-answer format to help you troubleshoot and optimize your synthesis.
Q1: My reaction is resulting in a low yield of this compound. What are the likely temperature-related causes?
A low yield is often a direct consequence of suboptimal temperature settings. Two primary scenarios exist:
-
Temperature Too Low: If the reaction temperature is insufficient, the activation energy for the acetylation will not be met, leading to a slow or incomplete reaction. Unreacted 2-amino-3-fluorobenzoic acid will remain, significantly reducing the isolated yield of the desired product. Many acetylation reactions of aromatic amines can be conducted efficiently at room temperature, but gentle warming may be necessary depending on the solvent and specific reagents used.[1]
-
Temperature Too High: Excessive heat can lead to several yield-reducing pathways. The most significant is the potential for product decomposition. Amides can undergo hydrolysis back to the starting amine and carboxylic acid, a reaction that is accelerated by heat.[2] Furthermore, very high temperatures can promote the formation of complex, tar-like byproducts that complicate purification and reduce the overall yield.[3]
Q2: I'm observing significant byproduct formation, including a dark coloration of the reaction mixture. How can I use temperature to improve purity?
Byproduct formation is a clear indicator that the reaction conditions, particularly temperature, need refinement.
-
Primary Side Reaction - Hydrolysis: The most common byproduct is the starting material, 2-amino-3-fluorobenzoic acid, reformed through the hydrolysis of the acetamido group. This reverse reaction is catalyzed by the presence of water (which can be introduced with reagents or from atmospheric moisture) and is significantly accelerated by heat. To minimize hydrolysis, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate and ensure anhydrous conditions where possible.
-
Thermal Decomposition & Tarring: Dark coloration and the formation of insoluble tars are classic signs of thermal decomposition. This occurs when the reaction temperature exceeds the stability threshold of the starting materials or the product. A process for the direct acetylation of aromatic amines notes that the reaction temperature must be kept below the boiling point of acetic anhydride (140°C) and the melting points of the reactant and product to avoid unwanted side reactions and agglomeration.[3]
-
Intermediate-Related Impurities: In the synthesis of the precursor, 2-amino-3-fluorobenzoic acid, it is noted that heating a reaction involving an anilide in concentrated sulfuric acid to 90°C is optimal, as higher temperatures lead to byproducts.[4] While this is for a different reaction, it highlights the thermal sensitivity of related fluorinated aromatic compounds.
Q3: What is the recommended starting temperature range for the acetylation of 2-amino-3-fluorobenzoic acid?
Based on general procedures for the acetylation of substituted anthranilic acids and other aromatic amines, a moderate temperature range is advisable.
-
Initial Recommendation: Start the reaction at room temperature (20-25°C). Many acetylations with acetic anhydride are exothermic and proceed efficiently without external heating.[1] Some procedures even recommend cooling the reaction mixture in an ice bath initially, especially during the addition of acetic anhydride.[5]
-
Gentle Warming: If reaction monitoring (e.g., by TLC) shows a slow conversion rate at room temperature, the mixture can be gently warmed. A temperature range of 40-60°C is a prudent next step.[3] Heating to a gentle boil for a short period (e.g., 15 minutes) has been reported for the synthesis of N-acetylanthranilic acid, a structurally similar compound.[6]
-
Reflux Conditions: Refluxing is also a possibility but should be approached with caution due to the increased risk of side reactions. If reflux is necessary, the choice of solvent will dictate the temperature. Using a lower-boiling solvent may be preferable to control the maximum temperature.
Q4: How can I effectively monitor the reaction to find the optimal temperature?
Proper reaction monitoring is crucial for determining the ideal balance between reaction time and temperature.
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for qualitatively tracking the progress of the reaction. Periodically sample the reaction mixture and spot it on a TLC plate alongside your starting material (2-amino-3-fluorobenzoic acid). A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be developed to clearly separate the starting material from the more nonpolar product. The reaction is complete when the starting material spot has disappeared.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can be used to accurately determine the percentage of starting material remaining and the amount of product and key byproducts formed over time at different temperatures. This data is essential for precise optimization. N-acetylation of aminobenzoic acids has been effectively monitored using HPLC.[7]
FAQs
Q1: What is the principal mechanism of the acetylation reaction?
The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the amino group on 2-amino-3-fluorobenzoic acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a molecule of acetic acid as a byproduct and forming the stable amide product.[8][9]
Q2: Why is precise temperature control so vital for this specific synthesis?
Temperature control is a delicate balancing act. You need enough thermal energy to drive the reaction forward at an efficient rate, but not so much that you trigger decomposition or hydrolysis of the desired amide product. The electron-withdrawing nature of the fluorine and carboxylic acid groups on the aromatic ring can influence the reactivity and stability of the molecule, making it susceptible to side reactions at elevated temperatures.
Q3: Can the product, this compound, degrade under excessive heat?
Yes. The primary thermal degradation pathway is the hydrolysis of the amide bond, reverting the molecule back to 2-amino-3-fluorobenzoic acid and acetic acid. This is especially problematic if water is present. While direct thermal stability data for this specific molecule is scarce, amides, in general, are susceptible to hydrolysis under heated acidic or basic conditions. A predictive analysis of a similar compound, 3-fluorobenzoic acid morpholide, suggests an onset of thermal decomposition in the range of 250-300°C, likely involving the cleavage of the amide bond.[10]
Q4: What analytical techniques are recommended for final product characterization and purity assessment?
To ensure the identity and purity of your final this compound, a combination of the following methods is recommended:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides unambiguous structural confirmation.
-
FT-IR Spectroscopy: To confirm the presence of key functional groups (amide C=O, N-H, and carboxylic acid O-H).
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining purity with high accuracy.[7]
Experimental Protocols & Data
Protocol: Temperature Optimization Study
This protocol outlines a method for systematically determining the optimal reaction temperature.
-
Setup: Prepare three identical reaction vessels (e.g., 50 mL round-bottom flasks), each equipped with a magnetic stirrer and a thermometer.
-
Reagents: To each flask, add 2-amino-3-fluorobenzoic acid (1.0 eq) and a suitable solvent (e.g., glacial acetic acid or dichloromethane).
-
Temperature Control:
-
Flask 1: Place in an ice-water bath to maintain 0-5°C.
-
Flask 2: Keep at ambient room temperature (e.g., 25°C).
-
Flask 3: Place in a water bath pre-heated to a moderately elevated temperature (e.g., 50°C).
-
-
Reaction Initiation: Slowly add acetic anhydride (1.1 eq) to each flask with vigorous stirring.
-
Monitoring: At regular intervals (e.g., 15, 30, 60, and 120 minutes), take a small aliquot from each flask and analyze by TLC to monitor the consumption of the starting material.
-
Workup: Once a reaction is deemed complete (by TLC), quench it by slowly adding cold water to hydrolyze any remaining acetic anhydride.
-
Isolation & Analysis: Isolate the precipitated product by vacuum filtration, wash with cold water, and dry. Determine the yield and purity (by HPLC) for each temperature condition.
Data Interpretation
Summarize your findings in a table to identify the optimal conditions.
| Temperature (°C) | Reaction Time (min) | Crude Yield (%) | Purity (HPLC Area %) | Observations |
| 0-5 | >120 | Low | High | Very slow reaction, incomplete conversion. |
| 25 (Ambient) | 60 | Good | High | Efficient conversion, clean product. |
| 50 | 30 | High | Moderate | Fast reaction, slight increase in impurities observed. |
| >80 (Hypothetical) | <15 | Variable/Low | Low | Potential for discoloration, significant byproduct formation. |
This table presents hypothetical data to illustrate the expected trend.
Visualizations
Diagram: Troubleshooting Workflow
This diagram outlines a logical flow for addressing common issues during the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
Diagram: Temperature vs. Reaction Outcome
This diagram illustrates the relationship between temperature and the key outcomes of yield and purity.
Caption: The effect of temperature on synthesis yield and purity.
References
- Jadhav, S. D., & Shinde, S. V. (2023). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions.
- Scribd. (n.d.). Lab 10 N Acetylation -- The Acetylation of A Primary Aromatic Amine.
- Powers, E. J. (1985). U.S. Patent No. 4,537,991. Washington, DC: U.S.
- Ghosh, R., & Chakraborty, A. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC, 2004(i), 55-63. [Link]
- ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Table].
- Knettle, J. (n.d.).
- Patel, N. B., & Patel, H. R. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development & Research, 3(4), 231-239.
- Ploch, P., et al. (2018). Synthesis and properties of new N-acyl derivatives of anthranilic acid. Voprosy Khimii i Khimicheskoi Tekhnologii, (4), 68-75.
- Templar. (2015, April 24). anthranilic acid acetylation in various conditions. Sciencemadness.org. [Link]
- Glisic, B. D., & Orbo, M. D. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Green Chemistry Letters and Reviews, 13(2), 93-102. [Link]
- Kollmar, M., et al. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
- Foellmann, W., et al. (2013). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. Journal of Toxicology and Environmental Health, Part A, 76(1), 1-13. [Link]
- ResearchGate. (n.d.). Acetylation and condensation of p-amino benzoic acid 1 with different reagents. [Diagram].
- Pathak, T. P., et al. (2011). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 123(5), 603-610. [Link]
- Sheehan, J. C. (1974). U.S. Patent No. 3,804,821. Washington, DC: U.S.
- PubChem. (n.d.). 2-Acetamido-4-fluorobenzoic acid.
- Sullivan, B., & Anastas, P. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]
- Zhang, H., et al. (2016).
- Fulton, J. R., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 24(1), 44-63. [Link]
- Study.com. (n.d.). Acetylation Reaction | Definition, Mechanism & Examples.
- Turner, B. D., et al. (2005). ACETYLATION LABELING MASS SPECTROMETRY. Proceedings of the Indiana Academy of Science, 114(2), 116-121.
- ResearchGate. (n.d.). Acetylation of Amino and Tyrosine Hydroxyl Groups.
- Wikipedia. (n.d.). 3-Fluorobenzoic acid. [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. tandfonline.com [tandfonline.com]
- 3. US4537991A - Process for the direct acetylation of aromatic amines - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. www1.udel.edu [www1.udel.edu]
- 7. N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Acetylation Reaction | Definition, Mechanism & Examples - Lesson | Study.com [study.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Purification challenges of 2-Acetamido-3-fluorobenzoic acid and solutions
Introduction
Welcome to the technical support guide for 2-Acetamido-3-fluorobenzoic acid (CAS No. 550346-18-4). This document is designed for researchers, chemists, and drug development professionals who are working with this compound and encountering challenges in achieving the desired purity. As a key intermediate in the synthesis of various pharmaceutical agents and complex organic molecules, the purity of this compound is paramount to the success of subsequent reactions and the integrity of the final product.
This guide provides a series of frequently asked questions (FAQs) and a detailed troubleshooting section in a question-and-answer format. We will delve into the common impurities, their origins, and scientifically-grounded solutions to overcome these purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile is heavily dependent on the synthetic route. However, based on the common synthesis pathway—acetylation of 2-amino-3-fluorobenzoic acid—you can typically expect the following:
-
Unreacted Starting Material: Residual 2-amino-3-fluorobenzoic acid is a frequent impurity if the acetylation reaction is incomplete.
-
Hydrolysis Product: The acetamido group is an amide, which can be susceptible to hydrolysis back to the amine (2-amino-3-fluorobenzoic acid) under acidic or basic conditions, especially if exposed to aqueous workups for extended periods or at elevated temperatures.[1]
-
Isomeric Impurities: If the initial precursor (e.g., a fluoronitrobenzoic acid) was not isomerically pure, you might carry over other isomers, such as 2-Acetamido-5-fluorobenzoic acid or 4-Acetamido-3-fluorobenzoic acid. Separating these regioisomers can be particularly challenging.[2]
-
Synthesis Byproducts: Depending on the specific reagents and conditions used to synthesize the 2-amino-3-fluorobenzoic acid precursor, colored byproducts or tar-like substances can form.[3] Azo compounds can also arise from side reactions during diazotization steps in precursor synthesis, leading to colored impurities.[2]
Q2: What are the key physicochemical properties of this compound relevant to its purification?
A2: Understanding the compound's properties is crucial for designing an effective purification strategy. While extensive data is not widely published, we can infer key properties based on its structure and analogs.
| Property | Expected Value / Characteristic | Significance for Purification |
| Molecular Formula | C₉H₈FNO₃[4] | Used for calculating molar quantities and confirming mass spectrometry data. |
| Molecular Weight | 197.16 g/mol [4] | Essential for accurate measurements and yield calculations. |
| Appearance | White to off-white or beige solid | A significant deviation (e.g., brown or yellow) indicates the presence of impurities. |
| Melting Point | Expected >180 °C (similar to N-Acetylanthranilic acid at 184-186 °C[5]) | A depressed and broad melting range is a classic indicator of impurity.[6] |
| Acidity (pKa) | Expected ~3.5-4.0 (similar to other benzoic acids[7]) | The acidic proton on the carboxylic acid allows for purification via acid-base extraction. The compound will be soluble in aqueous bases (e.g., NaHCO₃, NaOH) and will precipitate upon re-acidification. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, methanol, ethyl acetate, acetone) and aqueous base. | This solubility profile is key to selecting appropriate solvents for recrystallization and chromatography. |
Q3: How should I store this compound to maintain its purity?
A3: To prevent degradation, the compound should be stored in a cool, dry place, tightly sealed to protect it from moisture.[4] The primary degradation pathway of concern is the hydrolysis of the amide bond.[1] For long-term storage, keeping it in a desiccator is recommended.
Purification Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Q4: My product has a low and broad melting point after initial synthesis. What is the first step I should take?
A4: A low, broad melting point is a definitive sign of impurities. The first step is to diagnose the impurity profile.
-
Cause: Impurities disrupt the crystal lattice of the pure compound, requiring less energy to break the intermolecular forces, which both depresses the melting point and causes it to melt over a wider range.[6]
-
Solution:
-
Analytical Assessment: Run a quick analysis of your crude material. A simple Thin Layer Chromatography (TLC) can often reveal the number of components. For a more quantitative view, High-Performance Liquid Chromatography (HPLC) is recommended.
-
Purification Choice: Based on the analysis, choose a purification method. If there is one major product with minor, less polar or more polar impurities, recrystallization is often a good first choice. If impurities are very close in polarity to your product (e.g., isomers), column chromatography will be necessary.
-
Q5: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What went wrong?
A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in that specific solvent system, forming a liquid phase instead of solid crystals.
-
Probable Causes & Solutions:
-
High Impurity Concentration: A large amount of impurity can create a eutectic mixture with a melting point lower than the boiling point of the solvent.
-
Solution: Try purifying a smaller batch or first attempting a different workup (like an acid-base wash) to remove some impurities before recrystallization.
-
-
Solution Cooled Too Rapidly: Fast cooling does not give the molecules enough time to orient into a crystal lattice.
-
Solution: Re-heat the solution to re-dissolve the oil. Allow it to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote slow crystal growth.[8]
-
-
Inappropriate Solvent Choice: The boiling point of your solvent may be too high, or the compound's solubility may change too drastically with temperature.
-
Solution: Select a different solvent or a mixed-solvent system. For a compound like this, an ethanol/water or ethyl acetate/hexane system is a good starting point. In a mixed-solvent system, you dissolve the compound in a minimal amount of the "good" solvent (e.g., hot ethanol) and then slowly add the "bad" solvent (e.g., water) until turbidity persists.[8]
-
-
Q6: My final crystals are still yellow/brown. How can I remove colored impurities?
A6: Persistent color is usually due to highly conjugated organic byproducts that are present in small quantities but are intensely colored.
-
Cause: These are often byproducts from the synthesis of precursors, such as azo compounds or other polymeric materials.[2][3]
-
Solution:
-
Activated Charcoal (Decolorization): The most common method is to use activated charcoal.[8]
-
Procedure: After dissolving your crude product in the hot recrystallization solvent, remove the flask from the heat and add a very small amount of activated charcoal (e.g., 1-2% of the solute's weight). Swirl the hot mixture for a few minutes.
-
Hot Filtration: You must then perform a hot filtration to remove the charcoal.[8] This step is critical and must be done quickly to prevent your product from crystallizing prematurely in the funnel.
-
Caution: Use charcoal sparingly. It is a non-specific adsorbent and will bind to your product as well as the impurity, leading to a reduction in yield.
-
Q7: My TLC/HPLC shows an impurity that is very close to my product spot/peak. Recrystallization isn't working. What should I do?
A7: This situation strongly suggests the presence of an isomer or a structurally similar byproduct that has nearly identical polarity and solubility to your desired compound.
-
Cause: Isomeric impurities are common in aromatic chemistry and co-crystallize easily, making separation by recrystallization ineffective.[2]
-
Solution: Flash Column Chromatography
-
This is the method of choice for separating compounds with similar polarities. The stationary phase (silica gel) provides a much higher surface area for interaction, allowing for finer separation.
-
Solvent System Selection: First, use TLC to find an eluent system that gives good separation and a retention factor (Rƒ) of ~0.3 for your desired product. A good starting point for this compound would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. Adding a small amount of acetic acid (0.5-1%) to the eluent can help prevent "tailing" of the acidic product on the silica gel.
-
Execution: Pack a column with silica gel, load your sample, and elute with the chosen solvent system, collecting fractions and analyzing them by TLC to identify the pure product.
-
Visualization of Purification Workflow
Decision Logic for Purification Method
The choice between recrystallization and chromatography is a critical first step after initial synthesis and analysis. This diagram outlines the decision-making process.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol is a standard procedure for purifying this compound when impurities have significantly different solubilities.
Caption: Step-by-step workflow for recrystallization.
Detailed Steps:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a stir bar. On a hot plate, bring a minimal amount of ethanol to a gentle boil and add it portion-wise to the flask until the solid just dissolves.
-
Decolorization (If Needed): If the solution is colored, remove it from the heat source. Add a spatula-tip of activated charcoal. Swirl for 2-5 minutes.
-
Hot Filtration: Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper to remove the charcoal or any insoluble impurities.[8]
-
Crystallization: Re-heat the filtrate to boiling. Add hot water dropwise until you see persistent cloudiness. Add one or two drops of hot ethanol to make the solution clear again. Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place it in an ice bath.[6][8]
-
Isolation & Washing: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water ratio) to rinse away soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. Characterize the final product by melting point and HPLC/TLC.
References
- PubChem Compound Summary for CID 2735826, 2-Acetamido-4-fluorobenzoic acid. PubChem. [Link]
- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. [Link]
- CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid.
- 3-Fluorobenzoic acid - Physico-chemical Properties. ChemBK. [Link]
- Chemical Properties of 3-Fluorobenzoic acid, oct-3-en-2-yl ester. Cheméo. [Link]
- Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry | Request PDF.
- N-Acetylanthranilic acid. Wikipedia. [Link]
- Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. PubMed. [Link]
- Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combin
- Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]
- Exp 2 - Recrystallization of Benzoic Acid | PDF | Filtr
- WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
- Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 550346-18-4|this compound|BLD Pharm [bldpharm.com]
- 5. N-Acetylanthranilic acid - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Removal of unreacted starting material from 2-Acetamido-3-fluorobenzoic acid
<
Welcome to the technical support guide for the purification of 2-Acetamido-3-fluorobenzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges, specifically the removal of unreacted starting materials.
Part 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound. The primary starting material for its synthesis is typically 2-Amino-3-fluorobenzoic acid, which is acetylated.[1] Therefore, the most common impurity is this unreacted amino acid.
FAQ 1: My final product shows a persistent impurity. How do I identify it?
Answer: The first step is to confirm the impurity's identity. Given the synthesis route, the most probable contaminant is the starting material, 2-Amino-3-fluorobenzoic acid.
-
Thin-Layer Chromatography (TLC): This is the quickest method for initial diagnosis. Spot your crude product, the starting material, and your purified product on the same TLC plate. The starting amine is more polar than the acetylated product (amide) and should have a lower Retention Factor (Rf) value in a suitable solvent system.[2] A common eluent system for separating anilines from acetanilides is a mixture of dichloromethane and acetone or petroleum ether and ethyl acetate.[3][4]
-
Proton NMR (¹H NMR): Check for the characteristic broad singlet of the amine (-NH₂) protons in the starting material, which will be absent in the pure product. The product will instead show a singlet for the acetyl methyl group (-COCH₃) and an amide N-H peak.
FAQ 2: I've confirmed the impurity is the starting amine. What is the best purification method?
Answer: The most effective method is an acid-base extraction . This technique exploits the key chemical difference between your product and the impurity: the basicity of the aromatic amine in the starting material versus the neutral amide in your product.[5][6][7] Both molecules contain an acidic carboxylic acid group.
-
The Principle: By dissolving the crude mixture in an organic solvent (like ethyl acetate) and washing with a dilute aqueous acid (e.g., 5% HCl), the basic amine is protonated to form a water-soluble ammonium salt.[6][7][8] This salt partitions into the aqueous layer, while your neutral amide product remains in the organic layer. Subsequent washes and neutralization steps complete the separation.
FAQ 3: My acid-base extraction isn't working perfectly. What could be wrong?
Answer: Several factors can reduce the efficiency of an acid-base extraction:
-
Incorrect pH: Ensure the pH of the aqueous acid wash is low enough (pH 1-2) to fully protonate the starting amine. Conversely, when isolating the product, ensure the final pH is acidic enough to keep the carboxylic acid protonated and thus soluble in the organic layer.
-
Insufficient Mixing: The two layers (aqueous and organic) must be mixed thoroughly in the separatory funnel to ensure complete transfer of the protonated amine into the aqueous phase.
-
Emulsion Formation: Emulsions (stable mixtures of the two immiscible layers) can form, especially if shaken too vigorously. To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or let the funnel stand for an extended period.
FAQ 4: Can I use recrystallization instead of extraction?
Answer: Yes, recrystallization is a viable alternative or a good secondary purification step after extraction.[9][10] This method relies on differences in solubility between the product and the impurity in a given solvent at different temperatures.
-
Solvent Choice is Key: The ideal solvent is one in which your product, this compound, is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurity remains soluble at low temperatures. Ethanol, or a mixed solvent system like ethanol/water, is often a good starting point for benzoic acid derivatives.[11][12] A detailed protocol is provided in Part 2.
FAQ 5: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or if there's a high concentration of impurities.[11]
-
Solution: Re-heat the solution to dissolve the oil completely. Add a small amount of additional hot solvent to dilute the solution slightly. Then, allow the solution to cool much more slowly. Insulating the flask can help promote the gradual formation of pure crystals.[11]
Part 2: Purification Strategies & Experimental Protocols
This section provides a logical workflow for purification and detailed step-by-step protocols.
Overall Purification Workflow
The diagram below illustrates the decision-making process for purifying your crude this compound.
Caption: Purification workflow decision tree.
Comparative Properties Table
Understanding the differences in physical properties is crucial for designing a separation strategy.
| Property | 2-Amino-3-fluorobenzoic acid (Starting Material) | This compound (Product) | Rationale for Separation |
| Molar Mass | 155.13 g/mol [13][14][15] | 197.16 g/mol [16] | --- |
| Structure | Contains a basic -NH₂ group | Contains a neutral -NHCOCH₃ group | The basic amine can be protonated and made water-soluble; the amide cannot. This is the basis for acid-base extraction.[5][6] |
| Acidity (pKa) | Carboxyl pKa ~3-4; Amino pKa ~2-3 (as conjugate acid) | Carboxyl pKa ~3-4[17][18] | The key difference is the basicity of the nitrogen, not the acidity of the carboxyl group. |
| Polarity | More polar | Less polar | Allows for separation by chromatography (TLC, column). The more polar amine will adhere more strongly to a silica gel stationary phase.[2][19] |
Protocol 1: Purification by Acid-Base Extraction
This protocol is the primary recommended method for removing the unreacted 2-Amino-3-fluorobenzoic acid.
Objective: To selectively remove the basic starting material from the neutral product.
Mechanism Visualization:
Caption: Mechanism of acid-base extraction.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Acid Wash: Add an equal volume of 5% aqueous hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release pressure.
-
Separation: Allow the layers to separate. The top layer will typically be the organic layer (confirm by checking densities if unsure). Drain the lower aqueous layer, which now contains the protonated amine impurity as its hydrochloride salt.
-
Repeat Wash: Repeat the acid wash (steps 2-3) one more time to ensure complete removal of the amine.
-
Neutral Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl). This helps to remove excess water and aids in breaking any emulsions. Drain the aqueous brine layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the organic solvent by rotary evaporation to yield the purified this compound.
-
Verification: Confirm the purity of the final product using TLC and/or melting point analysis.
Protocol 2: Purification by Recrystallization
This protocol is effective for polishing the product after extraction or as a primary method if impurities are not the starting amine.
Objective: To purify the product based on solubility differences.
Step-by-Step Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol or an ethanol/water mixture is a good starting point. The goal is to find a system where the product is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise while swirling until the solid just dissolves.[10][11] Using excess solvent will significantly reduce your final yield.
-
Hot Filtration (Optional): If there are insoluble impurities present in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[12] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[11]
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a single "seed" crystal of the pure product.[11][12]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals thoroughly, either by air drying or in a vacuum oven, to remove all traces of solvent before final weighing and analysis.
References
- Acid–base extraction. (n.d.). In Wikipedia.
- Brainly. (2020, April 1). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Boussouf, A. (n.d.). PW N° 3 : Preparation and Characterization of Acetanilide. University center of Mila.
- The Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]
- Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (2002). 2-amino-3-fluorobenzoic acid. Organic Syntheses, 79, 196. [Link]
- Transtutors. (2024, September 12). The following TLC is related to synthesis of Acetanilide using....
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Anand, A., et al. (2004). Single step thin-layer chromatographic method for quantitation of enzymatic formation of fatty acid anilides. Journal of Lipid Research, 45(7), 1341-1346. [Link]
- Florida A&M University. (2016, September 27). Lab Report Recrystallization.
- 3-Fluorobenzoic acid. (n.d.). In Wikipedia.
- PubChem. (n.d.). 2-Amino-3-fluorobenzoic acid.
- Scribd. (n.d.). TLC Separation of Nitroanilines.
- Organic Chemistry at SD Miramar College. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube. [Link]
- PubChem. (n.d.). 3-Fluorobenzoic Acid.
- PubChem. (n.d.). 2-Acetamido-4-fluorobenzoic acid.
- University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
- ACS Publications. (2021, July 12).
- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
- Journal of Physical and Chemical Reference Data. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Well-Defined Binary and Ternary Organic Solvent Mixtures. [Link]
Sources
- 1. 825-22-9 | 2-Amino-3-fluorobenzoic acid [fluoromart.com]
- 2. (Solved) - The following TLC is related to synthesis of Acetanilide using... (1 Answer) | Transtutors [transtutors.com]
- 3. elearning.univ-mila.dz [elearning.univ-mila.dz]
- 4. Single step thin-layer chromatographic method for quantitation of enzymatic formation of fatty acid anilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. vernier.com [vernier.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. famu.edu [famu.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. 2-Amino-3-fluorobenzoic acid CAS#: 825-22-9 [m.chemicalbook.com]
- 14. 2-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 586408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. 2-Acetamido-4-fluorobenzoic acid | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 18. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
Preventing hydrolysis of 2-Acetamido-3-fluorobenzoic acid during workup
Technical Support Center: 2-Acetamido-3-fluorobenzoic Acid
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to address a critical challenge encountered during its synthesis: the hydrolysis of the acetamido group during reaction workup. This document provides in-depth troubleshooting advice, validated protocols, and the chemical principles behind them to ensure you can maximize the yield and purity of your target compound.
Troubleshooting Guide: Identifying and Solving Hydrolysis Issues
This section addresses the most common problems and observations related to product degradation during workup.
Q1: My final product analysis (NMR/LC-MS) shows a significant amount of 2-amino-3-fluorobenzoic acid as a contaminant. What happened?
A1: The presence of 2-amino-3-fluorobenzoic acid is a definitive indicator that the N-acetyl (acetamido) group on your target compound has been cleaved. This reaction is a classic amide hydrolysis.[1][2] The amide bond, while generally stable, is susceptible to cleavage under conditions that are common in synthetic workups, namely the presence of strong acids or bases, often accelerated by heat.[3]
-
Acid-Catalyzed Hydrolysis: In an acidic aqueous environment (pH < 4), the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.[4][5] The reaction proceeds through a tetrahedral intermediate, ultimately leading to the cleavage of the C-N bond and formation of the corresponding amine (your impurity) and acetic acid. This process is generally irreversible as the amine product is protonated under acidic conditions, rendering it non-nucleophilic.[4]
-
Base-Catalyzed Hydrolysis: In a basic aqueous environment (pH > 10), the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the amide's carbonyl carbon.[1][6] This also forms a tetrahedral intermediate, which then collapses to expel the amide anion. While the amide anion is a poor leaving group, the reaction can be driven to completion, especially with heat, yielding a carboxylate and an amine.[6]
Q2: I experienced a significant loss of my desired product during the aqueous extraction and washing steps. Why did this happen?
A2: Significant product loss during aqueous workup is most often linked to two primary factors: hydrolysis and improper pH control leading to solubility issues.
-
Aggressive pH Conditions: If you used a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to neutralize your reaction mixture or during washing steps, you created the ideal environment for the rapid hydrolysis described in Q1.[3][7] Amides are most stable at a neutral or near-neutral pH (approx. 6-8).[8]
-
Elevated Temperatures: Hydrolysis is a chemical reaction whose rate is highly dependent on temperature.[3][8] Performing a workup at room temperature, or worse, without cooling after a reflux step, will dramatically accelerate the rate of both acid and base-catalyzed hydrolysis, leading to substantial product loss.
-
Solubility in Aqueous Layer: this compound has a carboxylic acid group. If the pH of the aqueous layer is basic (e.g., > 8), the carboxylic acid will be deprotonated to its carboxylate salt form (-COO⁻). This salt is highly water-soluble and will partition into the aqueous layer rather than your organic extraction solvent, leading to poor recovery.
Q3: I am struggling with a persistent emulsion during my liquid-liquid extraction. How can I resolve this without risking product degradation?
A3: Emulsion formation is a common issue, often caused by the presence of acidic or basic species that act as surfactants. Breaking the emulsion is critical, but it must be done gently. The most effective and safest method is to increase the ionic strength of the aqueous phase.
-
Solution: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[3][9] The high concentration of dissolved salts in the brine increases the polarity of the aqueous layer, which helps to disrupt the emulsion and force a cleaner separation of the organic and aqueous phases. This method is chemically neutral and introduces no risk of hydrolysis. Gently swirling or rocking the funnel after adding brine is often more effective than vigorous shaking.
Key Parameter Summary for a Hydrolysis-Resistant Workup
This table summarizes the critical experimental parameters to control during the workup of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 - 5 °C | The rates of both acid and base-catalyzed hydrolysis are significantly reduced at lower temperatures.[3] |
| pH of Aqueous Washes | 7.0 - 8.5 | Amides exhibit maximum stability at a neutral to slightly basic pH. This range avoids accelerated hydrolysis.[3][8] |
| Neutralizing Agent (for acidic reactions) | Saturated Sodium Bicarbonate (NaHCO₃) | A mild base that effectively neutralizes acids without raising the pH to levels where base-catalyzed hydrolysis becomes significant.[3] |
| Neutralizing Agent (for basic reactions) | Dilute (1M) Citric Acid or Phosphate Buffer (pH ~7) | A mild acid that can neutralize a basic mixture without creating the strongly acidic conditions that promote acid-catalyzed hydrolysis.[10] |
| Strong Bases (NaOH, KOH) | Not Recommended | These strong bases will rapidly increase the pH and cause significant base-catalyzed hydrolysis of the amide bond.[3] |
| Solvent Removal Temp. | < 40 °C (Rotary Evaporator) | Prevents thermal degradation and hydrolysis catalyzed by any trace acidic or basic impurities remaining in the organic layer.[3] |
Validated Workup Protocol to Prevent Hydrolysis
This step-by-step protocol is designed for a standard workup following a reaction performed in an organic solvent.
Materials:
-
Ice bath
-
Separatory funnel
-
Pre-chilled (0-5 °C) solutions of:
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Saturated aqueous Sodium Chloride (Brine)
-
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Cooling: Once the reaction is complete, immediately cool the reaction vessel in an ice bath to 0-5 °C. All subsequent steps should be performed at this temperature.
-
Quenching & Neutralization:
-
If the reaction is acidic: Slowly add pre-chilled saturated NaHCO₃ solution dropwise with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is between 8.0 and 8.5 (check with pH paper).
-
If the reaction is neutral or basic: Proceed directly to the extraction step. If neutralization is needed, use a pre-chilled mild acid like 1M citric acid.
-
-
Extraction:
-
Transfer the cooled mixture to a separatory funnel.
-
Extract the product into an appropriate organic solvent (e.g., Ethyl Acetate, 3 x 50 mL for a 100 mL reaction volume).
-
Combine the organic layers.
-
-
Washing:
-
Drying:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add anhydrous Na₂SO₄ or MgSO₄, swirl, and let it stand for 10-15 minutes to remove all traces of water.
-
-
Filtration and Concentration:
-
Filter the organic solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40 °C. [3]
-
-
Final Product Isolation:
-
The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water).
-
Workup Decision Workflow
This diagram outlines the decision-making process for handling the workup based on the initial reaction conditions.
Caption: Decision workflow for selecting the appropriate workup steps.
Frequently Asked Questions (FAQs)
Q: What is the absolute ideal pH range to maintain during the workup to ensure maximum stability? A: The goal is to stay as close to neutral (pH 7) as possible. A safe operational range is between pH 7.0 and 8.5. In this window, both acid and base-catalyzed hydrolysis pathways are at their minimum rates.[3][8]
Q: Why can't I just use dilute sodium hydroxide (NaOH) to quickly neutralize my acidic reaction mixture? It's much faster than bicarbonate. A: While faster, using a strong base like NaOH is highly discouraged. It is very difficult to control the pH locally during addition, leading to transient high pH "hot spots" where base-catalyzed hydrolysis can occur rapidly. Sodium bicarbonate is a much weaker base, providing a self-buffering system that will not allow the pH to rise significantly above 8.5, thus protecting the amide bond.[3]
Q: How critical is temperature control? Will my product really hydrolyze at room temperature? A: Yes. While the rate is slower than at elevated temperatures, hydrolysis can and does occur at room temperature, especially if the aqueous phase is even moderately acidic or basic. Over the course of a 30-60 minute workup, this can lead to a noticeable loss of yield (5-10% or more). Working at 0-5 °C is a simple and highly effective precaution to minimize these losses.[3]
Q: My synthesis reaction was run under basic conditions (e.g., using LiOH or NaOH). How should I adjust the workup protocol? A: If your reaction is basic, you must neutralize it before extraction to ensure your product is in its neutral, organic-soluble form.
-
Cool the mixture to 0-5 °C.
-
Slowly add a pre-chilled, mild acidic solution, such as 1M citric acid or a phosphate buffer (pH 7), until the pH of the mixture is approximately 7.[10] Avoid using strong acids like HCl, which can cause the pH to plummet and initiate acid-catalyzed hydrolysis.
-
Once neutralized, proceed with the standard extraction, washing, and drying protocol outlined above.
References
- Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
- The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube.
- König, B., et al. (2007). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 111(29), 8646–8654.
- University of Calgary. (n.d.). Ch20 : Amide hydrolysis.
- Dalal Institute. (n.d.). Hydrolysis of Esters and Amides.
- Allen, A. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
- East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
- ResearchGate. (2022, September 28). May anyone suggest conversion of ester to acid without affecting amide bond?.
- Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
Sources
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. uregina.ca [uregina.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 10. researchgate.net [researchgate.net]
Stability issues of 2-Acetamido-3-fluorobenzoic acid in solution
Welcome to the technical support center for 2-Acetamido-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. While specific degradation kinetics for this compound are not extensively published, this document synthesizes established principles of chemical stability for related structures to provide a robust framework for your experimental design and troubleshooting.
I. Understanding the Stability of this compound: A Proactive Approach
This compound possesses two key functional groups that are susceptible to degradation in solution: an amide linkage and a carboxylic acid on an aromatic ring. The primary anticipated stability issue is the hydrolysis of the acetamido group, particularly under acidic or basic conditions.[1] This guide will equip you with the knowledge to anticipate, diagnose, and mitigate these stability concerns.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The most probable degradation pathway is the hydrolysis of the amide bond, yielding 2-amino-3-fluorobenzoic acid and acetic acid. This reaction can be catalyzed by both acid and base.[1] The rate of hydrolysis is influenced by pH, temperature, and the solvent system used.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, it is recommended to prepare stock solutions in a high-purity, anhydrous aprotic solvent such as DMSO or ethanol.[1] For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, aliquot the stock solution into amber vials and store at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1] Avoid repeated freeze-thaw cycles.
Q3: I am observing a change in the color of my solution over time. What could be the cause?
A3: A color change can be an indicator of degradation. The formation of degradation products, which may have different chromophores, can lead to a visible change in the solution's appearance. It is crucial to investigate this observation further using analytical techniques like HPLC or LC-MS to identify any new species.
Q4: Can the fluorine substituent affect the stability of the molecule?
A4: The fluorine atom is a strong electron-withdrawing group. Its presence on the benzene ring can influence the reactivity of the amide and carboxylic acid groups. While the C-F bond itself is very stable, the electronic effects can modulate the susceptibility of the amide bond to hydrolysis.[3]
III. Troubleshooting Guide: Diagnosing and Resolving Stability Issues
This section provides a structured approach to troubleshooting common problems encountered when working with this compound in solution.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
-
Potential Cause: Degradation of the compound during the experiment, leading to a decrease in the effective concentration. The rate of degradation can be influenced by factors such as pH, temperature, and light exposure.[1][2]
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent results.
-
Recommended Actions:
-
Prepare Fresh Solutions: Always prepare solutions fresh from a properly stored solid sample for each experiment to minimize variability from solution instability.[1]
-
Control Experimental Parameters: Maintain and monitor the pH, temperature, and light exposure throughout your experiment to ensure consistency.[1]
-
Implement a Stability-Indicating Assay: Use an analytical technique like HPLC to assess the purity of your compound in a control sample at the beginning and end of your experiment. This will provide direct evidence of any degradation.
-
Issue 2: Appearance of New Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
-
Potential Cause: The parent compound is degrading into byproducts. The primary expected degradation product from hydrolysis is 2-amino-3-fluorobenzoic acid.[1]
-
Troubleshooting Workflow:
Caption: Workflow for identifying unknown peaks in chromatograms.
-
Recommended Actions:
-
Characterize New Peaks: Use mass spectrometry (MS) to determine the molecular weight of the new peaks. The expected mass of 2-amino-3-fluorobenzoic acid would be a key indicator.
-
Perform a Forced Degradation Study: Intentionally degrade the compound under controlled acidic, basic, and oxidative conditions.[1][4] This will help to generate the potential degradation products and confirm their retention times in your analytical method.
-
Issue 3: Precipitation of the Compound from Aqueous Solution
-
Potential Cause: this compound and its potential hydrolysis product, 2-amino-3-fluorobenzoic acid, may have limited solubility in purely aqueous systems, especially at certain pH values.[1]
-
Troubleshooting Workflow:
Caption: Workflow for addressing precipitation issues.
-
Recommended Actions:
-
Determine Solubility: Before preparing high-concentration solutions, determine the solubility of this compound in your specific buffer system.
-
Utilize Co-solvents: The use of co-solvents like DMSO or ethanol can help to maintain the solubility of the compound in aqueous media.[1]
-
Adjust Concentration: Ensure that the working concentration of your solution is below the solubility limit of the compound in your chosen solvent system.
-
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve the solid in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the desired stressor solutions to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Acidic Conditions: 0.1 M HCl and 1 M HCl.[4]
-
Basic Conditions: 0.1 M NaOH and 1 M NaOH.
-
Oxidative Conditions: 3% H₂O₂.[4]
-
Thermal Stress: Incubate a solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose a solution to UV light.
-
-
Time-Point Analysis:
-
Analyze the test solutions by a stability-indicating HPLC method at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks.
-
-
Data Analysis:
-
Calculate the percentage of degradation at each time point.
-
Characterize any significant degradation products using LC-MS.
-
Protocol 2: Stability-Indicating HPLC Method Development
A robust HPLC method is crucial for monitoring the stability of this compound.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid or Trifluoroacetic acid in water. This will ensure the carboxylic acid is protonated for better peak shape.[5]
-
B: Acetonitrile or Methanol.
-
-
Detection: UV detection at a wavelength where the compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Gradient Elution: A gradient elution from a low to high percentage of organic solvent (Mobile Phase B) will likely be necessary to separate the parent compound from its more polar degradation products.
V. Data Summary
While specific quantitative data for this compound is not available in the cited literature, the following table provides a qualitative prediction of stability based on the general principles of amide hydrolysis.[1]
| Condition | Expected Stability | Primary Degradation Product |
| pH < 4 | Low | 2-amino-3-fluorobenzoic acid |
| pH 4-7 | Moderate to High | Minimal degradation |
| pH > 8 | Low | 2-amino-3-fluorobenzoic acid |
| Elevated Temperature | Low | 2-amino-3-fluorobenzoic acid |
| Presence of Oxidizing Agents | Potentially Low | Oxidized byproducts |
| Exposure to UV Light | To be determined | Photodegradation products |
VI. References
-
Schreiber, A., Hellwig, M., Dorn, E., Reineke, W., & Knackmuss, H. J. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58–67. [Link]
-
Organic Syntheses Procedure: 2-amino-3-fluorobenzoic acid. (n.d.). Retrieved from [Link]
-
Eawag-BBD. (2006). 3-Fluorobenzoate Degradation Pathway. [Link]
-
Schreiber, A., Hellwig, M., Dorn, E., Reineke, W., & Knackmuss, H. J. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58-67. [Link]
-
Schleissner, C., Knopp, G., & Niessner, R. (1994). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Applied and Environmental Microbiology, 60(9), 3470-3474. [Link]
-
Li, W., & Tse, F. L. (2007). Factors affecting the stability of drugs and drug metabolites in biological matrices. Current drug metabolism, 8(5), 467–477. [Link]
-
Schreiber, A., Hellwig, M., Dorn, E., Reineke, W., & Knackmuss, H. J. (1980). Critical reactions in fluorobenzoic acid degradation by Pseudomonas sp. B13. Applied and environmental microbiology, 39(1), 58–67. [Link]
-
PubChem. (n.d.). 2-Acetamido-4-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Muller, S., et al. (2011). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 1218(34), 5849-5856. [Link]
-
Mannava, M. K. C., et al. (2022). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Chemical Communications, 58(37), 5582-5585. [Link]
-
Kumar, A., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of chromatographic science, 52(8), 838–846. [Link]
-
PubChem. (n.d.). 3-Fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Fluorobenzoate Degradation Pathway [eawag-bbd.ethz.ch]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis and Purification of 2-Acetamido-3-fluorobenzoic Acid
Welcome to our dedicated technical support center for researchers, scientists, and professionals engaged in the synthesis and purification of 2-Acetamido-3-fluorobenzoic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during your experimental work, ensuring the highest possible purity of your final product.
I. Understanding the Synthesis and Potential Impurities
The most common laboratory-scale synthesis of this compound involves the N-acetylation of 2-amino-3-fluorobenzoic acid. This is typically achieved by reacting the starting amine with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base or in a suitable solvent system.
A clear understanding of the reaction landscape is the first step in troubleshooting purity issues. The primary reaction is straightforward; however, several potential impurities can arise, complicating the purification process.
Common Impurities Encountered:
-
Unreacted Starting Material: Incomplete acetylation will result in the presence of 2-amino-3-fluorobenzoic acid in your crude product.
-
Diacylated Byproduct: Although less common for this specific substrate due to steric hindrance, over-acetylation can potentially occur, leading to the formation of a diacetylated derivative.
-
Hydrolysis Product: The acetamido group is susceptible to hydrolysis back to the amine under both acidic and basic conditions, especially during workup or purification if conditions are not carefully controlled.[1][2][3][4] This is a critical consideration for achieving high purity.
-
Residual Acetylating Agent and Byproducts: Traces of acetic anhydride, acetic acid (a byproduct of the reaction with acetic anhydride), or acetyl chloride can remain in the crude product.
-
Solvent Residues: Incomplete removal of reaction or crystallization solvents.
II. Troubleshooting Guide: A Problem-Solution Approach
This section is structured to address specific issues you may encounter during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired Product
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. A systematic approach to identifying the root cause is essential.
-
Incomplete Reaction:
-
Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC). A persistent spot corresponding to the starting material (2-amino-3-fluorobenzoic acid) indicates an incomplete reaction.
-
Solution:
-
Increase Reaction Time: Allow the reaction to stir for a longer period.
-
Optimize Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate, but be cautious of potential side reactions.
-
Increase Molar Excess of Acetylating Agent: A slight excess (1.1 to 1.5 equivalents) of acetic anhydride or acetyl chloride can drive the reaction to completion. However, a large excess can complicate purification.
-
-
-
Product Loss During Workup:
-
Diagnosis: If the reaction appears complete by TLC, but the isolated yield is low, the issue may lie in the workup procedure. The product has some solubility in water, which can be exacerbated at non-optimal pH.
-
Solution:
-
pH Adjustment: After quenching the reaction, carefully adjust the pH of the aqueous solution to be acidic (pH 2-3) to ensure complete precipitation of the carboxylic acid product.
-
Extraction: If the product is not readily precipitating, consider extracting the aqueous phase with a suitable organic solvent like ethyl acetate after acidification.
-
Minimize Aqueous Volume: Use the minimum amount of water necessary during the workup to reduce losses due to solubility.
-
-
Problem 2: Presence of Starting Material in the Final Product
Q: My final product shows a significant amount of unreacted 2-amino-3-fluorobenzoic acid. How can I remove this impurity?
A: The presence of the starting amine is a common issue. While optimizing the reaction is the first step, purification methods can effectively remove this impurity.
-
Recrystallization: This is the most effective method for removing the starting material.
-
Rationale: this compound and 2-amino-3-fluorobenzoic acid have different solubility profiles in various solvents. A carefully chosen solvent system will allow for the selective crystallization of the desired product, leaving the more polar starting material in the mother liquor.
-
Recommended Solvent Systems:
-
-
Acid/Base Extraction:
-
Rationale: While both the product and the starting material are acidic due to the carboxylic acid group, the amino group of the starting material provides an additional handle for separation. However, given the acidic nature of both, this method is less straightforward than recrystallization. A carefully controlled pH wash can be attempted.
-
Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). A very gentle wash with a dilute, weak acid solution might protonate the more basic starting material, but this risks hydrolysis of the product. Therefore, recrystallization is the highly recommended approach.
-
Problem 3: Evidence of Product Hydrolysis
Q: I suspect my product is hydrolyzing back to the starting amine during purification. What are the signs and how can I prevent this?
A: Hydrolysis is a key challenge, particularly if your workup or purification involves prolonged exposure to strong acids or bases.[1][2][3][4]
-
Signs of Hydrolysis:
-
The appearance or increase in the intensity of the starting material spot on a TLC plate during a prolonged workup or purification.
-
A lower than expected melting point of the final product, or a broad melting point range.
-
Characteristic peaks of the starting amine in the 1H NMR spectrum of the purified product.
-
-
Prevention Strategies:
-
Avoid Strong Acids and Bases: During workup, use dilute acids (e.g., 1M HCl) for acidification and perform the step quickly and at low temperatures (e.g., in an ice bath). Avoid strong bases like NaOH for washes; if a basic wash is necessary to remove acidic impurities, use a milder base like sodium bicarbonate and perform the wash expeditiously.
-
Temperature Control: Keep temperatures as low as practically possible during all aqueous workup and extraction steps.
-
Minimize Contact Time: Do not leave the product in acidic or basic aqueous solutions for extended periods.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best method to monitor the progress of the acetylation reaction?
A1: Thin Layer Chromatography (TLC) is the most convenient and effective method.[7][8][9] Use a suitable mobile phase, for example, a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) with a small amount of acetic acid (e.g., 1%) to ensure sharp spots for the carboxylic acids. The product, being less polar than the starting amine, will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6][10][11] The impurities should either be completely soluble or insoluble at all temperatures. For this compound, polar protic solvents and their mixtures with water are good starting points.[5][6] It is advisable to perform small-scale solubility tests with a few candidate solvents (e.g., ethanol, isopropanol, acetone, and water) to identify the optimal system.
Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts in the hot solvent or comes out of solution at a temperature above its melting point. This often happens if the boiling point of the solvent is too high or if there are significant impurities present.
-
Add more of the "good" solvent: If using a mixed solvent system (e.g., ethanol/water), add more of the solvent in which the compound is more soluble (ethanol) to the hot mixture until the oil redissolves. Then, allow it to cool more slowly.
-
Lower the cooling rate: Insulate the flask to allow for very slow cooling, which encourages crystal lattice formation.
-
Try a different solvent system: Choose a solvent or solvent pair with a lower boiling point.
Q4: How can I confirm the purity of my final product?
A4: A combination of techniques should be used for a comprehensive purity assessment:
-
Melting Point Analysis: A sharp melting point that is consistent with the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range. The reported melting point for 2-amino-3-fluorobenzoic acid is around 188 °C.[5] The acetylated product will have a different, distinct melting point.
-
Spectroscopic Methods:
-
1H NMR Spectroscopy: This is a powerful tool to check for the presence of impurities. The spectrum of the pure product should show the expected signals for the acetamido and aromatic protons without extraneous peaks corresponding to the starting material or other byproducts.
-
13C and 19F NMR Spectroscopy: These can provide further structural confirmation and evidence of purity.[12][13]
-
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting trace impurities.
-
TLC: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
IV. Experimental Protocols and Data Presentation
Protocol 1: Synthesis of this compound
-
In a round-bottom flask, dissolve 2-amino-3-fluorobenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly pouring the mixture into cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the crude product in a vacuum oven.
Protocol 2: Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot recrystallization solvent (e.g., 70% ethanol in water) to dissolve the solid completely.[6]
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.
-
Allow the solution to cool slowly to room temperature.
-
Once crystal formation has started, cool the flask in an ice bath to maximize crystal recovery.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly.
| Analytical Technique | Purpose | Expected Outcome for High Purity |
| Melting Point | Assess purity | Sharp melting point range |
| TLC | Monitor reaction & assess purity | Single spot in multiple eluents |
| 1H NMR | Structural confirmation & purity | Absence of starting material peaks |
| HPLC | Quantitative purity analysis | Purity >98% (application dependent) |
V. Visualization of Workflows
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Troubleshooting Logic for Impurities
Caption: A logical diagram for troubleshooting impurities in this compound synthesis.
VI. References
-
Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. (2023). YouTube. Available at: [Link]
-
Chemistry of Amides- Synthesis and Reactions. (2021). LibreTexts. Available at: [Link]
-
Amide Chemistry. (2020). LibreTexts. Available at: [Link]
-
Hydrolysis of amide bonds under acidic and basic conditions. In the... (2024). ResearchGate. Available at: [Link]
-
2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]
-
Acidic and Basic Amide Hydrolysis. ResearchGate. Available at: [Link]
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). Frontiers in Molecular Biosciences. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
-
Recrystallization 2. Available at: [Link]
-
Aminobenzoic Acid-impurities. Pharmaffiliates. Available at: [Link]
-
Supporting Information. (2018). Green Chemistry. Available at: [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal. Available at: [Link]
-
Aminobenzoic Acid-impurities. Pharmaffiliates. Available at: [Link]
-
Method for the direct acylation of aminobenzoic acids. (1974). US Patent 3,804,821. Available at:
-
Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. (2022). Arkivoc. Available at: [Link]
-
Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. (2022). Arkivoc. Available at: [Link]
-
N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. (2012). PubMed. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (2014). Rasayan J. Chem. Available at: [Link]
-
PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS. (2006). German Patent DE69936350T2. Available at:
-
Some factors affecting the acetylation of p-aminobenzoic acid in the rat. (1949). PubMed. Available at: [Link]
-
Crystallization Solvents.pdf. Available at: [Link]
-
Acetylation and condensation of p-amino benzoic acid 1 with different... (2021). ResearchGate. Available at: [Link]
-
Solubility measurement, correlation and computational analysis of p-Acetamidobenzoic acid in 12 pure solvents. (2021). ResearchGate. Available at: [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). National Institutes of Health. Available at: [Link]
-
Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf. ResearchGate. Available at: [Link]
-
Crystallization of para-aminobenzoic acid forms from specific solvents. (2012). RSC Publishing. Available at: [Link]
-
Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. (2006). Indian Academy of Sciences. Available at: [Link]
-
3-Fluorobenzoic Acid. PubChem. Available at: [Link]
-
Organic Functional Groups and Thin Layer Chromatography. Environmental Science Institute. Available at: [Link]
-
Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. (2016). Semantic Scholar. Available at: [Link]
-
Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. (1980). ResearchGate. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. globalscientificjournal.com [globalscientificjournal.com]
- 8. esi.utexas.edu [esi.utexas.edu]
- 9. 사용할 수 없는 콘텐츠입니다 [sigmaaldrich.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. rsc.org [rsc.org]
- 13. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Tar Formation in Fluorobenzoic Acid Synthesis
Welcome to the Technical Support Center for fluorobenzoic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common and frustrating challenge: tar formation. My aim here is not just to provide protocols, but to delve into the mechanistic underpinnings of why these unwanted side reactions occur and how to rationally design your experiments to avoid them.
Understanding the Enemy: The Genesis of Tar in Fluorobenzoic Acid Synthesis
The synthesis of fluorobenzoic acids, most commonly achieved through the diazotization of aminobenzoic acids followed by a Sandmeyer or Balz-Schiemann type reaction, is often plagued by the formation of dark, insoluble polymeric materials collectively known as "tar". This not only complicates purification but also significantly reduces the yield of your desired product.
Tar formation is primarily a consequence of the inherent instability of the intermediate aryl diazonium salts.[1][2] These high-energy species can undergo a variety of undesired side reactions, particularly decomposition pathways that lead to highly reactive radical or cationic intermediates.[3][4] When these intermediates are not efficiently trapped by the desired fluoride source, they can react with other organic molecules in the reaction mixture, initiating polymerization and leading to the complex, high-molecular-weight tars.
Several factors can exacerbate tar formation:
-
Elevated Temperatures: Diazonium salts are thermally labile.[1][2] Excessive heat accelerates their decomposition, increasing the likelihood of uncontrolled side reactions.
-
Presence of Impurities: Certain metal ions or other impurities can catalyze the decomposition of diazonium salts.[1]
-
Suboptimal pH: The stability of diazonium salts is highly pH-dependent. Deviation from the optimal acidic conditions can lead to the formation of diazoates or other species that are more prone to decomposition.
-
Incomplete Diazotization: If the initial diazotization of the aminobenzoic acid is not complete, the remaining amino groups can react with the diazonium salt, initiating polymerization.[5]
Troubleshooting Guide: A Q&A Approach to Cleaner Reactions
This section directly addresses common issues encountered during fluorobenzoic acid synthesis.
Q1: My reaction mixture turns dark brown or black immediately upon addition of the nitrite solution. What's happening and how can I prevent it?
A1: Immediate discoloration upon nitrite addition is a strong indicator of premature and uncontrolled decomposition of the diazonium salt. This is often due to localized "hot spots" of high temperature or incorrect stoichiometry.
Root Causes & Solutions:
-
Inadequate Temperature Control: The diazotization reaction is highly exothermic. If the sodium nitrite solution is added too quickly or if the cooling is insufficient, the temperature can rise rapidly, leading to immediate decomposition.
-
Protocol: Maintain a strict reaction temperature between 0-5 °C throughout the addition of sodium nitrite.[5] Use an ice-salt bath for more efficient cooling. Add the nitrite solution dropwise and monitor the internal temperature of the reaction mixture closely.
-
-
Incomplete Dissolution of the Starting Material: If the aminobenzoic acid is not fully dissolved before diazotization, localized areas of high concentration can lead to side reactions and the formation of tar-like byproducts.[6]
-
Protocol: Ensure the complete dissolution of the aminobenzoic acid in the acidic solution before beginning the diazotization. Gentle warming may be necessary, but the solution must be cooled back to 0-5 °C before adding the nitrite.
-
-
Incorrect Acid Concentration: The stability of the diazonium salt is dependent on the acidity of the medium. Insufficient acid can lead to the formation of less stable diazo compounds.
-
Protocol: Use a sufficient excess of a strong mineral acid, such as hydrochloric acid or sulfuric acid, to maintain a low pH.
-
Q2: I've successfully formed the diazonium salt, but significant tarring occurs during the subsequent fluorination step (Balz-Schiemann). How can I improve this?
A2: Tar formation during the fluorination step, particularly in the Balz-Schiemann reaction, is often due to the violent and uncontrolled thermal decomposition of the isolated diazonium tetrafluoroborate salt. [7][8] The key to success here is careful handling of this intermediate and controlled decomposition.
Root Causes & Solutions:
-
Presence of Moisture in the Diazonium Fluoborate Salt: A wet diazonium tetrafluoroborate salt can decompose violently upon heating, leading to extensive tar formation and a significantly lower yield.[7]
-
Protocol: It is crucial to thoroughly dry the isolated diazonium tetrafluoroborate salt before thermal decomposition.[7] This can be achieved by washing the filtered solid with cold water, followed by cold methanol and then ether, and finally drying under vacuum over a desiccant like concentrated sulfuric acid.[7]
-
-
Uncontrolled Thermal Decomposition: Rapid heating of the dry diazonium salt can lead to an uncontrollable, exothermic decomposition, favoring side reactions.[9]
-
Protocol: Heat the dry diazonium tetrafluoroborate salt gently and gradually. The decomposition should be initiated at a controlled rate. In some cases, performing the decomposition in a high-boiling inert solvent can help to better moderate the temperature.[10]
-
Q3: My final fluorobenzoic acid product is discolored, suggesting the presence of tarry impurities. How can I purify it?
A3: Discoloration of the final product is a common issue, arising from the co-precipitation or co-crystallization of tarry byproducts with the desired fluorobenzoic acid. [11] Several purification techniques can be employed to remove these impurities.
Purification Protocols:
-
Recrystallization with Activated Carbon: This is often the most effective first step.
-
Dissolve the crude fluorobenzoic acid in a suitable hot solvent (e.g., water, ethanol/water).
-
Add a small amount of activated carbon to the hot solution.[11]
-
Stir for a few minutes to allow the carbon to adsorb the colored impurities.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to induce crystallization of the purified fluorobenzoic acid.
-
-
Sublimation: For thermally stable fluorobenzoic acids, vacuum sublimation can be a highly effective method for removing non-volatile tarry impurities.[5][11]
-
Column Chromatography: While less common for bulk purification, flash column chromatography can be used to separate the desired product from closely related impurities.
Experimental Protocols & Data
Table 1: Recommended Conditions for Diazotization of Aminobenzoic Acids
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C | Minimizes premature decomposition of the diazonium salt.[2][5] |
| Acid | Excess HCl or H₂SO₄ | Ensures complete formation and stability of the diazonium salt. |
| Nitrite Addition | Slow, dropwise | Prevents localized overheating and uncontrolled reaction. |
| Stirring | Vigorous | Ensures homogenous mixing and efficient heat dissipation. |
Protocol: A Generalized Procedure for the Balz-Schiemann Reaction
This protocol provides a general framework. Specific quantities and conditions may need to be optimized for your particular substrate.
-
Diazotization:
-
Dissolve the aminobenzoic acid in an aqueous solution of hydrochloric or sulfuric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.
-
Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Formation and Isolation of the Diazonium Tetrafluoroborate:
-
To the cold diazonium salt solution, add a cold solution of fluoroboric acid (HBF₄).
-
The diazonium tetrafluoroborate salt will precipitate.
-
Filter the precipitate and wash it sequentially with cold water, cold methanol, and ether.
-
Dry the salt thoroughly under vacuum. This is a critical step to prevent violent decomposition. [7]
-
-
Thermal Decomposition:
-
Gently heat the dry diazonium tetrafluoroborate salt in a suitable apparatus.
-
The decomposition will be evidenced by the evolution of nitrogen and boron trifluoride gas.
-
The crude fluorobenzoic acid will remain as a residue.
-
-
Workup and Purification:
-
Allow the apparatus to cool.
-
Dissolve the crude product in a suitable solvent and purify by recrystallization, potentially with an activated carbon treatment.[11]
-
Visualizing the Process: Reaction and Troubleshooting Workflows
Diagram 1: The Balz-Schiemann Reaction Pathway
Caption: A decision tree for troubleshooting tar formation during diazotization.
Concluding Remarks
Minimizing tar formation in fluorobenzoic acid synthesis is achievable with careful attention to reaction parameters and a solid understanding of the underlying chemistry. By controlling temperature, ensuring complete dissolution of starting materials, and carefully handling the diazonium salt intermediate, you can significantly improve the yield and purity of your desired product. This guide provides a starting point for troubleshooting, but remember that each specific substrate may require some empirical optimization.
References
- Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid.
- Organic Syntheses Procedure. p-FLUOROBENZOIC ACID.
- Wikipedia. Balz–Schiemann reaction.
- Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones.
- Wikipedia. Sandmeyer reaction.
- Scirp.org. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
- Science Info. Balz–Schiemann Reaction.
- RSC Publishing. Decomposition Reactions, etc. Part XII..
- ACS Publications. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates | Organic Letters.
- Organic Chemistry Portal. Sandmeyer Reaction.
- ResearchGate. (PDF) A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates.
- JoVE. Video: Nucleophilic Aromatic Substitution of Aryldiazonium Salts.
- Grokipedia. Balz–Schiemann reaction.
- Scribd. P-Aminobenzoic Acid Diazotization | PDF.
- NPTEL Archive. Lecture 16 Aromatic Diazonium Salts.
- Semantic Scholar. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
- BYJU'S. Balz Schiemann Reaction Mechanism.
- Research Journal of Pharmacy and Technology. Spectrophotometric Determination of p-aminobenzoic acid via.
- Scirp.org. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
- Scientific Update - UK. The Balz-Schiemann Reaction.
- Google Patents. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid.
- BYJU'S. Diazonium Salts Preparation.
- PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review.
- BYJU'S. Sandmeyer Reaction Mechanism.
- Wikipedia. Diazonium compound.
- J&K Scientific LLC. Sandmeyer Reaction.
- L.S.College, Muzaffarpur. Sandmeyer reaction.
- Google Patents. DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
- ResearchGate. Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential.
Sources
- 1. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. byjus.com [byjus.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. byjus.com [byjus.com]
- 9. grokipedia.com [grokipedia.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Spectroscopic Guide to the Characterization of 2-Acetamido-3-fluorobenzoic Acid
In the landscape of pharmaceutical development and medicinal chemistry, the unambiguous structural elucidation of novel or modified small molecules is a cornerstone of progress. 2-Acetamido-3-fluorobenzoic acid, a substituted anthranilic acid derivative, presents an interesting case for characterization due to the interplay of its functional groups. The presence of an acetamido group, a carboxylic acid, and a fluorine atom on the aromatic ring gives rise to a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. By juxtaposing predicted data with experimental data from closely related structural analogs, we offer a robust framework for its identification and differentiation from potential isomeric impurities.
The Analytical Imperative: Why In-Depth Characterization Matters
The precise placement of the fluorine atom and the acetamido group in this compound is critical to its chemical properties and, consequently, its potential biological activity. Isomeric impurities, such as 2-Acetamido-5-fluorobenzoic acid or 4-Acetamido-3-fluorobenzoic acid, could exhibit different pharmacological profiles or toxicities. Therefore, a rigorous and comparative analytical approach is not merely academic but a necessity for ensuring the quality, safety, and efficacy of any downstream applications. This guide is designed to equip researchers with the necessary spectroscopic knowledge to navigate this challenge.
Experimental Methodologies
The data presented and predicted within this guide are based on standard, widely accessible NMR and MS techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer. Samples would be dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing. The choice of solvent is critical as the acidic proton of the carboxylic acid and the amide proton may be exchangeable and their observability can be solvent-dependent. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and preserve the signals from exchangeable protons.
Mass Spectrometry (MS)
Mass spectral data would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurements (HRMS). ESI is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, depending on the mode of operation. Fragmentation data (MS/MS) can be generated via collision-induced dissociation (CID) of the precursor ion to further confirm the structure.
¹H NMR Spectral Analysis: A Comparative Approach
The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in a molecule. For this compound, we can predict the chemical shifts and coupling patterns by considering the additive effects of the substituents on the benzene ring.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| COOH | > 12 | broad singlet | - | The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet, which may exchange with residual water in the solvent. |
| NH | ~9.5-10.5 | singlet | - | The amide proton is also deshielded and its coupling to adjacent protons is often not observed due to quadrupole broadening from the nitrogen atom. |
| H-6 | ~7.8-8.0 | doublet of doublets | ³J(H-H) ≈ 8, ⁴J(H-F) ≈ 2 | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will be coupled to H-5 and show a smaller coupling to the fluorine at position 3. |
| H-4 | ~7.2-7.4 | triplet of doublets | ³J(H-H) ≈ 8, ³J(H-F) ≈ 9 | This proton is ortho to the fluorine atom and will therefore show a larger coupling to it. It is also coupled to H-5. |
| H-5 | ~7.5-7.7 | multiplet | ³J(H-H) ≈ 8 | This proton is coupled to both H-4 and H-6, and will likely appear as a complex multiplet, often resembling a triplet. |
| CH₃ | ~2.1-2.2 | singlet | - | The methyl protons of the acetamido group are in a relatively shielded environment and appear as a singlet. |
Comparative Experimental ¹H NMR Data
To validate our predictions, let's compare them with the experimental data of similar compounds.
| Compound | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Other Protons (ppm) |
| 2-Acetamidobenzoic acid | ~7.5 (d) | ~7.0 (t) | ~7.9 (d) | COOH (~11.5), NH (~10.0), CH₃ (~2.2) |
| 3-Fluorobenzoic acid | ~7.4-7.6 (m) | ~7.4-7.6 (m) | ~7.7-7.8 (m) | COOH (>13) |
| 2-Amino-6-fluorobenzoic acid | ~6.8 (t) | ~7.2 (q) | ~6.6 (d) | NH₂ (broad) |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
The comparison reveals that the electron-withdrawing nature of the fluorine atom is expected to shift the signals of adjacent protons downfield. The acetamido group, being an ortho, para-director, will influence the electron density of the ring and thus the chemical shifts of the aromatic protons.
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. The fluorine atom will have a significant impact on the ¹³C spectrum due to C-F coupling.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale |
| C=O (acid) | ~168-170 | singlet | The carboxylic acid carbonyl carbon is highly deshielded. |
| C=O (amide) | ~169-171 | singlet | The amide carbonyl carbon is also in a deshielded environment. |
| C-3 | ~158-162 | doublet, ¹J(C-F) ≈ 240-250 Hz | The carbon directly bonded to fluorine will show a large one-bond coupling constant and will be significantly deshielded. |
| C-2 | ~138-142 | doublet, ²J(C-F) ≈ 10-15 Hz | The carbon bearing the acetamido group is ortho to the fluorine and will show a two-bond coupling. |
| C-1 | ~120-125 | doublet, ³J(C-F) ≈ 3-5 Hz | The carbon bearing the carboxylic acid group is meta to the fluorine and will exhibit a smaller three-bond coupling. |
| C-4 | ~115-120 | doublet, ²J(C-F) ≈ 20-25 Hz | This carbon is ortho to the fluorine, resulting in a significant two-bond coupling. |
| C-6 | ~130-135 | singlet or small doublet | This carbon is para to the fluorine, and the four-bond coupling is often not resolved. |
| C-5 | ~125-130 | doublet, ³J(C-F) ≈ 5-10 Hz | This carbon is meta to the fluorine and will show a three-bond coupling. |
| CH₃ | ~24-26 | singlet | The methyl carbon of the acetamido group is in a shielded environment. |
Comparative Experimental ¹³C NMR Data
| Compound | Aromatic Carbons (ppm) | Carbonyl Carbons (ppm) | Other Carbons (ppm) |
| 2-Acetamidobenzoic acid | ~116, 122, 131, 134, 140 | ~169 (acid), ~170 (amide) | ~25 (CH₃) |
| 3-Fluorobenzoic acid | ~116 (d, J≈23Hz), 120 (d, J≈21Hz), 125 (d, J≈3Hz), 130 (d, J≈8Hz), 133 (d, J≈7Hz), 162 (d, J≈245Hz) | ~166 | - |
| 2-Amino-6-fluoro-benzoic acid | ~109 (d), ~112 (d), ~118 (d), ~132 (d), ~151 (d), ~152 (d) | ~169 | - |
The experimental data for 3-fluorobenzoic acid clearly shows the characteristic large one-bond C-F coupling and smaller multi-bond couplings, which would be a key diagnostic feature for this compound.
Mass Spectrometry: Molecular Weight and Fragmentation
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound.
Expected HRMS Data:
-
Molecular Formula: C₉H₈FNO₃
-
Exact Mass: 197.0488
-
Observed m/z in ESI+: 198.0561 [M+H]⁺
-
Observed m/z in ESI-: 196.0415 [M-H]⁻
Predicted Fragmentation Pattern:
The fragmentation of this compound in MS/MS experiments would likely proceed through the loss of small, stable molecules.
Figure 1: Predicted ESI+ fragmentation pathway for this compound.
A key fragmentation pathway would involve the loss of water from the carboxylic acid group, followed by the loss of carbon monoxide. Another characteristic fragmentation would be the loss of ketene (CH₂=C=O) from the acetamido group. The resulting fragments can help to piece together the structure of the original molecule and differentiate it from its isomers.
Visualizing the Characterization Workflow
The logical flow of the characterization process can be visualized as follows:
Figure 2: Workflow for the characterization of this compound.
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive characterization of this compound relies on the synergistic use of NMR and mass spectrometry. While direct experimental data may not always be readily available in the public domain for every novel compound, a thorough understanding of spectroscopic principles allows for the construction of robust predicted spectra. By comparing these predictions with the experimental data of closely related analogs, researchers can confidently elucidate the structure of the target molecule and ensure its isomeric purity. This comparative approach, grounded in fundamental scientific principles, is indispensable for the advancement of chemical and pharmaceutical research.
References
- PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 6971, N-acetylanthranilic acid.
- PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 9968, 3-Fluorobenzoic acid.
- NIST Chemistry WebBook. Benzoic acid, 3-fluoro-.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
A Comparative Guide to the Synthetic Routes of 2-Acetamido-3-fluorobenzoic Acid
Introduction: The Significance of 2-Acetamido-3-fluorobenzoic Acid in Medicinal Chemistry
This compound is a valuable fluorinated aromatic compound that serves as a key building block in the synthesis of various pharmaceutical agents. The strategic incorporation of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. Consequently, robust and efficient synthetic access to this compound is of considerable interest to researchers in drug discovery and development. This guide provides a detailed comparison of two distinct synthetic strategies for the preparation of this compound, offering insights into the practical considerations and underlying chemical principles of each approach.
Route 1: Late-Stage Acetylation of a Fluorinated Precursor
This synthetic strategy focuses on the initial construction of the fluorinated aminobenzoic acid core, followed by a final acetylation step to yield the target molecule. This approach is advantageous as it introduces the acetyl group at the end of the sequence, potentially simplifying purification and avoiding potential side reactions in the preceding steps.
Overview of Route 1
Caption: Synthetic pathway for Route 1, commencing with 2-Fluoroaniline.
Experimental Protocols for Route 1
Step 1a: Synthesis of 2-Amino-3-fluorobenzoic acid
This multi-step procedure is adapted from a well-established protocol published in Organic Syntheses[1], which is renowned for its reliability and detailed experimental validation.
-
Part i: Synthesis of N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide
-
In a 2-liter three-necked round-bottomed flask equipped with a condenser and a thermometer, a solution of 62.0 g (0.89 mol) of hydroxylamine hydrochloride, 256.7 g (1.80 mol) of anhydrous sodium sulfate, and 79.5 g (0.41 mol) of 2,2,2-trichloro-1,1-ethanediol (chloral hydrate) in 1.2 L of water is prepared.
-
A second solution of 30 g (0.27 mol) of 2-fluoroaniline in a mixture of 150 mL of water and 75 mL of concentrated hydrochloric acid is prepared in a separate flask.
-
The 2-fluoroaniline solution is added in one portion to the first solution. The resulting mixture is vigorously stirred and heated to reflux.
-
After 1-2 minutes of reflux, the mixture will turn milky, and a white precipitate will form. The flask is then rapidly cooled in an ice bath to room temperature.
-
After stirring for 60 hours at room temperature, the precipitate is collected by filtration and washed with ice-cold water.
-
The product is dried over phosphorus pentoxide to yield approximately 43.6 g (86%) of N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide.
-
-
Part ii: Synthesis of 7-Fluoroisatin
-
In a 250-mL three-necked round-bottomed flask fitted with a condenser and a thermometer, 100 mL of concentrated sulfuric acid is heated to 70°C.
-
30.0 g (0.165 mol) of N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide is added portion-wise over 1 hour.
-
The resulting deep red solution is heated to 90°C for 60 minutes and then cooled to room temperature using an ice bath.
-
The mixture is then rapidly added to a vigorously stirred mixture of 1.0 L of ice water and 200 mL of ethyl acetate.
-
The organic phase is separated, and the aqueous phase is extracted twice with 200 mL portions of ethyl acetate.
-
The combined organic phases are dried with sodium sulfate, and the solvent is removed under reduced pressure to yield 12.9 to 15.7 g (47-57%) of 7-fluoroisatin as an orange powder.
-
-
Part iii: Synthesis of 2-Amino-3-fluorobenzoic acid
-
A 500-mL three-necked round-bottomed flask is charged with 15.0 g (0.09 mol) of 7-fluoroisatin and 200 mL of 1 M aqueous sodium hydroxide solution.
-
22 mL of 30% hydrogen peroxide solution is added dropwise over 45 minutes, allowing the temperature to rise to 30-40°C.
-
After 1.5 hours, the reaction is complete. 3 M hydrochloric acid is added to the pale orange solution to adjust the pH to approximately 7.5.
-
The mixture is treated with charcoal, stirred, and filtered. The clear filtrate is further acidified to a pH of 1 to precipitate the product.
-
After stirring for one hour, the product is collected by filtration and dried over phosphorus pentoxide to yield 11.64 to 13.3 g (84-96%) of pure 2-Amino-3-fluorobenzoic acid.[1]
-
Step 1b: Acetylation of 2-Amino-3-fluorobenzoic acid
This step employs a standard acetylation procedure for aromatic amines.
-
In a 250-mL flask, 10.0 g (0.064 mol) of 2-Amino-3-fluorobenzoic acid is suspended in 100 mL of water.
-
While stirring vigorously, 7.5 mL (0.079 mol) of acetic anhydride is added in one portion.
-
The mixture is stirred at room temperature for 1 hour, during which the suspended starting material dissolves and the product begins to precipitate.
-
The mixture is cooled in an ice bath for 30 minutes to ensure complete precipitation.
-
The white solid is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven.
-
This procedure is expected to yield a high purity product with a yield typically exceeding 90%.
Rationale and Insights for Route 1
The multi-step synthesis of the 2-amino-3-fluorobenzoic acid intermediate is a well-documented and optimized process, making it a reliable choice for producing high-purity material. The final acetylation is a straightforward and high-yielding reaction, which is a significant advantage for the overall efficiency of the synthesis. The starting material, 2-fluoroaniline, is commercially available and relatively inexpensive.
Route 2: Fluorination via Balz-Schiemann Reaction
This alternative approach involves the initial synthesis of an acetamido-aminobenzoic acid precursor, followed by the conversion of the amino group to a fluoro group using the Balz-Schiemann reaction. This strategy places the challenging fluorination step towards the end of the synthetic sequence.
Overview of Route 2
Caption: Synthetic pathway for Route 2, starting from 2-Aminobenzoic acid.
Experimental Protocols for Route 2
Step 2a: Synthesis of 2-Acetamido-3-aminobenzoic acid
This sequence is adapted from procedures for the synthesis of related nitro and amino-acetamidobenzoic acids.[2]
-
Part i: Synthesis of 2-Acetamidobenzoic acid
-
In a 500-mL flask, dissolve 27.4 g (0.2 mol) of 2-aminobenzoic acid in 150 mL of glacial acetic acid with gentle warming.
-
To the stirred solution, carefully add 22.5 g (0.22 mol) of acetic anhydride.
-
Heat the mixture to reflux for 1 hour.
-
Allow the mixture to cool to room temperature and then pour it into 500 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield 2-acetamidobenzoic acid (N-acetylanthranilic acid). The yield is typically high, around 90-95%.[3]
-
-
Part ii: Synthesis of 2-Acetamido-3-nitrobenzoic acid
-
To a stirred mixture of 50 mL of concentrated sulfuric acid, cooled to 0-5°C in an ice-salt bath, add 17.9 g (0.1 mol) of 2-acetamidobenzoic acid in portions, maintaining the temperature below 10°C.
-
A nitrating mixture of 7.5 mL of concentrated nitric acid and 15 mL of concentrated sulfuric acid is added dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, the mixture is stirred for an additional 2 hours at 0-10°C.
-
The reaction mixture is then poured carefully onto 500 g of crushed ice.
-
The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried. This step requires careful control to favor nitration at the 3-position.
-
-
Part iii: Synthesis of 2-Acetamido-3-aminobenzoic acid
-
In a hydrogenation vessel, a solution of 22.4 g (0.1 mol) of 2-acetamido-3-nitrobenzoic acid in 200 mL of ethanol is treated with 1 g of 10% palladium on carbon catalyst.
-
The mixture is hydrogenated under a hydrogen atmosphere (3-4 atm) at room temperature until the theoretical amount of hydrogen is consumed.
-
The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield 2-acetamido-3-aminobenzoic acid.
-
Step 2b: Balz-Schiemann Fluorination of 2-Acetamido-3-aminobenzoic acid
This procedure is a classic method for introducing fluorine into an aromatic ring.[4][5]
-
In a suitable flask, 19.4 g (0.1 mol) of 2-acetamido-3-aminobenzoic acid is dissolved in 100 mL of 48% fluoroboric acid, cooled to 0°C.
-
A solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water is added dropwise, maintaining the temperature below 5°C.
-
The resulting diazonium tetrafluoroborate salt precipitates from the solution. The mixture is stirred for an additional 30 minutes at 0°C.
-
The solid is collected by filtration, washed with cold 5% fluoroboric acid, then with cold methanol, and finally with diethyl ether.
-
The dried diazonium salt is then carefully heated in a flask without solvent until the evolution of nitrogen gas ceases. The thermal decomposition should be conducted with appropriate safety precautions as it can be exothermic.[5][6]
-
The crude product is then purified, for instance, by recrystallization from a suitable solvent system like ethanol/water, to afford this compound.
Rationale and Insights for Route 2
The Balz-Schiemann reaction is a powerful tool for the synthesis of aryl fluorides.[4][5] This route utilizes readily available starting materials like 2-aminobenzoic acid. However, the nitration of 2-acetamidobenzoic acid can potentially yield a mixture of isomers, which may necessitate careful purification. The isolation and handling of the intermediate diazonium salt in the Balz-Schiemann reaction require caution due to its potential instability.[5][6]
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Late-Stage Acetylation | Route 2: Balz-Schiemann Fluorination |
| Starting Materials | 2-Fluoroaniline, Chloral hydrate, Hydroxylamine HCl | 2-Aminobenzoic acid, Acetic anhydride, Nitric acid |
| Number of Steps | 4 (from 2-fluoroaniline) | 4 (from 2-aminobenzoic acid) |
| Key Transformation | Oxidative cleavage of 7-fluoroisatin | Balz-Schiemann reaction |
| Overall Yield (Estimated) | Moderate to High | Moderate |
| Scalability | Good; based on a well-established procedure. | Moderate; thermal decomposition of diazonium salts can pose challenges on a large scale.[5] |
| Safety Considerations | Use of concentrated sulfuric acid and hydrogen peroxide. | Use of concentrated nitric and sulfuric acids; isolation and thermal decomposition of potentially unstable diazonium salts.[5][6] |
| Purification Challenges | Generally straightforward. | Potential for isomeric impurities from the nitration step. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound.
Route 1 is highly recommended for its reliability and the high purity of the intermediate, 2-Amino-3-fluorobenzoic acid, which is based on a robust Organic Syntheses procedure.[1] The final acetylation step is typically clean and high-yielding, making this an attractive option for producing high-quality material.
For researchers prioritizing reliability, yield, and purity, Route 1 is the superior choice. For those exploring alternative synthetic strategies or facing constraints on starting materials, Route 2 offers a feasible, albeit more challenging, approach.
References
- Balz–Schiemann reaction. In: Wikipedia. [Link]
- Synthesis of 3-amino-benzoic acid. PrepChem.com. [Link]
- 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
- 3-Amino-2-fluorobenzoic acid. Oakwood Chemical. [Link]
- Balz-Schiemann Reaction.
- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central. [Link]
- The Balz-Schiemann Reaction.
- Balz Schiemann Reaction Mechanism. BYJU'S. [Link]
- 3-Amino-2-fluorobenzoic acid. PubChem. [Link]
- List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
- A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.
- Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. [Link]
- An improved Balz-Schiemann reaction enabled by ionic liquids and continuous processing.
- Co-culture engineering for microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli. PubMed. [Link]
- Nitration of 4-acetamidobenzoic acid.
- Nitration of benzoic acid and its chlorinated derivatives.
- N-Acetylanthranilic acid. In: Wikipedia. [Link]
Sources
- 1. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. N-Acetylanthranilic acid - Wikipedia [en.wikipedia.org]
- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. scientificupdate.com [scientificupdate.com]
A Senior Application Scientist's Guide to Comparing the Biological Activity of 2-Acetamido-3-fluorobenzoic Acid and Its Analogs
Introduction: The Strategic Value of Fluorination in Anthranilic Acid Derivatives
In the landscape of medicinal chemistry, N-arylanthranilic acids and their derivatives are a well-established class of compounds possessing significant analgesic, anti-inflammatory, and antipyretic properties.[1] The parent scaffold, structurally analogous to salicylic acid, has given rise to numerous non-steroidal anti-inflammatory drugs (NSAIDs). Our focus here is on 2-Acetamido-3-fluorobenzoic acid, a molecule that combines the proven N-acetylanthranilic acid backbone with a strategic fluorine substitution.
The introduction of fluorine into a drug candidate is a cornerstone of modern pharmaceutical design.[2] Due to its high electronegativity and small atomic radius, fluorine can profoundly influence a molecule's physicochemical properties, including its acidity (pKa), lipophilicity, and metabolic stability. These modifications can lead to enhanced target binding, improved membrane permeability, and a more favorable pharmacokinetic profile.[2]
This guide provides a comprehensive framework for researchers and drug development professionals to objectively compare the biological activity of this compound against its structural analogs. We will move beyond simple data reporting to explain the causality behind experimental choices, providing robust, self-validating protocols and a clear pathway for data interpretation. The goal is to create a clear structure-activity relationship (SAR) profile that can guide further optimization efforts.
Part 1: Foundational Strategy - Defining the Analogs and the Rationale for Comparison
The biological effect of a molecule can be dramatically altered by subtle changes in its structure. For this compound, logical analogs for a comparative study would involve shifting the position of the fluorine atom or replacing it with other functional groups. This allows us to probe the electronic and steric requirements of the target binding sites.
A typical analog series for initial investigation would include:
-
The Parent Compound: 2-Acetamidobenzoic acid (N-acetylanthranilic acid) - to establish a baseline.
-
Positional Isomers: 2-Acetamido-4-fluorobenzoic acid and 2-Acetamido-5-fluorobenzoic acid - to determine the optimal fluorine position.
-
Other Halogen Analogs: 2-Acetamido-3-chlorobenzoic acid - to compare the effect of a different halogen.
The central hypothesis is that the position of the electron-withdrawing fluorine atom will modulate the acidity of the carboxylic acid and the electronic distribution across the aromatic ring, thereby influencing interactions with key biological targets like cyclooxygenase (COX) enzymes.
Caption: Logical structure-activity relationship (SAR) approach for analog design.
Part 2: The Experimental Cascade - A Validated Workflow for Biological Profiling
A robust comparison requires a multi-tiered experimental approach. We begin with primary assays focused on efficacy against key inflammatory targets and follow with essential secondary assays to assess safety and cellular toxicity. This cascade ensures that resources are focused on the most promising candidates.
Caption: A validated workflow for profiling and comparing drug analogs.
Primary Screening: Assessing Anti-inflammatory Efficacy
The primary mechanism of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[3] Additionally, in cellular models of inflammation, activated macrophages produce other key mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[4][5] A comprehensive primary screen must therefore assess the compound's effect on both enzymatic and cellular inflammatory pathways.
This assay measures the peroxidase activity of purified COX-1 and COX-2 enzymes.[6] The rationale for testing both isoforms is to determine selectivity. COX-1 is constitutively expressed and has homeostatic functions, while COX-2 is inducible during inflammation.[7] A higher selectivity for COX-2 is often a desirable trait for minimizing side effects like gastrointestinal issues.
Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0).
-
Dilute Heme cofactor in Assay Buffer.
-
Prepare solutions of purified ovine COX-1 and human recombinant COX-2 in Assay Buffer. Keep on ice.
-
Prepare a solution of the colorimetric substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Prepare a solution of Arachidonic Acid (substrate) in 1M KOH and water.[6]
-
Prepare serial dilutions of test compounds (this compound and its analogs) and a reference standard (e.g., Diclofenac) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To "Inhibitor" wells, add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of the appropriate enzyme (COX-1 or COX-2).
-
Add 10 µL of the test compound dilution or reference standard.
-
To "100% Initial Activity" wells, add the same components but with 10 µL of DMSO instead of the inhibitor.
-
To "Background" wells, add 160 µL Assay Buffer and 10 µL Heme (no enzyme).
-
-
Initiation and Measurement:
-
Incubate the plate for 5 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells.
-
Immediately add 20 µL of TMPD solution to all wells.
-
Shake the plate and read the absorbance at 590 nm over a 5-minute period.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the inhibitor data to the 100% activity control.
-
Plot the percent inhibition versus inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) for each compound against both COX-1 and COX-2.
-
This cell-based assay quantifies NO production, a key inflammatory mediator synthesized by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation.[4] The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO.[8]
Methodology:
-
Cell Culture:
-
Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells for 1 hour with various concentrations of the test compounds or a reference standard (e.g., L-NAME).
-
Stimulate the cells by adding Lipopolysaccharide (LPS, 1 µg/mL) to all wells except the "unstimulated" control.
-
Incubate for 24 hours at 37°C in a CO₂ incubator.
-
-
Nitrite Measurement:
-
Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.
-
Prepare the Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 2.5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) just before use.[4]
-
Add 100 µL of the Griess Reagent to each well containing supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540-550 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample.
-
Determine the IC50 value for NO production inhibition for each compound.
-
This immunoassay quantifies the concentration of the pro-inflammatory cytokine TNF-α secreted by stimulated macrophages.[5][9] It provides another critical measure of the compound's anti-inflammatory activity at the cellular level.
Methodology:
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 2 (Steps 1 and 2) for cell seeding, pre-treatment with compounds, and LPS stimulation.
-
-
ELISA Procedure (Sandwich ELISA):
-
Use the cell culture supernatants collected after the 24-hour incubation.
-
Utilize a commercial Human TNF-α ELISA kit and follow the manufacturer's protocol.[10] The general principle is as follows:
-
Standards and supernatants are added to a microplate pre-coated with a monoclonal antibody specific for TNF-α.
-
After incubation and washing, an enzyme-linked polyclonal antibody specific for TNF-α is added.
-
Following another wash, a substrate solution is added, and color develops in proportion to the amount of TNF-α.
-
The reaction is stopped, and absorbance is measured at 450 nm.
-
-
-
Data Analysis:
-
Generate a standard curve using the recombinant TNF-α standard provided in the kit.
-
Calculate the TNF-α concentration in each sample.
-
Determine the IC50 value for TNF-α secretion inhibition for each compound.
-
Secondary Screening: Assessing Cytotoxicity
An effective drug must be potent against its target but safe for healthy cells. Cytotoxicity assays are crucial in early-stage drug development to eliminate compounds that are broadly toxic.[11][12]
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Methodology:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells (or another relevant cell line) in a 96-well plate and allow them to adhere.
-
Treat the cells with the same concentration range of test compounds used in the efficacy assays. Include a "vehicle control" (DMSO) and a "positive control" for toxicity (e.g., doxorubicin).
-
Incubate for 24 hours (or a duration matching the efficacy assays).
-
-
MTT Conversion:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
-
Measurement and Analysis:
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC50 value (the concentration of compound that causes a 50% reduction in cell viability).
-
Part 3: Data Synthesis and Comparative Analysis
The final step is to integrate the data from all assays to build a comprehensive profile for each analog. This data should be summarized in a clear, tabular format to facilitate direct comparison.
Table 1: Hypothetical Comparative Biological Activity Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | NO Production IC50 (µM) | TNF-α Secretion IC50 (µM) | Cytotoxicity CC50 (µM) |
| 2-Acetamidobenzoic acid | 15.2 | 25.8 | 0.59 | > 100 | > 100 | > 200 |
| This compound | 8.5 | 1.2 | 7.08 | 10.5 | 15.2 | 155 |
| 2-Acetamido-4-fluorobenzoic acid | 10.1 | 5.6 | 1.80 | 22.1 | 28.9 | 180 |
| 2-Acetamido-5-fluorobenzoic acid | 12.7 | 18.3 | 0.69 | 55.6 | 62.4 | > 200 |
| Diclofenac (Reference) | 0.1 | 1.5 | 0.07 | 5.1 | 8.3 | 95 |
Data are illustrative and for guidance purposes only.
Interpreting the Results: From this hypothetical data, we can draw several conclusions that form the basis of a structure-activity relationship:
-
Efficacy: The introduction of a fluorine atom at the 3-position significantly enhances inhibitory activity against COX-2 and cellular inflammatory mediators (NO, TNF-α) compared to the parent compound and other positional isomers.
-
Selectivity: The 3-fluoro analog shows the highest selectivity for COX-2 over COX-1, a desirable property for reducing potential side effects. The 4-fluoro position offers a moderate improvement, while the 5-fluoro position is comparable to the non-fluorinated parent.
-
Safety: All fluorinated analogs exhibit good safety profiles, with CC50 values significantly higher than their IC50 values, indicating that their anti-inflammatory effects occur at non-toxic concentrations. The 3-fluoro analog possesses a robust therapeutic window.
Conclusion
This guide outlines a systematic and robust methodology for comparing the biological activity of this compound and its analogs. By employing a cascade of validated enzymatic and cell-based assays, researchers can efficiently profile compounds for both efficacy and safety. The resulting structure-activity relationship data is invaluable for identifying lead candidates and guiding the next steps in the drug discovery pipeline. This multi-faceted approach, grounded in sound scientific principles, ensures that decisions are based on a comprehensive understanding of a compound's biological profile, ultimately accelerating the path toward developing safer and more effective anti-inflammatory therapeutics.
References
- Vertex AI Search. (n.d.).
- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- Da-Ta Biotech. (n.d.). Cytotoxicity Assays: Measurement Of Cell Death.
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay.
- Dobrovolskaia, M. A., et al. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute at Frederick.
- Singh, S., et al. (2025, July 3). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.
- Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 1599-1607.
- Semantic Scholar. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review.
- Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. In Methods in Molecular Biology (Vol. 644, pp. 129-140). Humana Press.
- Peiris, D., et al. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Pharmaceutical Sciences.
- Schmidt, H. H., & Kelm, M. (1996). Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity. The Journal of Physiology, 494(Pt 2), 547–554.
- ResearchGate. (2024, August 31). In vitro assays to investigate the anti-inflammatory activity of herbal extracts.
- Jang, H. J., et al. (n.d.). 3.8. Nitric Oxide Production Measurements in Macrophage Cells. Bio-protocol.
- Zare, A., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(58), e202402330.
- Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829–837.
- StudyLib. (n.d.). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues.
- Laufer, S., & Luik, S. (2008). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. In Methods in Molecular Biology (Vol. 447, pp. 105-117). Humana Press.
- Kim, Y. J., et al. (2022). Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice.
- de Souza, W., et al. (2020). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers in Cellular and Infection Microbiology, 10, 589991.
- Zarrow, E., & Obiero, J. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Visualized Experiments, (88), 51624.
- Amir, M., et al. (2008). Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. Archives of Pharmacal Research, 31(8), 963–970.
- Hira, K., & Begum, A. S. (2021). Methods for Evaluation of TNF-α Inhibition Effect. In Methods in Molecular Biology (Vol. 2271, pp. 131-144). Humana, New York, NY.
- Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
- Semantic Scholar. (2021). Methods for Evaluation of TNF-α Inhibition Effect.
- ResearchGate. (2024, October 17). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation.
- Joshi, J. D., et al. (2011). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. Indian Journal of Pharmaceutical Sciences, 73(3), 325–329.
- Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives.
- McKenna, R., et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. ChemMedChem, 10(9), 1541–1551.
- ResearchGate. (2021, August 6). Methods for Evaluation of TNF-α Inhibition Effect.
- ResearchGate. (n.d.). N-arylanthranilic acid derivatives with anti-inflammatory activity.
- Abdu, S. A., et al. (2022). 4-Fluoro-2-(phenylamino)benzoic acid.
- Global Scientific Journals. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- ResearchGate. (2023, May 29). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds.
- Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
- PubChem. (n.d.). 2-Acetamido-4-fluorobenzoic acid.
- ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- ResearchGate. (2025, August 7). Synthesis and antimicrobial activity of fluorobenzoic acid amides.
- ResearchGate. (2025, August 9). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
Sources
- 1. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]
- 2. nbinno.com [nbinno.com]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 8. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. opentrons.com [opentrons.com]
- 12. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
A Comparative Analysis of the Acidity of 2-Acetamido-3-fluorobenzoic Acid and Related Compounds
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The acidity of a molecule, quantified by its acid dissociation constant (pKa), is a fundamental physicochemical property that dictates its behavior in different chemical and biological environments. For professionals in drug discovery and development, a thorough understanding of a compound's pKa is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of the acidity of 2-Acetamido-3-fluorobenzoic acid with structurally similar compounds, elucidating the nuanced interplay of electronic and steric effects that govern their acidic strength.
The Foundation of Acidity: A Comparative Overview
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion, which is formed upon deprotonation. Any factor that stabilizes this anion will increase the acidity of the parent molecule, resulting in a lower pKa value. In substituted benzoic acids, the nature and position of substituents on the benzene ring profoundly influence the stability of the carboxylate anion.
This guide will dissect the acidity of our target molecule, this compound, by comparing it against a series of analogs. This comparative approach allows for the isolation and understanding of individual substituent effects.
Data Summary: pKa Values of Benzoic Acid and its Derivatives
The following table summarizes the experimental pKa values for the compounds discussed in this guide. A lower pKa value signifies a stronger acid.
| Compound Name | Structure | pKa Value |
| Benzoic Acid | 4.20 | |
| 3-Fluorobenzoic Acid | 3.86[1][2] | |
| 2-Aminobenzoic Acid(Anthranilic Acid) | 4.85 (carboxyl) | |
| 2-Acetamidobenzoic Acid(N-Acetylanthranilic Acid) | 3.63[3][4] | |
| This compound | ![]() | Predicted < 3.63 |
The pKa for this compound is predicted based on the additive effects of its substituents, as detailed in the analysis below.
Scientific Rationale: Deconstructing Substituent Effects
The observed differences in acidity among these compounds can be rationalized by considering three primary factors: the inductive effect, the "ortho effect," and intramolecular hydrogen bonding.
The Inductive Effect: Through-Bond Polarization
The inductive effect describes the transmission of charge through sigma bonds. Electron-withdrawing groups (EWGs) pull electron density away from the carboxylate group, dispersing the negative charge and stabilizing the anion, thereby increasing acidity.
-
3-Fluorobenzoic Acid (pKa = 3.86): Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I).[5] When placed at the meta position, this effect stabilizes the carboxylate anion, making 3-fluorobenzoic acid a stronger acid than benzoic acid (pKa = 4.20).[1]
The Ortho Effect: A Special Case of Steric and Electronic Interactions
Substituents at the ortho position (adjacent to the carboxyl group) often increase the acidity of benzoic acid to a greater extent than when they are at the meta or para positions, regardless of their electronic nature. This is known as the ortho effect .
-
2-Acetamidobenzoic Acid (pKa = 3.63): This compound is significantly more acidic than benzoic acid. The acetamido group at the ortho position introduces steric hindrance, which forces the -COOH group to twist out of the plane of the benzene ring. This rotation disrupts the resonance between the carboxyl group and the aromatic ring, which in the planar conformation of the benzoate anion is a destabilizing factor. The primary stabilization of the negative charge comes from resonance between the two oxygen atoms of the carboxylate group. By preventing resonance with the ring, the ortho substituent ensures this primary resonance is maximized, leading to a more stable conjugate base and a stronger acid.
Intramolecular Hydrogen Bonding (IHB): Anion Stabilization
The formation of an intramolecular hydrogen bond within the conjugate base can provide a significant stabilizing force.
-
2-Aminobenzoic Acid (pKa = 4.85): In contrast to the ortho effect's acid-strengthening trend, 2-aminobenzoic acid is a weaker acid than benzoic acid. This is because the amino group (-NH2) is a strong electron-donating group (+R effect) which destabilizes the carboxylate anion. While an intramolecular hydrogen bond can form in the conjugate base, the powerful electron-donating nature of the amino group is the dominant effect.
-
2-Acetamidobenzoic Acid (pKa = 3.63): In the conjugate base of 2-acetamidobenzoic acid, a strong intramolecular hydrogen bond can form between the N-H proton of the amide and the negatively charged oxygen of the carboxylate. This creates a stable six-membered ring-like structure, which significantly stabilizes the anion and contributes to the compound's increased acidity.
The diagram below illustrates the key factors that enhance the acidity of 2-acetamidobenzoic acid.
Caption: Key factors stabilizing the conjugate base of 2-acetamidobenzoic acid.
Predicting the Acidity of this compound
Based on the principles outlined above, we can predict the acidity of this compound. This molecule benefits from multiple acid-strengthening features:
-
Ortho Effect: The 2-acetamido group will induce the same steric effect, increasing acidity.
-
Intramolecular Hydrogen Bonding: The potential for IHB in the conjugate base remains, providing stabilization.
-
Dual Inductive Effects: The molecule features two powerful electron-withdrawing groups. The acetamido group has an inductive pull, and the fluorine atom at the 3-position exerts a strong -I effect.
The combination of the ortho effect, intramolecular hydrogen bonding, and the potent inductive effect from the fluorine atom will synergistically stabilize the carboxylate anion. Therefore, it is predicted that This compound will be a stronger acid than 2-acetamidobenzoic acid, with a pKa value less than 3.63.
Experimental Protocol: pKa Determination by Potentiometric Titration
To experimentally validate these predictions, potentiometric titration is a precise and widely used method. This protocol outlines the necessary steps for determining the pKa of a weakly acidic compound.
Materials and Equipment:
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
25 mL burette (Class A)
-
100 mL beaker
-
Analytical balance
-
Volumetric flasks
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized, CO2-free water
-
Nitrogen gas supply
-
The sample compound (e.g., this compound)
Step-by-Step Methodology:
-
Solution Preparation:
-
Accurately weigh approximately 0.1 mmol of the sample and dissolve it in ~40 mL of CO2-free deionized water in the 100 mL beaker. If solubility is low, a co-solvent like methanol or ethanol may be used, but its effect on the pKa must be noted.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., final concentration of 0.15 M).
-
Add the magnetic stir bar to the beaker.
-
-
Titration Setup:
-
Place the beaker on the magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Gently purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO2 and maintain an inert atmosphere throughout the titration.
-
Fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Begin adding the NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
As the pH begins to change more rapidly, decrease the volume of the increments to accurately capture the data around the equivalence point.
-
Continue the titration well past the equivalence point until the pH begins to plateau.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be identified from the peak of the first derivative plot (ΔpH/ΔV vs. V).
-
The pKa is equal to the pH at the half-equivalence point (Veq/2). Read this pH value directly from the titration curve.
-
For higher accuracy, perform the titration in triplicate and report the average pKa value with the standard deviation.
-
The following diagram illustrates the experimental workflow for pKa determination.
Sources
- 1. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acids [stenutz.eu]
- 4. N-Acetylanthranilic acid(89-52-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Quantification of 2-Acetamido-3-fluorobenzoic Acid: A Comparative Analysis of Validated Analytical Methods
In the landscape of pharmaceutical research and development, the precise and accurate quantification of novel chemical entities is a cornerstone of progress. 2-Acetamido-3-fluorobenzoic acid, a compound of interest in medicinal chemistry due to its structural motifs, demands robust analytical methods for its characterization and quantification. The incorporation of fluorine can significantly enhance a molecule's pharmacological properties, including metabolic stability and binding affinity, making fluorinated benzoic acid derivatives a key area of study.[1]
This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound. It is designed for researchers, scientists, and drug development professionals seeking to establish reliable analytical protocols. The methodologies discussed are grounded in the principles of scientific integrity and adhere to the validation standards set forth by the International Council for Harmonisation (ICH).[2][3][4][5][6]
The Primary Workhorse: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine quantification, a reversed-phase HPLC method with UV detection stands out as a reliable and accessible primary technique. Its robustness, cost-effectiveness, and straightforward implementation make it an ideal choice for a wide range of applications, from in-process controls to final product assay.
The fundamental principle of this method lies in the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[7] For this compound, its acidic nature necessitates a mobile phase with a controlled pH to ensure consistent ionization state and, consequently, reproducible retention times.
Experimental Protocol: A Validated RP-HPLC-UV Method
This protocol is a self-validating system, designed to ensure specificity, linearity, accuracy, and precision in line with ICH guidelines.[4][5]
1. Instrumentation and Chromatographic Conditions:
-
System: Agilent 1100 Series HPLC or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).[8]
-
Column: ZORBAX C8 (5µm, 4.6 x 150 mm) or a similar reversed-phase column.[8] The choice of a C8 instead of a C18 is a strategic decision to reduce the retention of the relatively nonpolar analyte, leading to shorter run times.
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 5.5) is employed for optimal separation.[8] The buffer ensures the carboxylic acid group of the analyte is in a consistent protonation state, leading to a sharp, symmetrical peak.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. A controlled temperature is critical for ensuring reproducible retention times.
-
Detection Wavelength: 254 nm. This wavelength is chosen based on the UV absorbance spectrum of aromatic compounds.[9]
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
3. Method Validation (as per ICH Q2(R1)/Q2(R2) Guidelines): [2][3][5][6]
The following parameters must be assessed to validate the analytical procedure:
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | The analyte peak should be well-resolved from any impurities or excipients. Peak purity should be confirmed using a DAD. | Demonstrates that the method is able to accurately measure the analyte in the presence of other components.[4] |
| Linearity | Correlation coefficient (r²) > 0.999 over a defined range. | Establishes a direct relationship between the analyte concentration and the detector response.[4][10] |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at three concentration levels. | Measures the closeness of the experimental value to the true value.[4] |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2%. | Assesses the degree of scatter between a series of measurements.[4] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10] |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | Indicates the method's reliability during normal usage.[4] |
Causality in Experimental Choices:
-
Mobile Phase pH: The choice of pH 5.5 is deliberate. The pKa of benzoic acid is around 4.2. At a pH of 5.5, the carboxylic acid group will be predominantly deprotonated, leading to a consistent charge and stable retention time.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower backpressure.
-
Column Chemistry: An amide-functionalized stationary phase could also be considered as it offers reduced chemical reactivity and can minimize unwanted interactions, enhancing reproducibility.[11]
Workflow for HPLC-UV Method Validation
Sources
- 1. nbinno.com [nbinno.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 7. scispace.com [scispace.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
Spectroscopic comparison of 2-Acetamido-3-fluorobenzoic acid and its precursors
This guide provides an in-depth spectroscopic comparison of 2-Acetamido-3-fluorobenzoic acid and its direct precursor, 2-amino-3-fluorobenzoic acid. Designed for researchers and drug development professionals, this document details the synthesis and subsequent analytical validation using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The objective is to demonstrate how these techniques provide unambiguous evidence of the chemical transformation from a primary amine to a secondary amide.
Synthesis: The Acetylation of 2-Amino-3-fluorobenzoic Acid
The conversion of 2-amino-3-fluorobenzoic acid to this compound is a classic example of N-acetylation. This reaction, a nucleophilic acyl substitution, transforms the primary amino group into a secondary acetamido group. This transformation is fundamental in medicinal chemistry for modifying the polarity, bioavailability, and metabolic stability of parent molecules.
Reaction Principle & Experimental Rationale
The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. Glacial acetic acid serves as a suitable solvent that can solubilize the starting material and facilitate the reaction. The choice of acetic anhydride as the acetylating agent is deliberate; it is highly reactive, and the acetic acid byproduct can be easily removed during workup. The reaction proceeds by forming a tetrahedral intermediate, which then collapses to yield the N-acetylated product and an acetate ion.
Caption: Chemical transformation of 2-amino-3-fluorobenzoic acid.
Experimental Protocol: Synthesis of this compound
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.55 g (10 mmol) of 2-amino-3-fluorobenzoic acid in 15 mL of glacial acetic acid. Gentle heating may be required to achieve full dissolution.
-
Reagent Addition: To the stirred solution, carefully add 1.5 mL (1.63 g, 16 mmol) of acetic anhydride dropwise.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 118°C) and maintain this temperature for 30 minutes.
-
Precipitation: Remove the heat source and allow the mixture to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize precipitation of the product.
-
Isolation: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two 10 mL portions of cold water to remove residual acetic acid and other water-soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 70°C to a constant weight. The expected molecular weight of the product is 197.16 g/mol .[1]
Spectroscopic Validation Workflow
A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of the synthesized product. The workflow involves a systematic analysis of the precursor and the final product to identify key structural changes.
Caption: Workflow from synthesis to spectroscopic confirmation.
Comparative Spectroscopic Analysis
The following sections compare the spectroscopic data of the starting material (precursor) and the synthesized product, highlighting the definitive markers of a successful acetylation.
FT-IR Spectroscopy: Tracking Functional Group Transformation
FT-IR spectroscopy is a powerful first-pass technique to confirm the conversion of the primary amine to a secondary amide. The analysis focuses on the disappearance of the characteristic N-H stretching bands of the primary amine and the appearance of the N-H and C=O (Amide I) bands of the secondary amide.
The spectrum of the precursor, 2-amino-3-fluorobenzoic acid, shows characteristic broad stretches for the O-H of the carboxylic acid and two distinct N-H stretching bands for the primary amine.[2] After acetylation, the product's spectrum is expected to show a single N-H stretch for the secondary amide and two distinct carbonyl absorptions: one for the carboxylic acid and a new, strong band for the amide I (C=O) stretch.
| Functional Group | Precursor: 2-Amino-3-fluorobenzoic acid | Product: this compound (Expected) | Rationale for Change |
| O-H Stretch (Acid) | ~3390 cm⁻¹ (broad)[2] | ~3300-2500 cm⁻¹ (broad) | Remains present, characteristic of a carboxylic acid dimer. |
| N-H Stretch | ~3400 & ~3300 cm⁻¹ (two bands) | ~3300 cm⁻¹ (single, sharp band) | Disappearance of primary amine (R-NH₂) doublet, appearance of secondary amide (R₂-NH) singlet. |
| C=O Stretch (Acid) | ~1660 cm⁻¹[2] | ~1700 cm⁻¹ | Remains present, slight shift possible due to changes in electronic environment. |
| N-H Bend | ~1618 cm⁻¹[2] | N/A | Primary amine bending mode is lost. |
| C=O Stretch (Amide I) | N/A | ~1670 cm⁻¹ (strong) | Key Indicator: Appearance of the strong amide carbonyl stretch. |
| C-F Stretch | ~1260 cm⁻¹[2] | ~1260 cm⁻¹ | The C-F bond is unaffected by the reaction. |
NMR Spectroscopy: Mapping the Structural Changes
NMR spectroscopy provides a detailed map of the carbon and proton environments, offering definitive proof of the structural changes post-acetylation.
The most telling change in the ¹H NMR spectrum is the appearance of a new singlet in the aliphatic region, corresponding to the methyl protons of the newly introduced acetyl group. Concurrently, the broad signal of the two amine protons is replaced by a single, less broad amide proton signal, typically shifted downfield.
| Proton Environment | Precursor: 2-Amino-3-fluorobenzoic acid (in CDCl₃)[3] | Product: this compound (Predicted) | Rationale for Change |
| -COOH | Variable, broad singlet | ~10-12 ppm, broad s | Carboxylic acid proton, typically broad and downfield. |
| Aromatic (Ar-H) | δ 6.60 (1H, m), 7.16 (1H, m), 7.72 (1H, m) | ~δ 7.0-8.5 ppm | Aromatic protons shift downfield due to the increased electron-withdrawing effect of the acetamido group. |
| -NH₂ / -NH- | δ 6.00 (2H, broad s) | ~δ 8-10 ppm, broad s | Disappearance of the 2H amine signal, replaced by a 1H amide signal. |
| -C(=O)CH₃ | N/A | ~δ 2.1 ppm, s (3H) | Key Indicator: Appearance of a sharp 3H singlet for the acetyl methyl group. |
In the ¹³C NMR spectrum, the successful reaction is confirmed by the appearance of two new signals corresponding to the carbonyl and methyl carbons of the acetamido group. The positions of the aromatic carbons are also expected to shift due to the change in the substituent on the ring.
| Carbon Environment | Precursor: 2-Amino-3-fluorobenzoic acid | Product: this compound (Predicted) | Rationale for Change |
| -COOH | ~163 ppm[2] | ~168 ppm | Carboxylic acid carbonyl carbon remains. |
| Aromatic (Ar-C) | ~116-156 ppm[2] | ~115-150 ppm | Shifts in aromatic carbon signals reflect the new electronic environment. |
| Ar-C-F (¹JCF) | ~155 ppm (d, ¹J ≈ 245 Hz)[2] | ~155 ppm (d, ¹J ≈ 245 Hz) | The direct C-F coupling remains a dominant feature. |
| -C(=O)CH₃ (Carbonyl) | N/A | ~170 ppm | Key Indicator: Appearance of the amide carbonyl carbon. |
| -C(=O)CH₃ (Methyl) | N/A | ~24 ppm | Key Indicator: Appearance of the acetyl methyl carbon. |
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry provides the final, unequivocal confirmation by measuring the molecular weight of the product. The acetylation of 2-amino-3-fluorobenzoic acid involves the addition of an acetyl group (C₂H₂O), which corresponds to a mass increase of 42.04 Da.
| Parameter | Precursor: 2-Amino-3-fluorobenzoic acid | Product: this compound | Analysis |
| Molecular Formula | C₇H₆FNO₂ | C₉H₈FNO₃[1] | Addition of C₂H₂O. |
| Molecular Weight (Da) | 155.13[4] | 197.16[1] | Mass increase of 42.03 Da. |
| Expected M⁺ Peak (m/z) | 155 | 197 | The molecular ion peak in the mass spectrum will shift from m/z 155 to m/z 197, confirming the identity of the product. |
Conclusion
The successful synthesis of this compound from its amino precursor is comprehensively validated through a coordinated application of FT-IR, NMR, and mass spectrometry.
-
FT-IR confirms the transformation of the primary amine to a secondary amide via the appearance of the Amide I band and the change in N-H stretching patterns.
-
¹H and ¹³C NMR provide definitive structural proof through the emergence of characteristic signals for the acetyl methyl and carbonyl groups.
-
Mass Spectrometry offers final confirmation with the observed molecular ion peak shift of +42 Da, corresponding precisely to the addition of an acetyl group.
Together, these analytical techniques form a self-validating system, providing researchers with a high degree of confidence in the identity and purity of their synthesized compound.
References
- Organic Syntheses Procedure. (2002). 2-amino-3-fluorobenzoic acid.
- PubChem. (n.d.). 2-Amino-3-fluorobenzoic acid. National Center for Biotechnology Information.
- Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- PubChem. (n.d.). 2-Acetamido-4-fluorobenzoic acid. National Center for Biotechnology Information.
- PubChemLite. (n.d.). 2-acetamido-6-fluorobenzoic acid (C9H8FNO3).
Sources
A Comparative Guide: Unveiling the Advantages of 2-Acetamido-3-fluorobenzoic Acid Over Its Non-fluorinated Analog in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for optimizing drug-like properties. This guide provides an in-depth technical comparison of 2-Acetamido-3-fluorobenzoic acid and its non-fluorinated counterpart, 2-acetamidobenzoic acid. By examining their physicochemical properties, metabolic stability, and potential biological activities, we will elucidate the distinct advantages conferred by the seemingly simple addition of a fluorine atom at the ortho position. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the unique attributes of fluorination in their quest for novel therapeutics.
The Rationale for Fluorination: A Strategic Enhancement
The introduction of fluorine into a drug candidate is rarely a matter of chance; it is a deliberate strategy to modulate a range of properties critical for therapeutic success. Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding interactions with its biological target.[1][2][3] The ortho-substitution of a fluorine atom on a benzoic acid ring, as in this compound, is particularly intriguing due to the proximity of the fluorine to the carboxylic acid and acetamido groups, leading to a unique interplay of electronic and steric effects.[4]
Physicochemical Properties: A Tale of Two Analogs
A molecule's physicochemical properties are the foundation of its pharmacokinetic and pharmacodynamic profile. The introduction of a fluorine atom in this compound is predicted to induce significant shifts in these properties compared to its non-fluorinated analog.
| Property | This compound | 2-acetamidobenzoic acid | Rationale for a Fluorine-Induced Shift |
| Molecular Formula | C₉H₈FNO₃ | C₉H₉NO₃ | Addition of a fluorine atom. |
| Molecular Weight | 197.16 g/mol | 179.17 g/mol | The atomic weight of fluorine is greater than that of hydrogen. |
| pKa (Predicted) | ~3.1 | 3.71 (experimental)[5] | The strong electron-withdrawing inductive effect of the ortho-fluorine atom stabilizes the carboxylate anion, increasing acidity (lower pKa). |
| logP (Predicted) | ~1.6 | 1.34 (experimental)[6] | Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability.[2] |
Table 1. Comparison of the Physicochemical Properties of this compound and 2-acetamidobenzoic acid.
The predicted decrease in pKa for the fluorinated analog is a direct consequence of the powerful inductive effect of the adjacent fluorine atom, which stabilizes the conjugate base. This enhanced acidity can lead to stronger interactions with biological targets, particularly those with positively charged residues in the binding pocket. The anticipated increase in lipophilicity (logP) can improve the molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.[2]
Synthesis of the Analogs: A Practical Workflow
The synthesis of both this compound and its non-fluorinated analog can be achieved through straightforward and well-established chemical transformations.
Synthesis of this compound
The synthesis of this compound is a two-step process starting from the commercially available 2-amino-3-fluorobenzoic acid.
Caption: Synthetic scheme for this compound.
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve 2-amino-3-fluorobenzoic acid (1.0 eq) in glacial acetic acid.
-
Acetylation: Add acetic anhydride (1.2 eq) and a catalytic amount of pyridine to the solution.
-
Reaction: Heat the reaction mixture at reflux for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Synthesis of 2-acetamidobenzoic acid
The non-fluorinated analog is synthesized from anthranilic acid using a similar acetylation procedure.[7][8]
Caption: Synthetic scheme for 2-acetamidobenzoic acid.
Experimental Protocol:
-
Reaction Setup: In a 25 mL Erlenmeyer flask, combine 1 g of anthranilic acid with 3-4 mL of acetic anhydride.[7]
-
Heating: Gently warm the mixture to boiling on a hot plate until all the solid dissolves. Continue heating for 15 minutes.[7]
-
Hydrolysis of Excess Anhydride: Allow the mixture to cool to room temperature, then add 2 mL of water and heat to boiling again.[7]
-
Crystallization: Slowly cool the reaction mixture to room temperature to allow for the formation of larger crystals.[7]
-
Isolation: Isolate the product by vacuum filtration, wash with a small amount of cold water, and dry to obtain 2-acetamidobenzoic acid.[7]
Anticipated Performance Advantages of the Fluorinated Analog
The introduction of the ortho-fluorine atom is expected to confer several advantages in a drug discovery context, primarily in the areas of metabolic stability and biological activity.
Enhanced Metabolic Stability
A common route of metabolism for aromatic rings is oxidation by cytochrome P450 enzymes. The strong carbon-fluorine bond is significantly more resistant to enzymatic cleavage than a carbon-hydrogen bond.[1] By placing a fluorine atom on the aromatic ring, a potential site of metabolism is blocked, which can lead to a longer in vivo half-life and improved bioavailability of the drug candidate.
Caption: Proposed metabolic fate of the two analogs.
Experimental Protocol: In Vitro Metabolic Stability Assay
This assay measures the rate of disappearance of a compound when incubated with liver microsomes.[9][10]
-
Incubation: Prepare an incubation mixture containing liver microsomes (human, rat, or mouse), NADPH (a necessary cofactor), and the test compound (either this compound or 2-acetamidobenzoic acid) in a phosphate buffer.
-
Time Points: Incubate the mixture at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining amount of the parent compound at each time point.
-
Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of each compound. A longer half-life for the fluorinated analog would provide evidence for its enhanced metabolic stability.[9]
Modulated Biological Activity and Target Engagement
The altered electronic properties of the fluorinated analog can lead to enhanced or novel biological activities. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes.[11] The increased acidity of this compound could lead to a stronger interaction with the active site of COX enzymes, potentially resulting in improved potency.
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[12][13][14]
-
Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.
-
Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the test compounds (the fluorinated and non-fluorinated analogs).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Detection: Measure the production of prostaglandin E2 (PGE2), a product of the COX reaction, using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the IC₅₀ value for each compound, which is the concentration required to inhibit 50% of the enzyme's activity. A lower IC₅₀ for the fluorinated analog would indicate greater potency.
Improved Cellular Permeability
The increased lipophilicity of the fluorinated analog is expected to enhance its ability to cross cell membranes. This can be experimentally verified using a Caco-2 permeability assay, which is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[15][16][17]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Grow Caco-2 cells on a semi-permeable membrane in a Transwell® plate until they form a confluent monolayer.
-
Compound Application: Add the test compound to the apical (donor) side of the monolayer.
-
Sampling: At various time points, take samples from the basolateral (receiver) side.
-
Analysis: Quantify the concentration of the compound in the receiver compartment using LC-MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for each compound. A higher Papp value for the fluorinated analog would suggest better intestinal permeability.
Conclusion
The strategic introduction of a fluorine atom at the ortho position of 2-acetamidobenzoic acid offers a compelling avenue for enhancing its drug-like properties. The resulting compound, this compound, is predicted to exhibit increased acidity, greater lipophilicity, and improved metabolic stability. These modifications have the potential to translate into enhanced biological activity, better target engagement, and a more favorable pharmacokinetic profile. The experimental protocols outlined in this guide provide a clear path for the synthesis and comparative evaluation of these two analogs, enabling researchers to empirically validate the advantages of this targeted fluorination strategy. As the demand for more effective and safer therapeutics continues to grow, the judicious use of fluorine in drug design, as exemplified by this compound, will undoubtedly remain a cornerstone of successful drug discovery programs.
References
- Caco2 assay protocol. (n.d.).
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359–4369.
- Fluorine in drug discovery: Role, design and case studies. (2023). World Journal of Advanced Research and Reviews, 18(03), 1036–1045.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform.
- Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., ... & Chan, C. C. (2001). An ELISA method to measure inhibition of the COX enzymes. Bioorganic & medicinal chemistry letters, 11(12), 1591–1594.
- How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29).
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012). Journal of visualized experiments : JoVE, (69), e4322.
- Advantages of fluorination in pharmaceutical chemistry. (2025). RSC Medicinal Chemistry.
- Caco-2 permeability assay. (n.d.). Creative Bioarray.
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2011). Current protocols in pharmacology, Chapter 2, Unit2.8.
- Caco-2 Permeability Assay. (n.d.). Evotec.
- Metabolic Stability Assay. (n.d.). Creative Biolabs.
- Preparation of anthranilic acid. (n.d.). PrepChem.com.
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services. (n.d.). Nuvisan.
- 2-Acetamido-4-fluorobenzoic acid. (n.d.). PubChem.
- The Role of Small Molecules Containing Fluorine Atoms. (2024, February 27). Encyclopedia.pub.
- Experiment 8 - Amide Preparation. (n.d.). WebAssign.
- p-Acetamidobenzoic acid. (n.d.). PubChem.
- N-acetylanthranilic acid. (n.d.). PubChem.
- N-Acetylanthranilic acid. (n.d.). Wikipedia.
- Chemical Properties of 2-acetamidobenzoic acid. (n.d.). Cheméo.
- Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.).
- Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science.
- 2-acetamidobenzoic acid. (n.d.). Stenutz.
- N-Acetylanthranilic acid. (n.d.). Solubility of Things.
- Synthesis of Dye from Anthranilic Acid and Its Utility. (n.d.).
- p-Acetamidobenzoic acid. (n.d.). ChemBK.
- 2-acetamidobenzoic acid - SID 609496. (n.d.). PubChem.
- 3-Fluorobenzoic acid. (n.d.). Wikipedia.
- 3-Fluorobenzoic Acid. (n.d.). PubChem.
- Advancing physicochemical property predictions in computational drug discovery. (2022). eScholarship.
- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020). Molecules, 25(21), 4908.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]
- 5. N-acetylanthranilic acid | C9H9NO3 | CID 6971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-acetamidobenzoic acid - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. webassign.net [webassign.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 10. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. enamine.net [enamine.net]
Safety Operating Guide
A Scientist's Guide to the Safe Disposal of 2-Acetamido-3-fluorobenzoic Acid
As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring the safety and integrity of the entire research lifecycle. The proper disposal of a reagent like 2-Acetamido-3-fluorobenzoic acid is not a mere procedural afterthought; it is a critical component of responsible science. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, grounded in regulatory compliance and field-proven best practices.
Immediate Safety Profile & Hazard Identification
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound, like many of its structural analogs, is a chemical that demands respect and careful handling. Its primary hazards are associated with irritation and potential harm upon ingestion or inhalation.
Table 1: Hazard Profile of this compound and Analogs
| Hazard Classification | Description | Supporting Sources |
| Acute Toxicity, Oral | Harmful if swallowed. | [1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. | [3][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potentially severe damage. | [1][3][4][5] |
| Target Organ Toxicity | May cause respiratory irritation. | [2][3][4][5] |
| Hazardous Decomposition | Thermal decomposition can produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[3][4][6][7] |
This profile dictates the mandatory level of personal protection required to mitigate exposure risks.
Table 2: Mandatory Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Safety goggles or a face shield. | Protects against splashes and airborne particles causing severe eye irritation.[1][4] |
| Hand Protection | Chemically-resistant gloves (e.g., nitrile). | Prevents direct skin contact and subsequent irritation.[1][8] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. | Minimizes the risk of inhaling dust or aerosols, preventing respiratory tract irritation.[1][3][8] |
Core Principles of Compliant Chemical Waste Management
The disposal of any laboratory chemical is governed by strict federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the EPA and laboratory safety standards from OSHA.[9][10][11] Adherence to your institution's Chemical Hygiene Plan (CHP) is mandatory.[12][13]
-
Waste Minimization : The most effective disposal strategy begins with generating less waste. Order only the quantities of chemicals needed for your research, and consider reducing the scale of experiments where feasible.[14][15][16]
-
Segregation : Never mix this compound waste with incompatible materials. As an acidic compound, it should be kept separate from bases. It is also incompatible with strong oxidizing agents.[1] Improper segregation can lead to dangerous chemical reactions. All chemical waste must be segregated into appropriate categories (e.g., halogenated organics, acids, bases).[14][17]
-
Containment : Waste must be stored in containers that are robust, leak-proof, and chemically compatible with the waste.[9][10] For acidic compounds, glass or high-density polyethylene (HDPE) containers are appropriate.[14] Containers must be kept tightly sealed when not in use.[14][15][16]
-
Designated Storage : All hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10][15][16] This area must be under the control of laboratory personnel and clearly marked.
Step-by-Step Disposal Protocol
Follow this procedural workflow to ensure the safe and compliant disposal of this compound.
Step 1: Waste Classification
-
Classify waste containing this compound as a Hazardous Chemical Waste .
-
Specifically, it is a halogenated organic compound .[18][19][20][21] This classification is critical as land disposal of such compounds is heavily restricted, making incineration the required disposal pathway.[18]
Step 2: Select and Label the Waste Container
-
Choose a clean, dry, and appropriate waste container (e.g., a wide-mouth HDPE or glass bottle with a screw cap).
-
Affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.
-
Fill out the label completely and accurately, listing "this compound" and any other chemical constituents by their full name. Do not use abbreviations. Proper labeling is a cornerstone of safe waste handling.[9][14][15][16]
Step 3: Accumulate Waste in the Satellite Accumulation Area (SAA)
-
Place the labeled container in your designated SAA, preferably within secondary containment (e.g., a spill tray) to mitigate leaks.[17]
-
Add waste to the container as it is generated. This includes the pure compound, contaminated materials (like weigh boats or filter paper), and solutions.
-
Crucially, do not mix this waste stream with non-hazardous waste or other incompatible hazardous waste.
-
Keep the container securely closed at all times, except when adding waste.[15][16]
Step 4: Arrange for Final Disposal
-
Once the container is full or you have completed the experiments generating this waste, arrange for a pickup through your institution's EHS department.
-
Laboratory personnel should never attempt to dispose of this chemical down the drain or in the regular trash.[10]
-
The final disposal will be conducted by a licensed hazardous waste management company, which will transport the material for high-temperature incineration.[8][9] This method is necessary to destroy the halogenated organic molecule and scrub the resulting acidic gases like HF.[18]
Disposal Decision Workflow
The following diagram illustrates the essential decision-making and operational flow for proper waste handling from the point of generation to its final removal from the laboratory.
Caption: Decision workflow for handling this compound waste.
Emergency Procedures: Spill Management
Accidents happen, but a prepared response minimizes risk. For a small, manageable laboratory spill of this compound, follow these steps immediately.
-
Alert & Isolate : Alert personnel in the immediate area. Ensure the area is well-ventilated, turning on a fume hood if safe to do so.
-
Don PPE : Before addressing the spill, put on all required PPE as listed in Table 2, including double-gloving if necessary.
-
Containment : Prevent the spread of the solid material.
-
Clean-Up :
-
For Solid Spills : Do not dry sweep, as this can create airborne dust.[1] Gently cover the spill with an absorbent pad or wet paper towels to avoid raising dust. Carefully sweep or scoop the material into a designated waste container.[1][6][22]
-
For Liquid Spills (if in solution) : Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[8] Do not use combustible materials like paper towels as the primary absorbent.[8]
-
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose : Collect all cleaning materials (gloves, absorbent pads, etc.) as hazardous waste in the same container as the spilled chemical. Seal and label the container.
-
Report : Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
Spill Response Flowchart
This flowchart provides a clear, visual guide for the immediate actions to take in the event of a spill.
Caption: Immediate response flowchart for a chemical spill in the laboratory.
References
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
- Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro.
- OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
- Laboratory Waste Management Guidelines. (n.d.). Unknown Source.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). OSHA.
- SAFETY DATA SHEET - p-Fluorobenzoic Acid. (2015, May 15). National Institute of Standards and Technology.
- Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. (n.d.). National Academies of Sciences, Engineering, and Medicine.
- SAFETY DATA SHEET - 2-Fluorobenzoic acid. (2025, September 5). Unknown Source.
- 2-Acetamido-4-fluorobenzoic acid. (n.d.). PubChem.
- The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Unknown Source.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA NEPS.
- Laboratory Chemical Disposal. (2024, April 15). Environmental Marketing Services.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
- EPA HAZARDOUS WASTE CODES. (n.d.). Unknown Source.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). Westlaw.
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. 2-Acetamido-4-fluorobenzoic acid | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. usbioclean.com [usbioclean.com]
- 10. danielshealth.com [danielshealth.com]
- 11. nationalacademies.org [nationalacademies.org]
- 12. osha.gov [osha.gov]
- 13. md.rcm.upr.edu [md.rcm.upr.edu]
- 14. acewaste.com.au [acewaste.com.au]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. odu.edu [odu.edu]
- 17. actenviro.com [actenviro.com]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 20. View Document - California Code of Regulations [govt.westlaw.com]
- 21. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 22. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

